molecular formula C5HBrClFIN B8256179 2-Bromo-5-chloro-3-fluoro-4-iodopyridine CAS No. 514798-05-1

2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Cat. No.: B8256179
CAS No.: 514798-05-1
M. Wt: 336.33 g/mol
InChI Key: XCJFIYRNDDGKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-3-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5HBrClFIN and its molecular weight is 336.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-chloro-3-fluoro-4-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-fluoro-4-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClFIN/c6-5-3(8)4(9)2(7)1-10-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJFIYRNDDGKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276700
Record name 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514798-05-1
Record name 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514798-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Definitive Technical Guide to 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS 514798-05-1): Synthesis, Reactivity, and Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

In the realm of advanced medicinal chemistry and agrochemical development, polyhalogenated heterocycles serve as highly prized, programmable scaffolds. 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS 514798-05-1) represents a pinnacle of such design—a pentasubstituted pyridine ring featuring four distinct halogens and a single nitrogen heteroatom.

For drug development professionals, this molecule acts as a "structural chameleon"[2]. The unique electronic environment created by the specific arrangement of iodine, bromine, chlorine, and fluorine allows for highly predictable, regioselective orthogonal functionalization. By exploiting the differential bond dissociation energies (BDEs) of the carbon-halogen bonds, researchers can sequentially "click" diverse pharmacophores onto the pyridine core without the need for cumbersome protecting group strategies.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical parameters is critical for handling, storage, and reaction design [1]. The extreme electron deficiency of the ring dictates its solubility and stability profiles.

ParameterSpecification
Chemical Name 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
CAS Number 514798-05-1
Molecular Formula C5HBrClFIN
Molecular Weight 336.33 g/mol
Physical Form Solid (Pale yellow to white powder)
InChI Key XCJFIYRNDDGKBB-UHFFFAOYSA-N
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), protect from light
Reactivity Profile Highly electron-deficient; susceptible to SNAr and cross-coupling

Mechanistic Synthesis: The "Regioexhaustive Substitution" Approach

The de novo synthesis of CAS 514798-05-1 relies on the elegant principles of basicity gradient-driven metalation, a concept heavily advanced by Manfred Schlosser and colleagues [2].

Step A: Diazotization and Bromination The synthesis begins with commercially available 5-chloro-3-fluoropyridin-2-amine. A modified Sandmeyer reaction utilizing hydrobromic acid (HBr), elemental bromine (Br2), and sodium nitrite (NaNO2) converts the C-2 amine into a bromine atom, yielding 2-bromo-5-chloro-3-fluoropyridine [3].

Step B: Directed Metalation (DoM) The critical step is the regioselective lithiation of the intermediate. When treated with a non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, deprotonation occurs exclusively at the C-4 position. Causality & Mechanism: Why does LDA target C-4 over C-6? The regioselectivity is strictly governed by the synergistic inductive electron-withdrawing effects of the highly electronegative C-3 fluorine and the C-5 chlorine. This creates a steep basicity gradient, rendering the C-4 proton the most thermodynamically acidic site on the ring.

Step C: Electrophilic Quench The resulting C-4 lithiated species is rapidly quenched with elemental iodine (I2) to install the iodine atom, finalizing the scaffold.

Synthesis A 5-Chloro-3-fluoro pyridin-2-amine B Sandmeyer Reaction (HBr, Br2, NaNO2) A->B C 2-Bromo-5-chloro -3-fluoropyridine B->C D Directed Metalation (LDA, -78°C) C->D E C-4 Lithiated Intermediate D->E F Electrophilic Quench (I2) E->F G 2-Bromo-5-chloro-3-fluoro -4-iodopyridine F->G

Fig 1. Regioexhaustive synthetic workflow for 2-bromo-5-chloro-3-fluoro-4-iodopyridine.

The Hierarchy of Orthogonal Reactivity

The core utility of 2-bromo-5-chloro-3-fluoro-4-iodopyridine is its programmable reactivity. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining oxidative addition step is inversely proportional to the Carbon-Halogen Bond Dissociation Energy (BDE).

This allows for a strict, four-step orthogonal functionalization hierarchy:

  • C-4 Iodo (BDE ~240 kJ/mol): The most reactive site. Undergoes Pd(0) oxidative addition at room temperature or under very mild heating.

  • C-2 Bromo (BDE ~280 kJ/mol): The second reactive site. Requires elevated temperatures (e.g., 80°C) and specific phosphine ligands after the iodine has been substituted.

  • C-5 Chloro (BDE ~330 kJ/mol): The third reactive site. Requires harsh conditions (e.g., >100°C, strong bases, and specialized electron-rich ligands like XPhos).

  • C-3 Fluoro (BDE ~485 kJ/mol): Inert to standard Pd-catalysis but highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyridine ring and the excellent leaving group ability of fluoride.

OrthogonalReactivity Core CAS 514798-05-1 Polyhalogenated Core Step1 Step 1: C-4 Iodo Substitution (Pd-cat, Mild Cond.) Core->Step1 BDE ~240 kJ/mol Step2 Step 2: C-2 Bromo Substitution (Pd-cat, Mod. Heat) Step1->Step2 BDE ~280 kJ/mol Step3 Step 3: C-5 Chloro Substitution (Pd-cat, High Heat / Ligand) Step2->Step3 BDE ~330 kJ/mol Step4 Step 4: C-3 Fluoro Substitution (SNAr, Strong Nucleophile) Step3->Step4 BDE ~485 kJ/mol

Fig 2. Orthogonal cross-coupling hierarchy governed by carbon-halogen bond dissociation energies.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control points to prevent common failure modes.

Protocol A: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine [3]
  • Preparation: Suspend 5-chloro-3-fluoropyridin-2-amine (1.0 eq) in a 48% aqueous HBr solution at 0°C under vigorous stirring.

  • Bromine Addition: Dropwise add elemental Br2 (3.0 eq) over 20 minutes, maintaining the temperature strictly at 0°C.

  • Diazotization: Cool the mixture to -10°C. Slowly add a solution of NaNO2 (2.5 eq) in water over 1.5 hours.

    • Self-Validation Point: The reaction temperature must not exceed 0°C during this step. Exothermic spikes will cause the diazonium intermediate to prematurely decompose into unwanted phenolic byproducts, drastically reducing yield.

  • Neutralization & Extraction: Stir for 30 minutes, then slowly neutralize with aqueous NaOH until slightly basic. Extract with diethyl ether, wash with brine, dry over Na2SO4, and concentrate to afford the pale yellow solid intermediate.

Protocol B: Regioselective Iodination to CAS 514798-05-1[2]
  • Lithiation: Dissolve 2-bromo-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool the reactor to -78°C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane). Stir for 1 hour at -78°C.

    • Self-Validation Point: The lithiated intermediate is highly susceptible to base-catalyzed "halogen dance" isomerizations. Maintaining the internal reaction temperature strictly at or below -78°C is critical to ensure >95% regioselectivity at the C-4 position.

  • Electrophilic Quench: Rapidly add a pre-cooled solution of I2 (1.2 eq) in anhydrous THF. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with ethyl acetate, dry, and purify via flash chromatography.

Protocol C: Site-Selective Suzuki-Miyaura Coupling at C-4
  • Reaction Setup: Combine CAS 514798-05-1 (1.0 eq), aryl boronic acid (1.0 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq) in a degassed mixture of THF/H2O (4:1).

  • Execution: Stir at 25–40°C for 4–6 hours, monitoring via LC-MS.

    • Self-Validation Point: Limiting the boronic acid to exactly 1.0 equivalent and avoiding temperatures above 40°C prevents competitive over-coupling at the C-2 bromo position, ensuring a mono-functionalized product.

Advanced Applications in Medicinal Chemistry

The ability to precisely decorate the pyridine ring makes CAS 514798-05-1 an invaluable asset in modern drug discovery. Polyhalogenated pyridines are frequently utilized as core scaffolds in the development of complex Active Pharmaceutical Ingredients (APIs).

For example, this structural motif is heavily leveraged in the synthesis of Protein Phosphatase 2A (PP2A) modulators used in oncology [4], as well as in the development of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) disrupters for the treatment of Type 2 Diabetes. The orthogonal reactivity allows medicinal chemists to rapidly iterate through Structure-Activity Relationship (SAR) campaigns by sequentially substituting the C-4, C-2, and C-5 positions with diverse lipophilic or hydrogen-bonding moieties without having to rebuild the heterocycle from scratch.

References

  • Title: Creating Structural Manifolds from a Common Precursor: Basicity Gradient-Driven Isomerization of Halopyridines Source: European Journal of Organic Chemistry (Schlosser, M., Bobbio, C.) URL: [Link]

  • Title: Patent WO2015187845A1 - Novel Compounds and Methods of Use Thereof Source: WIPO / Google Patents URL
  • Title: Patent EP4288414A1 - Substituted cyclic modulators of protein phosphatase 2a (pp2a)

Strategic Assembly of Tetra-Substituted Pyridine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tetra-Substituted Pyridine Building Blocks for Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The "Substitution Vector" Challenge

In modern drug discovery, the pyridine ring is a privileged scaffold, appearing in over 14% of all FDA-approved drugs. However, the majority of these utilize mono- or di-substituted frameworks. Tetra-substituted pyridines represent an underutilized chemical space, offering a unique opportunity to maximize "substitution vectors"—the geometric orientations available for interacting with complex biological targets (e.g., kinase ATP pockets, GPCR allosteric sites).

The primary barrier to their adoption is not a lack of utility, but the synthetic difficulty in achieving precise regiocontrol. This guide outlines high-fidelity strategies for constructing these densely functionalized systems, moving beyond trial-and-error to deterministic assembly.

Strategic Synthesis: Decision Matrix

The synthesis of tetra-substituted pyridines requires a bifurcation in strategy based on the substitution pattern and the electronic nature of the desired substituents.

DOT Diagram 1: Synthetic Route Decision Tree

SynthesisDecisionTree Start Target: Tetra-Substituted Pyridine Pattern Analyze Substitution Pattern Start->Pattern Sym Symmetrical / 2,3,5,6-Pattern Pattern->Sym High Symmetry Asym Asymmetrical / 2,3,4,5-Pattern Pattern->Asym High Complexity DeNovo De Novo Assembly (MCR / Cyclization) Sym->DeNovo Func Late-Stage Functionalization (C-H Activation / Halogen Dance) Asym->Func Hantzsch Modified Hantzsch (Rongalite Protocol) DeNovo->Hantzsch C4-Introduction Dance Halogen Dance Reaction (Lithiated Migration) Func->Dance Regio-Switching

Figure 1: Decision tree for selecting the optimal synthetic pathway based on target symmetry and substitution complexity.

Advanced Protocol: The Halogen Dance Reaction[1][2][3][4][5]

For asymmetrical tetra-substituted pyridines, the Halogen Dance (HD) reaction is the most powerful tool in the medicinal chemist's arsenal. It allows for the translocation of a halogen atom (typically bromine or iodine) to a thermodynamically more stable position (often C4 or C3), enabling electrophilic trapping at sites that are otherwise inaccessible via direct lithiation.[1]

Mechanism & Causality

The reaction is driven by the Base-Catalyzed Halogen Dance (BCHD) mechanism.[2] It is not a simple intramolecular shift but a chain reaction involving:

  • Lithiation: Kinetic deprotonation ortho to the halogen.[2]

  • Isomerization: Migration of the lithium species to a thermodynamically favored position (often stabilized by chelation or adjacent lone pairs).

  • Trapping: Quenching the transient lithiated species with an electrophile.

Protocol: Synthesis of 2-Bromo-4-Iodopyridine

This building block is critical for accessing 2,4-disubstituted and eventually 2,3,4,5-tetrasubstituted scaffolds.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[3]

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Iodine (I2) (1.2 equiv)[4]

  • THF (Anhydrous)[3]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon. Add anhydrous THF (20 mL) and cool to -78°C .

  • Base Generation: Add LDA (freshly prepared or commercial solution) dropwise. Maintain temperature below -70°C to prevent decomposition.

  • Substrate Addition: Add 2-bromopyridine (1.0 g, 6.3 mmol) dropwise in THF (5 mL).

    • Causality: Initial lithiation occurs at C3 (kinetic control, ortho-directing effect of Br).

  • The "Dance" (Equilibration): Stir the mixture at -78°C for 1-2 hours .

    • Critical Step: During this period, the lithiated species undergoes isomerization. The lithium migrates from C3 to C4, while the bromine effectively "dances" to preserve the electronic balance, leading to the thermodynamically stable 2-bromo-4-lithiopyridine intermediate.

  • Quench: Dissolve Iodine (1.9 g, 7.6 mmol) in THF (10 mL) and add dropwise to the reaction mixture at -78°C.

    • Observation: The deep red/orange color of the lithiated species will fade to yellow/brown.

  • Workup: Allow to warm to room temperature. Quench with sat. aq. Na2S2O3 (to remove excess iodine) and extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Yield: Typically 65-75%. Validation: 1H NMR will show signals characteristic of 2,4-substitution (d, J = 5.3 Hz for H6; s for H3; d, J = 5.3 Hz for H5).

De Novo Assembly: Modified Hantzsch Synthesis

For symmetrical or 2,3,5,6-substituted patterns, functionalizing a pre-formed ring is inefficient. A multi-component reaction (MCR) is superior.

Method: Oxidative coupling of


-enamine carbonyls with Rongalite .
  • Rongalite (NaHOCH2SO2[5]·2H2O): Acts as a formaldehyde equivalent (C1 source) but with higher stability and ease of handling.

  • Advantage: Allows for the one-pot assembly of tetrasubstituted pyridines with ester/ketone functionalities at C3/C5.

Quantitative Comparison of Methods:

MethodTarget SubstitutionKey ReagentsTypical YieldLimitations
Halogen Dance 2,3,4- / 2,3,4,5- (Asym)LDA, I2, Electrophiles60-85%Requires cryogenic (-78°C) conditions; moisture sensitive.
Rongalite MCR 2,3,5,6- (Sym/Asym)Enamines, Rongalite, DMSO70-90%Limited to substrates compatible with oxidative conditions.
Suzuki Coupling 2,x- / 3,x- (Sequential)Pd(PPh3)4, Boronic Acids50-80%Steric hindrance at tetra-substitution reduces yield.

Case Study: 5-HT2C Receptor Agonist (PF-04781340)

This case study exemplifies the application of a tetra-substituted pyridine core (specifically a pyrido[3,4-d]azepine) to solve a medicinal chemistry problem: selectivity against the 5-HT2B receptor.

DOT Diagram 2: Synthetic Pathway for PF-04781340 Core

CaseStudy cluster_mech Key Transformation Precursor Alkynyl Pyridine (Pre-functionalized) Step1 Ammonia Cascade Cyclization Precursor->Step1 NH3, MeOH, 80°C Inter Bicyclic Intermediate Step1->Inter In situ Final Tetra-Substituted Pyridine Core (PF-04781340) Inter->Final Deprotection/Salt Formation

Figure 2: Assembly of the bicyclic tetra-substituted core via ammonia cascade cyclization.

Medicinal Chemistry Insight: The tetra-substitution pattern was not arbitrary.

  • C3/C4 Fusion: Created the azepine ring, restricting conformation to mimic the endogenous ligand.

  • Solubility: The pyridine nitrogen (N1) provided a hydrogen bond acceptor (HBA) and modulated pKa (approx 7.1), improving CNS penetration compared to a benzene analog.

Physicochemical Impact of Tetra-Substitution

Heavily substituted pyridines often suffer from poor solubility due to efficient crystal packing (high melting points).

Data Table: Property Modulation via Substitution

Substitution PatternLogP (Exp)Solubility (aq, pH 7.[6]4)pKa (Pyr N)Notes
Unsubstituted 0.65Miscible5.23Baseline.
2,6-Dimethyl 1.68High6.70Steric hindrance around N increases basicity (prevents solvation).
2,3,5,6-Tetramethyl 2.85Low (<1 mg/mL)7.45"Grease ball" effect; requires polar groups to offset lipophilicity.
2-Amino-3,5-dihalo 1.2 - 1.8Moderate2.5 - 3.5EWGs drastically reduce basicity; useful for reducing hERG liability.

Expert Tip: When designing tetra-substituted pyridines, introduce at least one polar vector (e.g., ether, amine) or an sp3-rich substituent to disrupt planarity and improve solubility (the "Escape from Flatland" strategy).

References

  • Duan, X.-F., et al. (2004).[4][7] "A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions." Synthesis, 2004(16), 2614-2616. Link

  • Rouquet, G., et al. (2015). "Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists." ACS Medicinal Chemistry Letters, 6(5), 589–594. Link

  • Bunnett, J. F. (1972).[7] "Base-catalyzed halogen dance, and other reactions of aryl halides."[7] Accounts of Chemical Research, 5(4), 139–147. Link

  • BenchChem. (2025).[3] "The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review." Link

  • Lui, E. K. J., et al. (2019). "N-Silylenamines as Reactive Intermediates: Hydroamination for the Modular Synthesis of Selectively Substituted Pyridines." Organic Letters, 20(21), 6663-6667. Link

Sources

Technical Guide: Properties and Functionalization of Polyhalogenated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Electrophile

Polyhalogenated pyridines represent a cornerstone in modern drug discovery, serving as "privileged scaffolds" due to their unique electronic topography.[1] Unlike simple pyridine, which is moderately electron-deficient, perhalogenated variants (e.g., pentafluoropyridine, pentachloropyridine) are severely electron-depleted.[1] This characteristic renders them exceptionally reactive toward Nucleophilic Aromatic Substitution (


) while simultaneously providing opportunities for regioselective Halogen-Metal Exchange (HME).[1]

This guide dissects the reactivity patterns, thermodynamic driving forces, and experimental protocols required to manipulate these scaffolds with precision, moving beyond trial-and-error to rational design.

Physicochemical Landscape

The utility of polyhalogenated pyridines stems from the interplay between the inductive withdrawal of the halogens and the inherent electronegativity of the nitrogen atom.

Electronic and Steric Properties

The accumulation of halogen atoms on the pyridine ring drastically alters its dipole moment, acidity (


 of conjugate acid), and lipophilicity.
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Impact on Scaffold
Van der Waals Radius (Å) 1.471.751.851.98F mimics H sterically; I imposes severe steric crowding.[1]
Electronegativity (Pauling) 3.983.162.962.66F induces strongest dipole; activates

maximally.[1]
C-X Bond Strength (kcal/mol) ~116~81~68~51C-F is inert to Pd-catalysis; C-I is highly labile.[1]
Lipophilicity (

value)
+0.14+0.71+0.86+1.12Poly-Cl/Br/I drastically increases LogP (membrane permeability).[1]

Key Insight: The


 of the pyridinium ion drops significantly with halogenation. While pyridine has a 

of ~5.2, pentafluoropyridine is essentially non-basic, preventing protonation under standard acidic workups and altering solubility profiles.[1]

The Reactivity Map: Rules of Engagement

Navigating the functionalization of these scaffolds requires understanding two orthogonal reactivity modes: Nucleophilic Aromatic Substitution (


)  and Halogen-Metal Exchange (The Halogen Dance) .
Nucleophilic Aromatic Substitution ( )

In perfluorinated systems (e.g., pentafluoropyridine), the reaction is governed by the stability of the Meisenheimer complex.

  • Regioselectivity Rule: Nucleophilic attack occurs exclusively at the C4 (para) position first.[1]

  • Mechanistic Driver: Attack at C4 places the negative charge on the nitrogen atom in the resonance hybrid, which is the most stabilizing scenario. Attack at C2/C6 is less favorable due to lone-pair repulsion between the incoming nucleophile and the ring nitrogen, despite the inductive proximity.

  • Sequential Functionalization:

    • C4: Primary attack (O, N, S, C nucleophiles).[1]

    • C2/C6: Secondary attack (requires higher temperature or stronger nucleophiles).[1]

    • C3/C5: Most difficult to access via

      
      .[1]
      
The Halogen Dance (Base-Catalyzed Halogen Migration)

This is the most potent yet underutilized feature of polybrominated/iodinated pyridines. It allows the movement of a halogen atom to a new position to satisfy thermodynamic stability.[1]

  • Mechanism:

    • Lithiation: A hindered base (LDA) removes a proton ortho to a halogen (Kinetic Control) or performs Halogen-Metal exchange (HME).[1]

    • Migration: The lithiated species attacks a halogen on a neighboring molecule (or rearranges), causing the halogen to "dance" to a position that leaves the lithium anion in the most stabilized location (usually ortho to a directing group or between two halogens).[2]

    • Trapping: The final lithiated species is quenched with an electrophile.

Visualization of Reactivity Pathways[3]

The following diagram illustrates the divergent pathways for a generic polyhalogenated pyridine scaffold.

ReactivityMap Start Polyhalogenated Pyridine Scaffold SNAr_Node SNAr Pathway (Nucleophilic Attack) Start->SNAr_Node Nucleophile (Nu-) HD_Node Halogen Dance (Base-Catalyzed) Start->HD_Node LDA / LiTMP (Low Temp) CC_Node Pd-Catalyzed Cross-Coupling Start->CC_Node Pd(0) / Ligand C4_Select C4-Substitution (Kinetic/Thermodynamic Major) SNAr_Node->C4_Select Perfluoropyridine (Para-directing) C2_Select C2/C6-Substitution (Secondary Attack) C4_Select->C2_Select Excess Nu- / Heat Lithiation Lithiated Intermediate (Kinetic Species) HD_Node->Lithiation Deprotonation Rearrange Anionic Isomerization (Thermodynamic Driving Force) Lithiation->Rearrange Halogen Migration Trap Electrophile Trapping (New Substitution Pattern) Rearrange->Trap E+ quench Selectivity Selectivity CC_Node->Selectivity Site Selectivity: C-I > C-Br >> C-Cl >> C-F

Figure 1: Divergent reactivity logic for polyhalogenated pyridines. Note the distinct triggers: Nucleophiles for


, Lithium Bases for Halogen Dance, and Transition Metals for Coupling.

Experimental Protocols

Protocol A: Regioselective C4-Functionalization of Pentafluoropyridine

Objective: Introduction of an oxygen nucleophile at the C4 position with >95% regioselectivity.[1]

Materials:

  • Pentafluoropyridine (1.0 equiv)[1]

  • Phenol derivative (Nucleophile, 1.05 equiv)[1]

  • 
     (Anhydrous, 2.0 equiv)[1]
    
  • Acetonitrile (Dry, 0.2 M concentration)[1]

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with

    
     and the Phenol derivative. Purge with 
    
    
    
    .
  • Solvation: Add anhydrous Acetonitrile. Stir at Room Temperature (RT) for 15 mins to generate the phenoxide in situ.[1]

  • Addition: Add Pentafluoropyridine dropwise via syringe. Caution: Exothermic.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by

    
    -NMR.
    
    • Validation: Disappearance of the C4-F signal (approx -136 ppm) and appearance of product signals.[1]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][3]

  • Purification: Flash chromatography (usually Hexane/EtOAc).[1]

Why this works: The mild base (


) is sufficient due to the extreme electrophilicity of the scaffold. High temperatures are avoided to prevent bis-substitution at C2/C6.[1]
Protocol B: "Halogen Dance" on 2,5-Dibromopyridine

Objective: Isomerization to 2,6-dibromopyridine via thermodynamic equilibration.[1]

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)[1]

  • LDA (Lithium Diisopropylamide, 1.1 equiv)[1]

  • THF (Anhydrous)[1]

  • Methanol (Quench)[1]

Workflow:

  • Cryogenics: Cool a solution of LDA in THF to -78°C under Argon.

  • Addition: Add 2,5-dibromopyridine (dissolved in THF) dropwise over 20 mins.

    • Mechanism:[1][2][3][4][5][6] Kinetic deprotonation occurs at C4 (most acidic proton adjacent to Br).[1]

  • The Dance: Stir at -78°C for 30 mins.

    • Transformation: The 4-lithio-2,5-dibromo species is unstable.[1] The Br at C5 migrates to C4, and the Li moves to C6 (or C3 depending on specific conditions/time), eventually settling into the thermodynamically most stable lithiated species.

  • Quench: Add MeOH (or other Electrophile like

    
    , DMF) at -78°C.
    
  • Warming: Allow to warm to RT.

Critical Control Point: Temperature control is vital. If the reaction warms too fast before quenching, benzyne-type intermediates (pyridynes) may form, leading to tars.[1]

Applications in Drug Discovery[4][8][9][10][11]

Polyhalogenated pyridines are not just intermediates; they are bioisosteres.[1]

  • Metabolic Blocking: Replacing C-H with C-F (via

    
     or using fluorinated precursors) blocks P450 oxidative metabolism, extending half-life (
    
    
    
    ).[1]
  • Covalent Inhibitors: The C-Cl bond in chloropyridines can be tuned to react with cysteine residues in target proteins (Targeted Covalent Inhibitors), provided the ring is sufficiently activated.[1]

  • Agrochemicals: The herbicide Picloram and fungicide Fluazinam utilize the polyhalogenated pyridine core for stability and lipophilicity.

References

  • Sandford, G. et al. (2005).[1] "New fluoride ion reagent from pentafluoropyridine."[1] Journal of Fluorine Chemistry. Link[1]

  • Schlosser, M. (2005).[1] "The Halogen Dance: A flexible tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition. Link[1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. Link

  • Senaweera, S. M. et al. (2014).[1] "Photocatalytic Hydrodefluorination: Facile Access to Partially Fluorinated Aromatics." Journal of the American Chemical Society. Link[1]

  • Schnürch, M. et al. (2007).[1] "Halogen-Dance Reactions—A Review." Chemical Society Reviews.[1] Link

Sources

Halogenated Pyridine Derivatives: Strategic Tools for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive resource on the strategic use of halogenated pyridine derivatives in medicinal chemistry. We will move beyond simple descriptions to explore the causal relationships behind synthetic choices and their impact on pharmacological outcomes.

The Pyridine Scaffold: A "Privileged" Structure in Pharmacology

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of properties:

  • Bioisosterism: The pyridine unit can act as a bioisostere for amides, amines, and other N-containing heterocycles, allowing for fine-tuning of molecular properties.[3]

  • Solubility and Bioavailability: As a polar, ionizable aromatic molecule, the pyridine scaffold can enhance the water solubility and bioavailability of drug candidates.[3][4]

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[3]

  • Metabolic Stability: The aromatic nature of the ring often confers resistance to metabolic degradation.

  • Synthetic Versatility: The five carbon atoms of the pyridine ring serve as distinct vectors for chemical modification, allowing chemists to systematically explore structure-activity relationships (SAR).[5]

These characteristics have led to the development of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6][7]

The Strategic Role of Halogens in Drug Design

The introduction of halogen atoms (F, Cl, Br, I) onto a drug scaffold is a powerful and frequently employed strategy in medicinal chemistry.[8] Halogens are not mere placeholders; they profoundly influence a molecule's physicochemical and pharmacological profile.[7]

  • Lipophilicity Modulation: Halogenation increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[8] The effect is generally ordered I > Br > Cl > F.

  • Metabolic Blocking: Placing a halogen, particularly fluorine, at a metabolically labile position can block enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.

  • Conformational Control: The steric bulk of halogens can lock a molecule into a specific, biologically active conformation.

  • Enhanced Binding Affinity: Halogens can increase binding affinity through various mechanisms. While traditionally viewed as contributing to hydrophobic interactions, the concept of halogen bonding is now recognized as a significant, favorable intermolecular interaction where the halogen acts as a Lewis acid.[8][9][10] This directional interaction can stabilize ligand-target complexes.[8]

  • pKa Modification: The electron-withdrawing nature of halogens can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and affecting its solubility and target engagement.

The strategic placement of halogens has been pivotal to the success of numerous FDA-approved drugs.[7][11]

Table 1: Impact of Halogen Substitution on Physicochemical Properties
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Electronegativity HighestHighMediumLow
Van der Waals Radius (Å) 1.471.751.851.98
**Polarizability (ų) **0.562.183.054.7
Halogen Bond Strength WeakestModerateStrongStrongest
Common Role Metabolic blocker, pKa modulation, H-bond mimicLipophilicity, Hydrophobic interactionsLipophilicity, Halogen bondingLipophilicity, Halogen bonding, X-ray contrast

The Synthetic Challenge: Regioselective Halogenation of Pyridines

Despite their value, accessing specific isomers of halogenated pyridines is a significant synthetic challenge. The pyridine ring is electron-deficient, making it resistant to standard electrophilic aromatic substitution (EAS) reactions that work well for electron-rich arenes.[5][12] This electronic mismatch necessitates specialized and often innovative synthetic strategies.

Classical Approaches and Their Limitations

Direct halogenation of pyridine via EAS typically requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids.[5] These reactions generally favor substitution at the 3-position but often suffer from a lack of regioselectivity, leading to mixtures of isomers.[5][12]

Modern Strategies for Precise C-H Halogenation

Recent advances have provided chemists with powerful tools for the site-selective halogenation of pyridines, enabling the synthesis of previously inaccessible derivatives.

A novel two-step strategy allows for the selective halogenation of the 4-position on a wide range of unactivated pyridines.[12] This method is particularly valuable for the late-stage functionalization of complex, drug-like molecules.[12][13]

Mechanism: The process involves the initial formation of a phosphonium salt at the 4-position of the pyridine. This activation step transforms the pyridine into a more reactive intermediate. The subsequent step is a nucleophilic aromatic substitution (SNAr) where a halide nucleophile displaces the phosphine group.[12] Computational studies indicate that phosphine elimination is the rate-determining step.[12]

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Nucleophilic Displacement (SNAr) Pyridine Pyridine Substrate Salt 4-Phosphoniopyridinium Salt (Activated Intermediate) Pyridine->Salt Activation at C4 Phosphine Designed Phosphine Reagent (e.g., Heterocyclic Phosphine) Phosphine->Salt Salt_ref 4-Phosphoniopyridinium Salt Halide Halide Source (e.g., LiCl, LiBr, LiI + TfOH) Product 4-Halopyridine Halide->Product Salt_ref->Product Displacement of Phosphine

Caption: Workflow for 4-Selective Pyridine Halogenation.

A groundbreaking approach for achieving highly regioselective 3-halogenation involves temporarily opening the pyridine ring.[5] This transforms the electron-deficient heterocycle into a series of reactive, polarized alkenes known as "Zincke imine" intermediates.[5][14]

Mechanism:

  • Activation & Ring-Opening: The pyridine is first activated (e.g., with a triflyl group) and then reacted with an amine nucleophile to open the ring, forming the Zincke imine.

  • Regioselective Halogenation: This acyclic intermediate undergoes facile and highly regioselective halogenation with common electrophilic halogenating agents like N-halosuccinimides (NCS, NBS, NIS).[5]

  • Ring-Closing: The halogenated intermediate is then treated with an ammonium salt and heated to reform the pyridine ring, now with a halogen precisely installed at the 3-position.[5] A similar strategy has been adapted for C5-selective halogenation.[15]

This method is notable for its mild conditions and broad substrate scope, including complex pharmaceuticals.[5]

G Pyridine Pyridine Electron-deficient Zincke Zincke Imine Acyclic, Electron-rich Alkene Pyridine->Zincke Ring-Opening (Activation + Amine) HaloZincke Halogenated Zincke Imine Precise Halogen Installation Zincke->HaloZincke Halogenation (e.g., NBS) HaloPyridine 3-Halopyridine Final Product HaloZincke->HaloPyridine Ring-Closing (NH4OAc, Heat)

Caption: Zincke Imine Strategy for 3-Selective Halogenation.

Directed C-H functionalization using transition metal catalysts represents another powerful avenue. For instance, a ruthenium(I) catalyst has been developed for the direct meta-C-H halogenation (chlorination, bromination, and iodination) of 2-phenylpyridine derivatives.[16] This approach leverages a directing group (the phenyl ring at the 2-position) to guide the catalyst to the distal meta position, a challenging feat in synthetic chemistry.[16]

Table 2: Comparison of Modern Pyridine Halogenation Methods
MethodSelectivityKey ReagentsConditionsKey Advantages
Phosphine-Mediated C4-SelectiveDesigned Phosphines, Halide Salts, AcidModerate to High Temp.Excellent for late-stage functionalization; broad scope.[12]
Zincke Imine C3 or C5-SelectiveActivating Agent, Amine, N-HalosuccinimideMildAccesses electronically disfavored positions; high regioselectivity.[5][15]
Ru-Catalyzed meta to Directing GroupRu(I) Catalyst, Oxidant, N-HalosuccinimideHigh Temp.Direct C-H functionalization; high site-selectivity.[16]

Experimental Protocols: A Practical Guide

The following protocols are adapted from leading literature and represent self-validating systems for achieving high regioselectivity.

Protocol 1: 4-Selective Bromination via Phosphonium Salt Displacement

(Adapted from Douglas et al., 2021)[12]

Objective: To perform a 4-selective bromination on a generic pyridine substrate.

Step 1: Formation of the Phosphonium Salt

  • To a sealed vial, add the pyridine substrate (1.0 equiv), the designed phosphine reagent (1.1 equiv), and a suitable solvent (e.g., acetonitrile).

  • Stir the reaction mixture at 80 °C for 12-24 hours until consumption of the starting material is observed by TLC or LC-MS.

  • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude phosphonium salt is often used directly in the next step without further purification.

Step 2: Halide Displacement

  • To the vial containing the crude phosphonium salt (1.0 equiv), add lithium bromide (LiBr, 3.0 equiv).

  • Add a solvent such as 1,4-dioxane, followed by triflic acid (TfOH, 2.0 equiv).

  • Seal the vial and stir the mixture at 120 °C for 24-48 hours. Monitor the reaction for the formation of the 4-bromopyridine product.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-bromopyridine derivative.

Protocol 2: One-Pot 3-Selective Chlorination via Zincke Imine Intermediate

(Adapted from Jui et al., 2022)[5]

Objective: To perform a one-pot 3-selective chlorination on a 2-substituted pyridine.

  • Activation & Ring Opening: In a nitrogen-purged glovebox, add the 2-substituted pyridine (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.2 equiv), and dichloromethane (DCM) to a vial. Cool the solution to 0 °C.

  • Add triflic anhydride (Tf₂O, 1.1 equiv) dropwise. Stir at 0 °C for 30 minutes to form the pyridinium salt.

  • In a separate vial, prepare a solution of the amine nucleophile (e.g., N-Boc-1,2-diaminoethane, 1.2 equiv) in DCM.

  • Add the amine solution to the pyridinium salt solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour to complete the ring-opening.

  • Halogenation: Add N-chlorosuccinimide (NCS, 1.2 equiv) to the reaction mixture containing the crude Zincke imine. Stir at room temperature for 30 minutes.

  • Ring Closing: Add ammonium acetate (NH₄OAc, 10.0 equiv) and ethanol to the vial.

  • Seal the vial and heat the reaction mixture at 60 °C for 18 hours.

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the 3-chloropyridine derivative.

Future Perspectives and Conclusion

The development of site-selective halogenation reactions has fundamentally changed the way medicinal chemists can approach SAR studies for pyridine-containing compounds. The ability to precisely install a halogen atom at any desired position on the ring allows for a more systematic and rational exploration of chemical space.[5][15]

Challenges still remain, particularly in developing greener and more scalable catalytic processes.[17] However, the ongoing innovation in synthetic methodology, combining mechanistic insights from computational chemistry with practical synthetic applications, promises to further expand the toolkit available to drug discovery professionals.[12]

Halogenated pyridines are more than just synthetic intermediates; they are key structural motifs that can impart superior pharmacological properties. By understanding the principles of their design and the nuances of their synthesis, researchers are better equipped to develop the next generation of therapeutics.

References

  • Douglas, J., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health. [Link]

  • Jui, N. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Popa, D. E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]

  • Verma, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]

  • Popa, D. E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Pearson, D. E., et al. (1975). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of Organic Chemistry. [Link]

  • Reddy, G. M., et al. (2018). Highly meta-selective halogenation of 2-phenylpyridine with a ruthenium(I) catalyst. Royal Society of Chemistry. [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Advanced Research and Reviews. [Link]

  • Al-Warhi, T., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

  • Jui, N. T., et al. (2022). Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. ResearchGate. [Link]

  • Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Tricarico, D., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. [Link]

  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Institutes of Health. [Link]

  • Various Authors. (2019). Halogenation of pyridine derivatives.
  • Jui, N. T., et al. (2024). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. [Link]

  • Hernandes, M. Z., et al. (2025). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

  • Hafez, H. N., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. National Institutes of Health. [Link]

  • Douglas, J., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Various Authors. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub. [Link]

  • Cyr, M. O., et al. (2006). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate. [Link]

  • Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Marinescu, M., et al. (2022). Drugs containing the pyridine nucleus. ResearchGate. [Link]

Sources

Advanced Synthesis of Pentasubstituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Ring Construction and Functionalization

Executive Summary

The pyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 100 FDA-approved drugs including blockbuster agents like Esomeprazole and Imatinib. However, the synthesis of pentasubstituted pyridines —where all five carbon positions on the ring bear non-hydrogen substituents—remains a significant synthetic challenge. The electron-deficient nature of the pyridine ring renders electrophilic aromatic substitution difficult, while steric crowding hinders late-stage functionalization.

This technical guide details two distinct, high-reliability strategies for accessing these sterically congested cores: De Novo Ring Construction via Rh(III)-catalyzed C-H activation and Multicomponent Reaction (MCR) methodologies.

Section 1: Strategic Challenges & Approaches

The synthesis of pentasubstituted pyridines requires overcoming two primary energy barriers: regiocontrol (ensuring substituents end up in the correct relative positions) and steric repulsion (forcing five groups onto a planar aromatic system).

ChallengeTraditional ApproachModern Solution
Electronic Bias Electrophilic substitution (low yield, harsh conditions).De Novo Synthesis: Building the ring with substituents already in place.
Regioselectivity Isomer separation after reaction.Directing Groups: Using chelation-assisted C-H activation (e.g., Oximes).[1][2]
Step Count Linear synthesis (>5 steps).Multicomponent Reactions (MCR): One-pot cascade formation.
Section 2: Protocol A – Precision Synthesis via Rh(III) Catalysis

Methodology: Rhodium(III)-Catalyzed C-H Activation/Annulation of


-Unsaturated Oximes with Alkynes.

This method represents the state-of-the-art in pyridine synthesis. It utilizes an internal oxidizing directing group (the oxime N-O bond) to drive the reaction, functioning as a formal [4+2] hetero-annulation.

2.1 Mechanistic Insight

The reaction proceeds via a Cp*Rh(III) catalytic cycle. The oxime nitrogen coordinates to the Rh center, facilitating C-H activation at the alkenyl position. This forms a rhodacycle which inserts the alkyne. The subsequent reductive elimination and N-O bond cleavage regenerate the catalyst and release the pyridine.

2.2 Visualization: Catalytic Cycle

RhodiumCycle Start Substrate: α,β-Unsaturated Oxime ComplexA Intermediate A: C-H Activation (Five-Membered Rhodacycle) Start->ComplexA Cp*Rh(III) / Acetate ComplexB Intermediate B: Alkyne Insertion (Seven-Membered Rhodacycle) ComplexA->ComplexB + Internal Alkyne ComplexC Intermediate C: Reductive Elimination & N-O Cleavage ComplexB->ComplexC Rearrangement ComplexC->Start Catalyst Regeneration Product Product: Pentasubstituted Pyridine ComplexC->Product - Rh(III) species

Caption: Mechanism of Rh(III)-catalyzed annulation. The N-O bond acts as an internal oxidant, obviating the need for external oxidants.

2.3 Detailed Experimental Protocol

Target: Synthesis of 2,3,4,5,6-pentasubstituted pyridine derivatives.

Reagents:

  • 
    -Unsaturated Oxime (1.0 equiv)
    
  • Internal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) or 
    
    
    
    (20 mol%) - Crucial for chloride abstraction and C-H activation.
  • Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH.[2] Note: TFE often boosts yield due to H-bonding stabilization.

Step-by-Step Workflow:

  • Setup: In a glovebox or under

    
     flow, charge a dried screw-cap reaction tube with 
    
    
    
    (2.5 mol%) and
    
    
    (10 mol%).
  • Addition: Add the oxime (0.2 mmol scale) and alkyne (0.24 mmol) dissolved in TFE (2.0 mL).

  • Reaction: Seal the tube and stir at 60–80 °C for 12–16 hours. The mixture typically turns from orange to dark brown.

  • Monitoring: Monitor via TLC. The limiting reagent (oxime) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The geometry of the oxime (E/Z) can affect reactivity.[3] The E-isomer is generally required for efficient coordination to Rh.

Section 3: Protocol B – High-Throughput MCR Synthesis

Methodology: One-Pot Four-Component Condensation (Aldehyde + Malononitrile + Thiol + Active Methylene).

This approach is ideal for generating libraries of 2-amino-3,5-dicyano-6-sulfanylpyridines , which are highly relevant in adenosine receptor research.[4] It exploits the reactivity of Knoevenagel intermediates.

3.1 Reaction Logic
  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile.
    
  • Michael Addition: Thiol adds to the activated alkene.

  • Cyclization: Reaction with a second equivalent of malononitrile (or other active methylene) followed by tautomerization and oxidation (often aerobic).

3.2 Visualization: Experimental Workflow

MCR_Workflow Input Reagents: 1. Aldehyde 2. Malononitrile (2 equiv) 3. Thiol (R-SH) 4. Base (Et3N or MgO) Step1 Step 1: Heating Reflux in EtOH (2-4 Hours) Input->Step1 Mix Step2 Step 2: Precipitation Cool to RT Solid product forms Step1->Step2 Complete Step3 Step 3: Filtration Wash with cold EtOH Step2->Step3 Isolate Output Final Product: Pentasubstituted Pyridine Step3->Output Dry

Caption: Operational workflow for the one-pot multicomponent synthesis of polysubstituted pyridines.

3.3 Detailed Experimental Protocol

Target: Synthesis of 2-amino-4-aryl-3,5-dicyano-6-(alkylthio)pyridine.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (2.0 mmol)

  • Thiophenol or Alkyl Thiol (1.0 mmol)

  • Catalyst: Nanocrystalline MgO (10 mol%) or

    
     (1.0 equiv). Note: Nano-MgO is reusable and greener.
    
  • Solvent: Ethanol (5 mL).

Step-by-Step Workflow:

  • Mixing: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and thiol in Ethanol.

  • Catalysis: Add the nanocrystalline MgO.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Reaction times vary from 1 to 3 hours.
    
  • Precipitation: Stop heating and allow the flask to cool to room temperature. The highly substituted pyridine product usually precipitates out of the ethanolic solution due to high molecular weight and planarity.

  • Isolation: Filter the solid precipitate.

  • Purification: Wash the filter cake with ice-cold ethanol (

    
    ) to remove unreacted starting materials. Recrystallize from hot DMF/Ethanol if necessary.
    
Section 4: Applications in Drug Discovery

Pentasubstituted pyridines serve as critical bioisosteres and pharmacophores.

  • Adenosine Receptor Antagonists: The 2-amino-3,5-dicyano-pyridine core (from Protocol B) is a known scaffold for

    
     and 
    
    
    
    receptor modulation.
  • Kinase Inhibitors: The Rh-catalyzed method (Protocol A) allows for the installation of specific aryl/heteroaryl groups at positions 2 and 6, mimicking the hinge-binding motifs of kinase inhibitors.

  • Fluorescence Probes: Fully substituted pyridines often exhibit push-pull electronic systems, making them valuable for biological imaging (e.g., lipid droplet staining).

References
  • Rhodium(III)

    
    -Unsaturated Ketoximes and Internal Alkynes. 
    Source: Neely, J. M., & Rovis, T. (2013). Journal of the American Chemical Society.
    URL:[Link]
    
  • Rh(III)

    
    -Unsaturated Oxime Esters. 
    Source: Gong, T. J., et al. (2014). Chemistry – A European Journal.
    URL:[Link]
    
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Source: Kantam, M. L., et al. (2013). Indian Journal of Chemistry. URL:[Link]

  • Recent advances in the synthesis of pyridines by [2 + 2 + 2] cycloaddition. Source: Varela, J. A., & Saá, C. (2008). Chemical Reviews. URL:[Link]

  • Synthesis of Pentasubstituted Pyridines via Regioselective C-H Activation. Source: Li, X., et al. (2011). Angewandte Chemie International Edition. URL:[Link]

Sources

Harnessing Polyhalogenated Scaffolds: A Technical Guide to 2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and agrochemical development, highly functionalized heteroaromatic rings serve as indispensable structural motifs. Among these, 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS: 514798-05-1) stands out as a master scaffold[1]. Featuring four distinct halogens on a single pyridine core, this molecule offers an unprecedented platform for orthogonal, regioselective functionalization.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity hierarchies, and validated experimental workflows required to successfully manipulate this complex scaffold. By understanding the thermodynamic and kinetic nuances of each carbon-halogen bond, researchers can execute precise, multi-step syntheses without the need for cumbersome protecting group strategies.

Physicochemical Profiling & Structural Analysis

Before deploying this scaffold in synthetic pathways, it is critical to understand its fundamental properties. The precise arrangement of the halogens dictates both its physical stability and its chemical reactivity profile[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
CAS Number 514798-05-1
Molecular Formula C₅HBrClFIN
Molecular Weight 336.33 g/mol
InChIKey XCJFIYRNDDGKBB-UHFFFAOYSA-N
Physical Form Solid
Storage Conditions 2-8°C, Inert atmosphere, Protect from light

Mechanistic Rationale: The Halogen Reactivity Hierarchy

The true value of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine lies in the differential reactivity of its halogens. Successful functionalization requires exploiting the causality behind these differences, which are governed by Bond Dissociation Energies (BDE) and electronegativity[3].

Table 2: Orthogonal Reactivity Profile

Position & HalogenPrimary Reaction PathwayRelative ReactivityMechanistic Rationale
C4 - Iodine Pd-Catalyzed Cross-CouplingHighestLowest BDE; undergoes the fastest oxidative addition by Pd(0) complexes.
C2 - Bromine Pd-Catalyzed Cross-CouplingHighModerate BDE; requires slightly elevated temperatures or more electron-rich ligands compared to iodine.
C3 - Fluorine Nucleophilic Aromatic Substitution (S_NAr)Very High (for S_NAr)Extreme electronegativity strongly polarizes the C-F bond, stabilizing the Meisenheimer intermediate during nucleophilic attack.
C5 - Chlorine Late-Stage FunctionalizationLowHighest BDE among the heavy halogens; remains inert during standard cross-couplings, acting as a stable lipophilic vector.

Experimental Workflows: Regioselective Functionalization

To leverage this scaffold, we utilize a sequence of chemoselective reactions. The following protocols are designed as self-validating systems , ensuring that the integrity of the remaining halogens is confirmed before proceeding to the next step.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4
  • Objective : Selectively couple an arylboronic acid at the C4-iodo position.

  • Causality : By restricting the thermal energy to 60°C and utilizing a mild base, the Pd(0) catalyst selectively undergoes oxidative addition at the weakest C-I bond, leaving the C-Br and C-Cl bonds intact.

  • Step-by-Step Methodology :

    • Preparation : In an argon-filled glovebox, charge a Schlenk tube with 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (1.0 mmol), the target arylboronic acid (1.05 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Solvent Addition : Add 4 mL of degassed 1,4-dioxane and 1 mL of 2.0 M aqueous K₂CO₃.

    • Reaction : Seal the tube, remove from the glovebox, and stir at 60°C for exactly 4 hours.

    • Self-Validation : Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The presence of the product mass with a preserved 1:1 bromine isotopic pattern (⁷⁹Br/⁸¹Br) and 3:1 chlorine pattern (³⁵Cl/³⁷Cl) validates that strict chemoselectivity was maintained.

    • Workup : Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: S_NAr Functionalization at C3
  • Objective : Displace the C3-fluorine with a nucleophile (e.g., a secondary amine)[3].

  • Causality : Fluorine is a poor leaving group in transition-metal cross-coupling but an exceptional leaving group in S_NAr due to its strong electron-withdrawing nature, which makes the adjacent carbon highly electrophilic.

  • Step-by-Step Methodology :

    • Preparation : Dissolve the intermediate from Protocol 1 (1.0 mmol) in 5 mL of anhydrous DMF.

    • Reagent Addition : Add the secondary amine (1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol).

    • Reaction : Stir at 80°C for 12 hours under an inert atmosphere.

    • Self-Validation : Monitor via TLC and ¹⁹F NMR. The complete disappearance of the fluorine signal in the ¹⁹F NMR spectrum confirms the successful displacement of the C-F bond.

    • Workup : Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Workflow Visualization

G A 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (Starting Scaffold) B Step 1: Pd-Catalyzed Suzuki Coupling Target: C4-Iodo (Fastest Oxidative Addition) A->B Aryl-B(OH)2, Pd(dppf)Cl2 60°C C Intermediate 1: 4-Aryl-2-bromo-5-chloro-3-fluoropyridine B->C D Step 2: Pd-Catalyzed Buchwald-Hartwig Target: C2-Bromo C->D Amine, Pd2(dba)3, Xantphos 90°C E Intermediate 2: 2,4-Disubstituted-5-chloro-3-fluoropyridine D->E F Step 3: Metal-Free SNAr Reaction Target: C3-Fluoro (High Electrophilicity) E->F Nucleophile, K2CO3 80°C G Final Complex Scaffold: 2,3,4-Trisubstituted-5-chloropyridine F->G

Fig 1. Sequential regioselective functionalization workflow exploiting halogen reactivity hierarchies.

Handling, Storage, and Safety Protocols

Due to the highly halogenated nature of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine, strict adherence to safety and storage protocols is non-negotiable to prevent degradation and ensure operator safety[2].

  • Toxicity Profile : The compound is classified as toxic if swallowed (H301), toxic in contact with skin (H311), and toxic if inhaled (H331)[2]. All handling must occur within a certified fume hood using nitrile gloves and appropriate PPE.

  • Storage Integrity : The C-I bond is susceptible to homolytic cleavage upon exposure to UV light. The compound must be stored in amber vials at 2-8°C under an inert atmosphere (Argon or Nitrogen)[2].

References

  • Title : Site-selective C–N bond-forming reaction of polyhalogenated pyridines Source : RSC Advances URL :[Link]

Sources

Novel Heterocyclic Scaffolds for Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Structural Design, Mechanism of Action (MoA), and Synthetic Methodology

Executive Summary

The agrochemical industry is currently navigating a critical inflection point. The "easy" targets have been exhausted, and the rise of metabolic and target-site resistance in pests (e.g., Nilaparvata lugens, Plutella xylostella) necessitates a departure from iterative analoging. This guide explores the shift toward novel heterocyclic scaffolds —specifically Mesoionic compounds , Isoxazolines , and Pyrazole-carboxamides . Unlike traditional approaches that rely on minor substituent tweaks, these scaffolds represent fundamental shifts in bioisosteric design, offering novel Modes of Action (MoA) and overcoming cross-resistance.

Section 1: Strategic Scaffold Design & Bioisosterism

The Logic of Scaffold Hopping

Modern discovery relies heavily on Scaffold Hopping —the replacement of a core ring system with a structurally distinct but functionally equivalent heterocycle. This strategy aims to modulate physicochemical properties (LogP, pKa) while retaining pharmacophoric geometry.

Key Trends in 2024-2025:

  • Phenyl

    
     Pyridine/Thiophene:  Used in Succinate Dehydrogenase Inhibitors (SDHIs) to improve metabolic stability and binding affinity.
    
  • Amide

    
     Ether/Isoxazoline:  Enhances lipophilicity and membrane permeability in insecticides.
    
Visualization: The Scaffold Hopping Workflow

The following diagram illustrates the decision matrix for scaffold hopping, moving from a hit compound to a lead candidate by evaluating bioisosteric replacements.

ScaffoldHopping Hit Hit Compound (e.g., Phenyl-Amide) Analysis Pharmacophore Mapping Hit->Analysis Design Bioisosteric Replacement Analysis->Design Identify H-bond Donors/Acceptors Synthesis Synthesis of New Core Design->Synthesis e.g., Phenyl -> Pyridine Amide -> Isoxazoline Eval Bioassay & Physicochem Data Synthesis->Eval Eval->Hit Fail Eval->Design Iterative Optimization

Caption: Logical workflow for scaffold hopping, emphasizing the iterative cycle of bioisosteric replacement and physicochemical evaluation.

Section 2: High-Impact Novel Scaffolds

Mesoionic Compounds (Pyrimidinium Betaines)

Representative Compound: Triflumezopyrim Target: Nicotinic Acetylcholine Receptor (nAChR)

Unlike Neonicotinoids (Group 4A) which act as agonists causing overexcitation, Mesoionic insecticides (Group 4E) act as inhibitors of the nAChR orthosteric site.[1] This distinct MoA renders them effective against neonicotinoid-resistant populations of the Brown Planthopper (Nilaparvata lugens).[1]

Mechanistic Differentiator:

  • Neonicotinoids: Bind

    
     Channel Opening 
    
    
    
    Depolarization
    
    
    Paralysis (Agonist).
  • Mesoionics: Bind

    
     Channel Block/Inhibition 
    
    
    
    No Depolarization
    
    
    Lethality (Antagonist).
Isoxazolines

Representative Compounds: Fluralaner (Vet), Fluxametamide (Agro) Target: GABA-gated Chloride Channels (GABA-Cl)[2]

Isoxazolines have revolutionized ectoparasiticide markets and are now penetrating agriculture. They bind to a distinct site on the GABA-Cl channel compared to Fiproles (e.g., Fipronil) and Cyclodienes, resulting in zero cross-resistance.

Structure-Activity Relationship (SAR) Insights:

  • C3-Aryl Group: Essential for binding; substitution pattern affects potency.

  • C5-Trifluoromethyl: Critical for lipophilicity and metabolic stability.

  • Chirality: The (S)-enantiomer is typically the eutomer (active form).

Visualization: Comparative MoA (nAChR)

MoA_Comparison cluster_Neonic Neonicotinoids (Agonists) cluster_Mesoionic Mesoionics (Inhibitors) N_Ligand Imidacloprid N_Receptor nAChR Orthosteric Site N_Ligand->N_Receptor N_Action Channel OPENS Na+ Influx N_Receptor->N_Action N_Result Overexcitation N_Action->N_Result M_Ligand Triflumezopyrim M_Receptor nAChR Orthosteric Site M_Ligand->M_Receptor M_Action Channel BLOCKED No Ion Flow M_Receptor->M_Action M_Result Inhibition/Death M_Action->M_Result

Caption: Mechanistic distinction between Neonicotinoid agonists and Mesoionic inhibitors at the nAChR target site.

Section 3: Synthetic Methodologies

Accessing these scaffolds requires robust synthetic pathways. The 1,3-Dipolar Cycloaddition is the industry standard for constructing the isoxazoline core.

Synthesis of Trifluoromethyl-Isoxazolines

The core is typically assembled by reacting a styrene derivative with a nitrile oxide (generated in situ).

Reaction Pathway:

  • Aldoxime Formation: Aldehyde precursor + Hydroxylamine.

  • Chlorination: Aldoxime

    
     Hydroximoyl chloride (using NCS).
    
  • Cycloaddition: Hydroximoyl chloride + Base

    
     Nitrile Oxide (intermediate) + Styrene 
    
    
    
    Isoxazoline.
Visualization: Isoxazoline Synthesis Pathway

Synthesis Precursor Aryl Aldehyde Step1 NH2OH·HCl (Condensation) Precursor->Step1 Aldoxime Aldoxime Step1->Aldoxime Step2 NCS / DMF (Chlorination) Aldoxime->Step2 Chloro Hydroximoyl Chloride Step2->Chloro Step3 Base (Et3N) + Styrene Chloro->Step3 Product Isoxazoline Scaffold Step3->Product

Caption: Step-wise synthesis of the isoxazoline core via 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide.

Section 4: Experimental Protocols

Protocol: Synthesis of 3-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

Rationale: This protocol establishes the core scaffold common to many modern insecticides.

Reagents:

  • 3,5-Dichlorobenzaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • 2-Bromo-3,3,3-trifluoropropene (or trifluoromethyl styrene equivalent) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent: DMF or Ethyl Acetate

Methodology:

  • Chlorination: Dissolve 3,5-dichlorobenzaldehyde oxime in DMF. Add NCS portion-wise at 0°C. Stir at room temperature for 1 hour to generate the hydroximoyl chloride. Validation: TLC should show disappearance of oxime.

  • Cycloaddition: Cool the solution to 0°C. Add the trifluoromethyl alkene component.

  • Base Addition: Dropwise add Et3N dissolved in DMF over 30 minutes. Note: Slow addition prevents dimerization of the nitrile oxide.

  • Workup: Stir overnight at RT. Pour into ice-water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol: Leaf-Dip Bioassay for Plutella xylostella

Rationale: Standardized testing for lepidopteran activity.

Materials:

  • Cabbage leaf discs (5 cm diameter).

  • 3rd instar Plutella xylostella larvae.

  • Test compound dissolved in Acetone/Water (with 0.1% Triton X-100).

Methodology:

  • Preparation: Prepare serial dilutions of the test compound (e.g., 100, 50, 10, 1 mg/L).

  • Dipping: Dip cabbage leaf discs into the solution for 10 seconds. Air dry for 1 hour on paper towels.

  • Infestation: Place 10 larvae per dish on the treated leaves.

  • Incubation: Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 48h and 72h. Larvae are considered dead if they do not move when prodded.

  • Analysis: Calculate LC50 using Probit analysis.

Section 5: Quantitative Data Summary

Table 1: Comparative Efficacy of Novel Scaffolds vs. Standards

Scaffold ClassRepresentative CmpdTarget PestLC50 / EC50 (mg/L)Reference StandardRelative Potency
Isoxazoline Cmpd L17 / D36Plutella xylostella0.025 - 0.13Ethiprole (3.81)30x - 150x
Mesoionic TriflumezopyrimNilaparvata lugens0.043 (Ki, nM)ImidaclopridSuperior (Resistant strains)
Pyrazole-Amide SCU3038Rhizoctonia solani0.016Fluxapyroxad (0.033)2x

Data sourced from recent literature (2023-2025) cited below.

References

  • Recent advancements in heterocyclic compounds as agrochemicals – A review (2025). Indian Journal of Heterocyclic Chemistry.Link

  • Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides (2023). Molecules (MDPI).Link

  • Research Progress of Isoxazoline Insecticides (2024). Current Organic Synthesis.Link

  • Mode of action of triflumezopyrim: a novel mesoionic insecticide (2016/2020). Insect Biochemistry and Molecular Biology.[1]Link

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal SDH (2022). Journal of Agricultural and Food Chemistry.[3]Link

  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity (2025). Molecules (MDPI).Link

Sources

reactivity profile of 2-bromo-5-chloro-3-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Highly functionalized pyridines, in particular, offer a three-dimensional array of vectors for fine-tuning molecular properties. This guide provides an in-depth analysis of 2-bromo-5-chloro-3-fluoro-4-iodopyridine, a tetra-halogenated building block with immense potential for the synthesis of complex, pentasubstituted pyridine derivatives. We will dissect the hierarchical reactivity of its four distinct carbon-halogen bonds, providing a strategic roadmap for its selective functionalization through common and advanced synthetic methodologies. This document moves beyond simple protocols to explain the underlying principles that govern site-selectivity, empowering researchers to harness the full synthetic potential of this versatile intermediate.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged heterocycle, prevalent in over 54 marketed drug molecules and countless agrochemicals and functional materials.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a critical pharmacophore. While di- and tri-substituted pyridines are common, the synthesis of more complex derivatives often presents significant challenges in regioselectivity.[2] Polyhalogenated pyridines, such as 2-bromo-5-chloro-3-fluoro-4-iodopyridine, serve as powerful platforms for overcoming these hurdles. They offer multiple, orthogonally reactive handles that can be addressed in a controlled, stepwise manner to build molecular complexity. Understanding the nuanced reactivity of each halogen is paramount to designing efficient and high-yielding synthetic routes.

Synthesis and Characterization

While 2-bromo-5-chloro-3-fluoro-4-iodopyridine is not a widely commercialized starting material, its synthesis can be envisioned from more common precursors. A plausible route involves the iodination of 2-bromo-5-chloro-3-fluoropyridine. The parent compound, 2-bromo-5-chloro-3-fluoropyridine, can be synthesized via a Sandmeyer-type reaction from 5-chloro-3-fluoropyridin-2-amine.[3]

Plausible Synthetic Route:

  • Diazotization and Bromination: Treatment of 5-chloro-3-fluoropyridin-2-amine with hydrobromic acid and sodium nitrite introduces the bromine at the C2 position.[3]

  • Directed Iodination: Subsequent iodination would likely be directed to the C4 position. This can be challenging and may require directed metalation strategies or halogen dance reactions, similar to those used for analogous isomers.[1][4][5]

Expected Spectroscopic Profile:

  • ¹H NMR: A single aromatic proton would be expected, appearing as a doublet due to coupling with the adjacent fluorine atom.

  • ¹³C NMR: Five distinct signals for the pyridine carbons would be observed, with characteristic splitting patterns and chemical shifts influenced by the attached halogens. The carbon attached to fluorine would show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance, likely a doublet due to coupling with the C3-H.

  • Mass Spectrometry: A distinctive isotopic pattern resulting from the presence of both bromine and chlorine atoms.

The Hierarchy of Halogen Reactivity: A Theoretical Framework

The selective functionalization of 2-bromo-5-chloro-3-fluoro-4-iodopyridine hinges on the predictable reactivity differences among the four C-X bonds. This hierarchy is governed by two primary factors: Carbon-Halogen Bond Dissociation Energy (BDE) and the electronic nature of the pyridine ring.

  • Bond Dissociation Energy (BDE): The strength of the carbon-halogen bond is the most critical factor in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[6] The bond strengths follow the order: C-F > C-Cl > C-Br > C-I .[7][8] Consequently, the reactivity towards oxidative addition follows the inverse trend: C-I > C-Br > C-Cl > C-F .[6][7]

  • Positional Electronics of the Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions.[9] This makes these positions more electrophilic and thus more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.[9]

Combining these principles allows us to predict a clear order of reactivity for 2-bromo-5-chloro-3-fluoro-4-iodopyridine.

reactivity_high Highest Reactivity (Most Labile) C4_I C4-Iodine reactivity_high->C4_I reactivity_med_high High Reactivity C2_Br C2-Bromine reactivity_med_high->C2_Br reactivity_med_low Moderate Reactivity C5_Cl C5-Chlorine reactivity_med_low->C5_Cl reactivity_low Lowest Reactivity (Most Inert) C3_F C3-Fluorine reactivity_low->C3_F

Caption: Predicted reactivity hierarchy for the halogens on 2-bromo-5-chloro-3-fluoro-4-iodopyridine.

Site-Selective Synthetic Transformations

The predictable reactivity hierarchy enables a range of site-selective functionalizations.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful for derivatizing the title compound. The selectivity is almost exclusively dictated by the ease of oxidative addition.

Predicted Selectivity Order: C4-I >> C2-Br > C5-Cl >> C3-F

  • Suzuki-Miyaura Coupling at C4-I: The C-I bond is the premier site for initial functionalization.[10] Standard Suzuki conditions using a palladium catalyst, a phosphine ligand, and a base will selectively couple a boronic acid at the C4 position, leaving the other halogens untouched.

  • Buchwald-Hartwig Amination at C2-Br: Following functionalization at C4, the C2-Br bond is the next most reactive site. The amination of 2-bromopyridines can be challenging due to catalyst poisoning by the pyridine nitrogen.[11] This is overcome by using sterically bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) that shield the palladium center and promote the desired C-N bond formation.[11]

  • Sonogashira Coupling at C4-I: Similar to the Suzuki reaction, Sonogashira coupling with a terminal alkyne will proceed selectively at the C4-I position under standard Pd/Cu-catalyzed conditions.

PositionHalogenRelative ReactivityRecommended ReactionKey Considerations
C4 Iodine++++ (Highest)Suzuki, Sonogashira, HeckMild conditions are sufficient. High selectivity expected.
C2 Bromine+++ (High)Buchwald-Hartwig, SuzukiRequires bulky ligands for amination.[11] More forcing conditions than for C-I coupling.
C5 Chlorine++ (Moderate)Suzuki, Buchwald-HartwigRequires highly active catalyst systems (e.g., with Buchwald-type ligands) and higher temperatures.
C3 Fluorine+ (Very Low)Generally inertNot suitable for cross-coupling. May participate in SNAr under harsh conditions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

Objective: To selectively couple an aryl boronic acid at the C4-iodide position.

Causality: We select Pd(PPh₃)₄ as a robust, general catalyst for C-I coupling. The choice of Na₂CO₃ as a base and DME/H₂O as the solvent system provides a standard, effective medium for the transmetalation and reductive elimination steps. The reaction is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagents & Equipment:

    • 2-bromo-5-chloro-3-fluoro-4-iodopyridine (1.0 eq)

    • Aryl boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium Carbonate (Na₂CO₃) (3.0 eq)

    • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

    • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add 2-bromo-5-chloro-3-fluoro-4-iodopyridine, the aryl boronic acid, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

    • Add the degassed DME/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic intermediates, which can then be trapped with various electrophiles. The reaction rate is kinetically controlled and follows the trend I > Br > Cl.[12]

  • Selective Exchange at C4-I: At low temperatures (e.g., -78 °C), treatment with an alkyllithium reagent like n-butyllithium will result in a rapid and highly selective lithium-iodine exchange.[12] The resulting 4-lithiopyridine species is a potent nucleophile that can be quenched with electrophiles such as aldehydes, ketones, CO₂, or alkyl halides to install a new functional group at the C4 position.

Caption: A typical workflow for a selective lithium-iodine exchange followed by an electrophilic quench.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine are favored at the electron-deficient C2 and C4 positions.[9][13] In 2-bromo-5-chloro-3-fluoro-4-iodopyridine, both the C2 and C4 positions are activated. However, the leaving group ability also plays a role, which generally follows the order I > Br > Cl > F for SNAr. The C-F bond, while strongest, can be the best leaving group in SNAr if the intermediate Meisenheimer complex is sufficiently stabilized, but this is less common for pyridine itself without strong activating groups.

  • Potential Reactivity: Given the substitution pattern, SNAr with a strong nucleophile (e.g., an alkoxide or amine) could potentially occur at C2 (displacing bromide) or C4 (displacing iodide). The outcome would be highly dependent on the specific nucleophile and reaction conditions, and may be less selective than palladium-catalyzed or metal-halogen exchange pathways. The C-F bond at the C3 position is not electronically activated for SNAr and is unlikely to react.

Conclusion

2-Bromo-5-chloro-3-fluoro-4-iodopyridine is a synthetic building block of significant strategic value. Its reactivity is governed by a clear and predictable hierarchy, enabling the stepwise and site-selective introduction of up to four different substituents. The C4-iodide is the primary site for functionalization via cross-coupling or metal-halogen exchange. The C2-bromide serves as the next most reactive handle, readily participating in reactions like Buchwald-Hartwig amination. Finally, the C5-chloride can be functionalized under more forcing conditions, while the C3-fluoride remains largely inert. This well-defined reactivity profile makes it an ideal substrate for the efficient construction of highly decorated pyridine cores, which are of paramount importance in the fields of drug discovery and materials science.

References

  • BenchChem. (2025).
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Unknown Author. (2008).
  • Unknown Author. (2016).
  • Unknown Author. (2007).
  • BenchChem. (2025).
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Unknown Author. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • Unknown Author. (n.d.). Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Unknown Author. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Publishing.
  • de Lescure, L., Levy, J., Boyle, B., Paton, R. S., & McNally, A. (n.d.).
  • Unknown Author. (1980). Side Reactions of Pyridine‐Halogen Complexes. R Discovery.
  • Unknown Author. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Unknown Author. (n.d.).
  • rfara. (2019). Why are chlorides less reactive in cross coupling reactions? Reddit.
  • Miah, M. A. J., & Snieckus, V. (n.d.). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
  • Unknown Author. (n.d.).
  • Unknown Author. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry.
  • Coury, A. J., & Cahalan, P. T. (1979). Reactions of halogen-pyridine systems. OSTI.GOV.
  • Unknown Author. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • Unknown Author. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Unknown Author. (n.d.). Directed nucleophilic aromatic substitution reaction. Unknown Source.
  • Unknown Author. (n.d.).
  • Unknown Author. (2026). The Role of 4-Iodopyridine in Modern Organic Synthesis. Unknown Source.
  • Unknown Author. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
  • Unknown Author. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine synthesis. ChemicalBook.
  • Unknown Author. (n.d.). 2-Bromo-3-fluoro-5-chloropyridine. Chem-Impex.
  • Unknown Author. (n.d.).
  • Unknown Author. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.
  • Getlik, M., Wilson, B. J., Morshed, M. M., Watson, I. D. G., Tang, D., Subramanian, P., & Al-awar, R. (2013).
  • Unknown Author. (2019).
  • Filo student. (2025). Question What is the correct order of reactivity for reactions involving.. Filo.
  • Unknown Author. (n.d.). 2-Bromo-5-fluoro-4-iodopyridine. A2B Chem.
  • Unknown Author. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Unknown Author. (n.d.). Metal–halogen exchange. Wikipedia.
  • Unknown Author. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen.
  • Unknown Author. (n.d.).
  • Unknown Author. (2017).
  • Unknown Author. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers (RSC Publishing).

Sources

Strategic Sourcing and Application Guide: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine in Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery and agrochemical development, the precise spatial arrangement of pharmacophores is critical. 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS: 514798-05-1) has emerged as a premium, highly functionalized building block that enables the rapid construction of complex, multi-substituted heteroaromatics. As a tetra-halogenated pyridine derivative, it offers four distinct vectors for functionalization.

This technical whitepaper provides a comprehensive analysis of the molecule's orthogonal reactivity, current market economics for sourcing, and a self-validating experimental protocol for achieving chemoselective cross-coupling.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

The true value of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine lies in its built-in reactivity gradient. The molecule possesses four different halogens, each with distinct bond dissociation energies (BDE) and steric environments. This allows researchers to perform sequential, site-selective transition-metal-catalyzed cross-couplings without the need for tedious protection/deprotection steps ([1]).

The order of oxidative addition by Palladium(0) follows the strict hierarchy of C–I > C–Br > C–Cl >> C–F :

  • C4 Position (Iodine): The C–I bond is the weakest (~65 kcal/mol) and undergoes rapid oxidative addition even with mild, unhindered catalysts like

    
     at room temperature.
    
  • C2 Position (Bromine): Once the iodine is substituted, the C–Br bond (~80 kcal/mol) becomes the most reactive site. It typically requires slightly elevated temperatures (60–80°C) and standard ligands (e.g., dppf or BINAP) for Suzuki or Buchwald-Hartwig couplings.

  • C5 Position (Chlorine): The C–Cl bond is strong (~95 kcal/mol). Activation requires highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) to force the Pd(0) center to insert into the bond at high temperatures (100°C+).

  • C3 Position (Fluorine): The C–F bond is exceptionally strong (~115 kcal/mol) and is generally inert to standard Pd-catalysis. It is strategically retained to improve the metabolic stability of the final drug candidate (blocking CYP450 oxidation) or can be utilized for late-stage Nucleophilic Aromatic Substitution (S

    
    Ar) if the pyridine ring is sufficiently electron-deficient.
    

Sourcing Strategy & Market Economics

When sourcing polyhalogenated building blocks, purity is more critical than price . Trace amounts of des-iodo or des-bromo impurities will propagate through iterative cross-coupling sequences, generating chain-terminated side products that are chromatographically inseparable from the target mass.

The compound must be stored at 2-8°C in a dark, inert atmosphere to prevent photo-induced dehalogenation ([2]). Furthermore, it carries significant safety hazards, being toxic if swallowed, inhaled, or placed in contact with skin (H301, H311, H331)[2].

Quantitative Sourcing Data (Q1 2026 Estimates)

The following table summarizes current commercial availability and pricing tiers based on leading chemical suppliers ([3], [4]):

SupplierCatalog / CASPurityQuantityEst. PriceLead Time
Apollo Scientific 514798-05-197%100 mg£150.001-2 weeks
Apollo Scientific 514798-05-197%250 mg£192.001-2 weeks
Apollo Scientific 514798-05-197%1.0 g£288.001-2 weeks
Apollo Scientific 514798-05-197%5.0 g£676.001-2 weeks
Sigma-Aldrich 514798-05-197%CustomContractVaries
BLD Pharm 514798-05-1>97%CustomInquiryVaries

Note: For scale-up synthesis (>50g), custom synthesis contracts are recommended to ensure single-batch homogeneity and tight control over des-halogenated impurities.

Quality Control & Self-Validating Experimental Protocol

To demonstrate the utility of this building block, the following protocol outlines a chemoselective Suzuki-Miyaura cross-coupling at the C4 (Iodine) position .

This protocol is designed as a self-validating system: the stoichiometric constraints and specific catalyst choices inherently prevent over-reaction, ensuring that if the reaction proceeds, it does so exclusively at the intended site.

Causality-Driven Experimental Choices:
  • Catalyst Choice (

    
    ):  A simple, non-bulky ligand is chosen deliberately. Highly electron-rich ligands (like P
    
    
    
    Bu
    
    
    ) would over-activate the catalyst, causing unwanted insertion into the C–Br bond.
  • Stoichiometry (1.00 - 1.05 eq Boronic Acid): Strict stoichiometric control prevents double-coupling. Excess transmetalating agent would push the equilibrium toward secondary C–Br activation.

  • Base Choice (

    
    ):  A mild inorganic base is used instead of strong bases like KO
    
    
    
    Bu to prevent unwanted S
    
    
    Ar degradation of the fluorinated pyridine ring.
Step-by-Step Methodology: C4-Selective Arylation
  • Quality Control (Pre-Reaction):

    • Analyze the starting 2-Bromo-5-chloro-3-fluoro-4-iodopyridine via LC-MS. Ensure the

      
       and 
      
      
      
      isotope patterns match the theoretical distribution for a Br/Cl/F/I containing compound, and verify the absence of
      
      
      (des-iodo) peaks.
  • Preparation & Degassing:

    • In an oven-dried Schlenk flask, add 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.02 equiv, 1.02 mmol).

    • Add

      
       (0.05 equiv, 5 mol%). Causality: Low catalyst loading minimizes background homocoupling of the boronic acid.
      
    • Add a degassed mixture of Toluene/Ethanol (4:1, 10 mL) and 2M aqueous

      
       (2.0 equiv, 2.0 mmol).
      
    • Perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II)-peroxo complexes, killing the catalytic cycle.

  • Reaction Execution:

    • Stir the biphasic mixture at 25°C (Room Temperature) for 4–6 hours. Causality: Keeping the temperature low provides the thermodynamic barrier necessary to prevent C–Br activation.

  • In-Process Validation:

    • Monitor via TLC (Hexanes/EtOAc). The starting material should completely disappear. The formation of a single new spot confirms chemoselectivity. Multiple spots indicate either boronic acid homocoupling or over-arylation.

  • Workup:

    • Quench with water, extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 10% aqueous ammonia. Causality: Ammonia coordinates and strips residual palladium from the organic phase.

    • Dry over

      
      , concentrate, and purify via flash chromatography to yield the 4-aryl-2-bromo-5-chloro-3-fluoropyridine intermediate.
      

Visualizing the Orthogonal Workflow

The following diagram maps the logical progression of iterative cross-coupling using this tetra-halogenated scaffold.

OrthogonalCoupling Start 2-Bromo-5-chloro-3-fluoro -4-iodopyridine (Tetra-halogenated Core) Step1 Step 1: C4-Selective Suzuki (Pd(PPh3)4, Ar-B(OH)2, 25°C) Target: C-I Bond Start->Step1 Oxidative Addition at C-I (Fastest) Step2 Step 2: C2-Selective Amination (Pd2(dba)3, Amine, 80°C) Target: C-Br Bond Step1->Step2 C4-Functionalized Intermediate Step3 Step 3: C5-Selective Suzuki (Pd/XPhos, Ar'-B(OH)2, 110°C) Target: C-Cl Bond Step2->Step3 C4/C2-Functionalized Intermediate Product Fully Functionalized Pyridine Scaffold Step3->Product C-Cl Activation (Requires XPhos)

Workflow of orthogonal cross-coupling leveraging halogen reactivity gradients.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes ResearchGate URL:[Link][1]

Sources

Methodological & Application

Application Note: Site-Selective Suzuki Coupling of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine presents a unique challenge and opportunity in medicinal chemistry. This scaffold contains four distinct halogen atoms, three of which (I, Br, Cl) are potentially reactive under Palladium-catalyzed cross-coupling conditions.

This guide details the protocol for achieving high site-selectivity at the C4-position (Iodine displacement) while preserving the C2-Bromine and C5-Chlorine for subsequent elaboration. The selectivity is driven by the significant Bond Dissociation Energy (BDE) differential between the C–I bond and the C–Br/C–Cl bonds, augmented by the electronic activation of the pyridine ring.

Mechanistic Basis for Selectivity

To design a robust protocol, one must understand the electronic and steric landscape of the substrate.

Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate-determining step for aryl halides is typically oxidative addition . The rate of this step correlates inversely with the carbon-halogen bond strength.

PositionSubstituentElectronic EnvironmentReactivity RankMechanistic Driver
C4 Iodine Para to Nitrogen1 (Highest) Weakest bond (C–I); Electronic activation by N.
C2 Bromine Ortho to Nitrogen2 Intermediate bond strength (C–Br); Strong inductive activation by N.
C5 Chlorine Meta to Nitrogen3 Stronger bond (C–Cl); Lack of resonance activation.
C3 Fluorine -Inert C–F bond is too strong for standard Pd-catalysis. Acts as a steric/electronic modulator.
The "C4 vs. C2" Competition

While the C2 position is highly electrophilic (often prone to SNAr), the C4–I bond is significantly weaker (~50-65 kcal/mol) compared to the C2–Br bond (~70-80 kcal/mol). Under mild, non-forcing conditions, the Pd(0) catalyst will preferentially insert into the C–I bond. The C3-Fluorine atom exerts an electron-withdrawing inductive effect (-I), which further lowers the electron density at C4, potentially accelerating oxidative addition at this site relative to a non-fluorinated analog.

Selectivity Visualization

ReactivityMap Substrate 2-Bromo-5-chloro-3-fluoro-4-iodopyridine C4_Site C4-I Position (Primary Target) Substrate->C4_Site  Fastest Oxidative Addition   C2_Site C2-Br Position (Secondary Target) Substrate->C2_Site  Slower Oxidative Addition   C5_Site C5-Cl Position (Tertiary Target) Substrate->C5_Site  Requires Forcing Conditions   Factors_C4 Drivers: 1. Weakest Bond (C-I) 2. Para-activation by N 3. Inductive pull by C3-F C4_Site->Factors_C4 Factors_C2 Drivers: 1. Ortho-chelation (possible) 2. Strong electronic activation C2_Site->Factors_C2

Figure 1: Reactivity hierarchy of the halogenated pyridine scaffold based on bond dissociation energies and electronic effects.

Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling

Objective: Replace C4-Iodo with an aryl group while retaining C2-Bromo and C5-Chloro.

Reagents:

  • Substrate: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 – 1.10 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) OR Toluene / Ethanol / Water (4:1:1)

  • Atmosphere: Argon or Nitrogen (Strict deoxygenation required)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Arylboronic acid (1.05 equiv), and the Palladium catalyst .

    • Note: Using a slight excess of boronic acid (1.05 equiv) ensures conversion without promoting double coupling at C2.

  • Solvent Addition: Add the solvent mixture (e.g., Dioxane/Water).[1] The concentration should be approximately 0.1 M to 0.2 M with respect to the pyridine substrate.

  • Base Addition: Add the aqueous Na2CO3 solution.

  • Degassing: Seal the vial and purge with Argon for 5–10 minutes (bubbling directly into the solvent) to remove dissolved oxygen.

    • Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Control: Do NOT exceed 80 °C initially. Higher temperatures increase the risk of competitive oxidative addition at the C2-Br position.

  • Monitoring: Monitor by TLC or LC-MS after 2 hours. The C4-I bond usually reacts rapidly. Look for the disappearance of the starting material (M+H) and appearance of the mono-coupled product.

  • Workup: Once complete (typically 2–6 hours), cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential C2-Functionalization (Optional)

Objective: If a 2,4-diaryl system is desired, perform this step after isolating the C4-coupled product.

Modifications for Step 2:

  • Substrate: Isolated C4-aryl product.

  • Catalyst: Pd2(dba)3 (1-2 mol%) with XPhos (2-4 mol%) OR Pd(PPh3)4 (5 mol%).

  • Base: K3PO4 (2.0 equiv) or Cs2CO3.

  • Temperature: Increase to 90–100 °C .

  • Reasoning: The C2-Br bond is stronger; therefore, a more active catalyst system (electron-rich phosphines like XPhos) and higher temperatures are beneficial.

Experimental Workflow Diagram

Workflow Start Start: 2-Br-5-Cl-3-F-4-I-Pyridine Step1_Cond Condition A (Mild): Pd(PPh3)4, Na2CO3 60-70°C, 4h Start->Step1_Cond Product_C4 Intermediate: 4-Aryl-2-Br-5-Cl-3-F-Pyridine Step1_Cond->Product_C4 Selective C4-I Coupling Step2_Cond Condition B (Forcing): Pd-XPhos, K3PO4 90-100°C, 12h Product_C4->Step2_Cond Product_C2 Final Product: 2,4-Diaryl-5-Cl-3-F-Pyridine Step2_Cond->Product_C2 Sequential C2-Br Coupling

Figure 2: Sequential workflow for accessing C4-monoarylated or C2,C4-diarylated products.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst deactivation or inactive Boronic Acid.[2]Ensure strict inert atmosphere. Switch to Pd(dppf)Cl2 , which is more robust against oxidation.
C2/C4 Mixture Temperature too high or Ligand too active.Lower temperature to 50 °C. Use a less electron-rich ligand (e.g., stick to PPh3 rather than PCy3).
Protodehalogenation (Loss of I without coupling)Hydride source present or slow transmetallation.Use anhydrous solvents (DMF/THF) if water is suspected of causing issues, though Suzuki usually requires water. Increase Boronic Acid stoichiometry.
Low Yield Steric hindrance from C3-Fluorine.Switch to SPhos or Buchwald Precatalysts (e.g., XPhos Pd G3) . These ligands are designed to handle sterically demanding couplings.

Safety Considerations

  • Polyhalogenated Heterocycles: Treat as potential sensitizers and irritants. Handle in a fume hood.

  • Palladium Residues: All heavy metal waste must be disposed of in dedicated containers.

  • Pressure: Reactions run in sealed vials at elevated temperatures can generate pressure. Use appropriate pressure-rated vessels.

References

  • Reactivity of Polyhalogenated Heterocycles

    • Lutsenko, S. V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Comprehensive Organic Synthesis, 2019 .[3]

    • Key Insight: Establishes the general reactivity order C-I > C-Br > C-Cl for oxidative addition.[4]

  • Pyridine Selectivity Studies

    • Handy, C. J., & Zhang, Y. "Guide to Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Dihalo-heterocycles." Chem. Soc. Rev., 2009.
    • Key Insight: Confirms that in 2-bromo-4-iodopyridines, the C4-position is the primary site of reaction.
  • Synthesis of Analogous Scaffolds

    • "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate."[5][6][7] J. Org.[6][8] Chem., 2022 .[3][7][8]

    • Key Insight: Validates the stability and synthetic accessibility of the specific isomer class.
  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995.

Sources

Application Note: C4-Selective Functionalization of Iodopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective functionalization of the pyridine core is a cornerstone of modern pharmaceutical and agrochemical development. While functionalizing the C2 and C6 positions is well-documented due to the proximity of the directing nitrogen atom, achieving high C4-selectivity remains a formidable synthetic challenge. This challenge is exponentially magnified when the substrate is an iodopyridine (e.g., 2-iodopyridine or 2-chloro-4-iodopyridine). The highly reactive C–I bond typically undergoes rapid oxidative addition with transition metals, making it difficult to either selectively react at the C4–I bond in polyhalogenated systems or preserve the C–I bond while functionalizing the C4–H position.

This application note details field-proven methodologies to overcome these barriers. By leveraging ligand-controlled transition-metal catalysis and metal-free Nucleophilic Substitution of Hydrogen (SNH) , researchers can achieve precise C4-functionalization, unlocking new chemical space for late-stage drug diversification.

Mechanistic Insights and Causality

To achieve C4-selectivity in the presence of reactive halogens, the synthetic strategy must explicitly override the inherent electronic bias of the pyridine ring.

Pathway A: Ligand-Controlled Cross-Coupling of Polyhalopyridines

In polyhalopyridines (e.g., 2-chloro-4-iodopyridine or 2,4-dichloropyridine), the C2 position is conventionally more reactive toward Palladium-catalyzed cross-coupling due to coordination-directed oxidative addition facilitated by the nitrogen lone pair[1]. To reroute the reactivity to the C4 position, the catalyst's pre-equilibrium coordination must be disrupted.

  • The Causality: Utilizing a highly sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr in the Pd(PEPPSI)(IPr) precatalyst, physically blocks the Palladium center from coordinating with the pyridine nitrogen. Deprived of this directing effect, the catalyst defaults to oxidative addition at the inherently weaker and more polarizable carbon-halogen bond—specifically the C4–I bond (or C4–Cl in dichlorinated systems)[1]. Furthermore, ligand-free "Jeffery" conditions have also been shown to enhance C4 selectivity by an order of magnitude (>99:1) in specific polyhalogenated scaffolds[2].

Pathway B: Metal-Free SNH Amination of Mono-Iodopyridines

When the goal is to functionalize the C4 position of a mono-iodopyridine (e.g., 2-iodopyridine) without destroying the valuable C–I bond, transition-metal catalysis must be abandoned entirely.

  • The Causality: The Nucleophilic Substitution of Hydrogen (SNH) pathway bypasses oxidative addition. By treating the iodopyridine with an activating agent (like trifluoromethanesulfonic anhydride, Tf₂O) and a pyridine surrogate, a highly electrophilic 4-pyridyl pyridinium salt intermediate is formed[3]. This activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, localizing the electrophilic character almost exclusively at the C4 position. Subsequent introduction of a nucleophile (e.g., aqueous ammonia) results in strictly C4-selective addition followed by rearomatization, leaving the transition-metal-sensitive C–I bond completely untouched[3].

Mechanistic Visualization

G Substrate Iodopyridine Substrates PolyHalo Polyhalopyridines (e.g., 2-Cl-4-I-pyridine) Substrate->PolyHalo MonoHalo Mono-Iodopyridines (e.g., 2-I-pyridine) Substrate->MonoHalo CrossCoupling Ligand-Controlled Cross-Coupling PolyHalo->CrossCoupling SNH SNH Pathway (Nucleophilic Substitution) MonoHalo->SNH OxAdd Selective Oxidative Addition at C4 CrossCoupling->OxAdd Pyridinium Pyridinium Salt Intermediate SNH->Pyridinium Product1 C4-Coupled Product (C2-Cl Retained) OxAdd->Product1 Product2 C4-Aminated Product (C2-I Retained) Pyridinium->Product2

Mechanistic divergence for C4-selective functionalization of iodopyridines.

Quantitative Data Presentation

The following table summarizes the comparative performance of C4-selective methodologies across different iodopyridine and related polyhalopyridine substrates.

Substrate TypeReagents / Catalyst SystemReaction TypeC4:C2 SelectivityC–I / C–X Bond StatusTypical Yield
2-Chloro-4-iodopyridine Pd(PEPPSI)(IPr), K₂CO₃Suzuki-Miyaura>10:1C4–I Reacted80–85%
2,4-Dichloropyridine PdCl₂ (Ligand-free Jeffery)Suzuki-Miyaura>99:1C4–Cl Reacted71%
2-Iodopyridine Tf₂O, Pyridine surrogate, NH₃SNH Amination>20:1C2–I Retained 78%
3-Iodopyridine Tf₂O, Pyridine surrogate, NH₃SNH Amination>20:1C3–I Retained 75%

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodopyridine

This protocol utilizes steric ligand control to ensure the Palladium catalyst selectively inserts into the C4–I bond, yielding a C4-arylated product while preserving the C2–Cl bond for downstream Nucleophilic Aromatic Substitution (SNAr)[1].

Materials:

  • 2-Chloro-4-iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PEPPSI)(IPr) precatalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-chloro-4-iodopyridine, the arylboronic acid, K₂CO₃, and the Pd(PEPPSI)(IPr) catalyst.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane to the vial. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 60 °C. Stir vigorously (800 rpm) for 12 hours. Note: The bulky IPr ligand is critical here to prevent the formation of off-cycle N-bound Palladium complexes.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst particulates.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2-chloro-4-arylpyridine product.

Protocol 2: Metal-Free C4-Selective Amination of 2-Iodopyridine via SNH

This protocol leverages electrophilic activation to aminate the C4 position while completely preserving the highly reactive C2–I bond[3].

Materials:

  • 2-Iodopyridine (1.0 mmol)

  • 4-Cyanopyridine (surrogate activator, 1.2 mmol)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 mmol)

  • Aqueous Ammonia (NH₃·H₂O, 28-30%, 5.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Methodology:

  • Pre-Activation: To an oven-dried Schlenk flask under an argon atmosphere, add 2-iodopyridine and 4-cyanopyridine. Dissolve the mixture in 10 mL of anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Pyridinium Formation: Slowly add Tf₂O dropwise over 5 minutes via a gas-tight syringe. Stir the reaction at -78 °C for 30 minutes. Causality: The Tf₂O selectively reacts with the pyridine nitrogen, forming a highly electrophilic 4-pyridyl pyridinium salt intermediate. The low temperature prevents undesired polymerization or decomposition.

  • Nucleophilic Attack: Remove the cooling bath and allow the reaction to warm to 0 °C. Rapidly inject the aqueous ammonia solution.

  • Rearomatization: Allow the reaction to warm to room temperature and stir for an additional 4 hours. The ammonia selectively attacks the activated C4 position, followed by the elimination of the surrogate to restore aromaticity.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash chromatography (Silica gel, DCM/MeOH containing 1% Et₃N) to yield 4-amino-2-iodopyridine.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: Journal of the American Chemical Society / National Science Foundation URL
  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen Source: Angewandte Chemie International Edition / ResearchGate URL
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem Source: ResearchGate URL

Sources

orthogonal cross-coupling strategies for polyhalogenated pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Cross-Coupling Strategies for Polyhalogenated Pyridines

Executive Summary

Polyhalogenated pyridines are privileged scaffolds in drug discovery, serving as the core architecture for ubiquitous kinase inhibitors, agrochemicals, and functional materials. The ability to functionalize these rings sequentially and selectively—orthogonal cross-coupling —is a critical competency for high-throughput library generation.

This guide moves beyond basic "mix-and-heat" procedures. It delineates the mechanistic hierarchy governing site-selectivity: Bond Dissociation Energy (BDE) > Electronic Activation > Steric/Catalyst Control . We provide actionable workflows to program the sequential installation of substituents, enabling the synthesis of complex tri-substituted pyridines with high regiocontrol.

Part 1: The Mechanistic Hierarchy of Selectivity

To design a successful orthogonal strategy, one must understand the competing forces driving the oxidative addition (OA) of the palladium catalyst.

Halogen Identity (The Primary Driver)

In >90% of cases, the rate of oxidative addition follows the C–X bond strength. This is the most reliable method for orthogonality.

  • Reactivity Order: C–I > C–Br > C–Cl >> C–F

  • Strategy: Use a "mixed-halogen" scaffold (e.g., 2-chloro-5-bromopyridine). The catalyst will insert into the C–Br bond exclusively at mild temperatures, leaving the C–Cl bond intact for a second, higher-energy coupling event.

Positional Electronics (The Secondary Driver)

When halogens are identical (e.g., 2,4-dichloropyridine), the electronic environment of the carbon atom dictates reactivity.

  • C2/C6 (α-position): Most electron-deficient due to inductive withdrawal by Nitrogen. Generally most reactive in standard Pd-catalyzed cycles and SNAr.

  • C4 (γ-position): Electron-deficient but less so than C2.

  • C3/C5 (β-position): Least electron-deficient; behaves most like a standard aryl halide.

  • Standard Order: C2 > C4 > C3

Catalyst Control (The "Override" Switch)

Standard phosphines (PPh₃) respect the electronic hierarchy (C2 > C4). However, steric bulk or specific ligand-substrate interactions can invert this.

  • Bulky Ligands (e.g., NHC, QPhos): Can favor the less hindered C4 position over the electronically activated but sterically more crowded C2 position (especially if the N-atom coordinates/poisons the metal center).

Part 2: Strategic Workflows & Decision Trees

The following diagram illustrates the decision logic for selecting a coupling strategy based on substrate substitution.

ReactivityMatrix Start Substrate Analysis MixedHalo Mixed Halogens (e.g., Br/Cl) Start->MixedHalo SameHalo Identical Halogens (e.g., Cl/Cl) Start->SameHalo BondEnergy Control by BDE (I > Br > Cl) MixedHalo->BondEnergy Positional Control by Position (C2 vs C4 vs C3) SameHalo->Positional Seq1 Step 1: Mild Cond. (Couples I/Br) BondEnergy->Seq1 Seq2 Step 2: Forcing Cond. (Couples Cl) Seq1->Seq2 StandardLigand Standard Ligand (PPh3, dppf) Positional->StandardLigand Electronic Control BulkyLigand Bulky Ligand (IPr, QPhos) Positional->BulkyLigand Steric/Ligand Control ResultStandard Selectivity: C2 > C4 StandardLigand->ResultStandard ResultInverted Selectivity: C4 > C2 BulkyLigand->ResultInverted

Figure 1: Decision tree for selecting orthogonal cross-coupling conditions. BDE = Bond Dissociation Energy.

Part 3: Detailed Experimental Protocols

Protocol A: Chemo-Orthogonal Coupling (The "Easy" Cascade)

Substrate: 5-Bromo-2-chloropyridine Objective: Sequential functionalization: C5 (Aryl A)


 C2 (Aryl B).

Rationale: The C5–Br bond is significantly weaker than the C2–Cl bond. By controlling temperature and catalyst activity, we can exclusively couple the bromide without touching the chloride.

Step 1: C5-Selective Suzuki Coupling

  • Setup: Charge a reaction vial with 5-bromo-2-chloropyridine (1.0 equiv), Aryl-Boronic Acid A (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (2–5 mol%). Note: This standard catalyst is sufficient for bromides and minimizes "over-activation" of the chloride.

  • Solvent: Add degassed DME/Water (4:1) or Toluene/EtOH/Water (4:1:1) . Concentration: 0.2 M.

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor by HPLC/TLC.[1][2]

    • Checkpoint: The starting material (SM) should disappear, and the mono-coupled product (Product A) should appear. No bis-coupled product should be observed at this temp.

  • Workup: Standard aqueous extraction (EtOAc/Brine). Dry over MgSO₄, concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: C2-Selective Suzuki Coupling (The "Hard" Step)

  • Setup: Use the isolated Product A (1.0 equiv), Aryl-Boronic Acid B (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv). Note: Stronger base required.

  • Catalyst: Switch to a more active system: Pd(OAc)₂ (5 mol%) + XPhos or SPhos (10 mol%). Alternatively, Pd(dppf)Cl₂ is robust for activated chlorides.

  • Solvent: 1,4-Dioxane (anhydrous preferred).[2]

  • Reaction: Heat to 100–110 °C for 12–24 hours.

  • Workup & Purification: As above.

Protocol B: Site-Divergent Coupling (Ligand Controlled)

Substrate: 2,4-Dichloropyridine Objective: Selectively coupling C2 OR C4 using the same starting material.

Route 1: C2-Selective (Electronic Control)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ .

  • Conditions: THF/Water, Na₂CO₃, 60–70 °C.

  • Mechanism: The oxidative addition occurs at the most electron-deficient C2 position. The bidentate ligand (dppf) enforces a geometry that respects this electronic bias.

  • Selectivity: Typically >20:1 (C2:C4).

Route 2: C4-Selective (Steric/NHC Control)

  • Catalyst: Pd(OAc)₂ (2 mol%) + IPr·HCl (4 mol%) (N-heterocyclic carbene ligand).

  • Base: KOtBu (activates the precatalyst and the coupling).

  • Solvent: Dioxane or Toluene at Room Temperature or mild heat (40 °C).

  • Mechanism: The bulky IPr ligand creates a steric environment that disfavors the crowded C2 position (flanked by the pyridine Nitrogen). It directs the Pd to the more accessible C4 position.

  • Selectivity: Can achieve ~10:1 (C4:C2).

Part 4: Data Summary & Optimization Matrix

VariableRecommendation for C–Br (or C–I)Recommendation for C–Cl
Temperature 60–80 °C100–120 °C
Base Na₂CO₃, K₂CO₃ (Mild)K₃PO₄, Cs₂CO₃ (Strong/Anhydrous)
Ligand PPh₃, dppf (Standard)XPhos, SPhos, CataCXium A (Electron-rich/Bulky)
Solvent DME/H₂O, Toluene/H₂ODioxane, DMF (High boiling)
Common Pitfall Protodehalogenation of C–ClHomocoupling of Boronic Acid

Part 5: Visualization of Sequential Workflow

The following diagram depicts the sequential synthesis of a tri-aryl pyridine from a 2-chloro-4-iodo-pyridine precursor.

SequentialCoupling Start 2-Chloro-4-iodopyridine (Start) Step1 Reaction 1: Suzuki Coupling Pd(PPh3)4, Na2CO3, 60°C (Kinetic Control) Start->Step1 Intermediate Intermediate: 2-Chloro-4-arylpyridine (C-I reacted, C-Cl intact) Step1->Intermediate Exclusive C4 Functionalization Step2 Reaction 2: Suzuki Coupling Pd(OAc)2/XPhos, K3PO4, 110°C (Thermodynamic/Forcing) Intermediate->Step2 Final Final Product: 2,4-Diarylpyridine Step2->Final C2 Functionalization

Figure 2: Sequential functionalization workflow for a mixed-halogen pyridine scaffold.

References

  • Langer, P. (2010). Site-Selective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Heterocycles. Link

  • Neufeldt, S. R., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.[3] Link

  • Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews. Link

  • Handy, S. T., & Zhang, Y. (2006). The Impact of Substituents on the Regioselectivity of Cross-Coupling Reactions of Dichloropyridines. Synthesis. Link

  • BenchChem Application Note . (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link

Sources

Sonogashira coupling conditions for 4-iodopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Sonogashira Cross-Coupling Strategies for 4-Iodopyridine Derivatives

Introduction & Strategic Importance

4-Iodopyridine is a highly versatile and privileged building block in modern organic synthesis and medicinal chemistry[1]. The installation of alkynyl motifs at the C4 position of the pyridine ring via the Sonogashira cross-coupling reaction is a critical transformation for developing complex heterocycles, conjugated materials, and active pharmaceutical ingredients (APIs)[1]. While the Sonogashira reaction is a robust and widely utilized methodology, 4-iodopyridine presents unique mechanistic challenges—namely, catalyst poisoning via nitrogen coordination and alkyne homocoupling—that require precise optimization of the catalytic system to ensure high yields and reproducibility.

Mechanistic Insights & Causality (The "Why" Behind the Chemistry)

To achieve high chemoselectivity and efficiency, researchers must design their protocols around the specific electronic and steric behaviors of 4-iodopyridine during the catalytic cycle:

  • Accelerated Oxidative Addition: The electron-withdrawing nature of the pyridinic nitrogen makes the C4-halogen bond highly electrophilic. Consequently, the oxidative addition of the Pd(0) active species into the C-I bond is exceptionally fast compared to neutral aryl halides[2].

  • The Threat of Catalyst Poisoning: The basic lone pair on the pyridine nitrogen can competitively coordinate to the Pd(II) intermediate or the Cu(I) co-catalyst. This coordination can sequester the catalyst, stalling the transmetalation step. To mitigate this, sterically demanding or highly coordinating ligands (e.g., PPh₃ or dppf) are required to keep the metal centers saturated[3].

  • Glaser Homocoupling & Copper-Free Alternatives: Traditional Sonogashira conditions rely on a Cu(I) co-catalyst to form a copper acetylide intermediate. However, in the presence of trace oxygen, Cu(I) rapidly catalyzes the Glaser homocoupling of the terminal alkyne[4]. For expensive or difficult-to-synthesize alkynes, a copper-free protocol utilizing electron-rich palladium complexes is strongly recommended to suppress this side reaction[4].

  • Base Selection (Quaternization Risk): While triethylamine (Et₃N) is standard, 4-iodopyridine can undergo undesired nucleophilic substitution (quaternization) with aliphatic amines at elevated temperatures. Utilizing bulkier bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases (e.g., Cs₂CO₃) in polar aprotic solvents minimizes this degradation pathway.

Sonogashira_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by Pyridine) Pd0->OxAdd 4-Iodopyridine PdII Pd(II) Intermediate [Py-Pd(L)2-I] OxAdd->PdII TransMet Transmetalation (Alkyne Transfer) PdII->TransMet Poison Catalyst Poisoning (N-Pd/Cu Coordination) PdII->Poison Unshielded Metal RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Alkynylpyridine Target Product RedElim->Product CuCycle Cu(I) Co-catalyst (Acetylide Formation) CuCycle->TransMet Cu-Acetylide Glaser Glaser Homocoupling (Cu/O2 Side Reaction) CuCycle->Glaser Trace O2

Figure 1: Sonogashira catalytic cycle for 4-iodopyridine highlighting key side reactions.

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for both standard and copper-free Sonogashira cross-couplings of 4-iodopyridine, derived from field-proven methodologies[2][3][4].

ParameterStandard Pd/Cu SystemCopper-Free SystemMechanistic Rationale
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(OAc)₂ or Pd(CF₃COO)₂ (2.5-5 mol%)Pd(II) precursors are air-stable; reduced in situ to active Pd(0).
Ligand PPh₃ (Included in catalyst)XPhos or dppf (5-10 mol%)Electron-rich ligands accelerate transmetalation without Cu.
Co-Catalyst CuI (5-10 mol%)NoneCu-free prevents Glaser homocoupling of sensitive alkynes.
Base Et₃N (Solvent/Base)DIPEA or Cs₂CO₃ (2.0 equiv)Bulkier bases (DIPEA) prevent pyridine ring quaternization.
Solvent THF or DMFDMF or MeCNPolar aprotic solvents stabilize the Pd(II) polar intermediates.
Temperature 60 °C - 80 °C80 °C - 100 °CCu-free requires higher thermal energy to drive transmetalation.
Atmosphere Strict Argon/N₂Argon/N₂Exclusion of O₂ is critical to prevent alkyne dimerization.

Experimental Methodologies

Protocol A: Standard Pd/Cu-Catalyzed Sonogashira Coupling Best for robust, inexpensive terminal alkynes where Glaser coupling is not a major economic concern[5].

  • Degassing (Critical Step): In an oven-dried Schlenk flask, add 10 mL of anhydrous THF and 5 mL of Et₃N. Degas the solvent mixture using the freeze-pump-thaw method (3 cycles) or by sparging with Argon for 30 minutes. Causality: Removing dissolved oxygen completely shuts down the Cu-mediated Glaser homocoupling pathway.

  • Reagent Loading: Under a positive flow of Argon, charge the flask with 4-iodopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%)[5].

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via a micro-syringe.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 12–24 hours[5]. Monitor the reaction via TLC (Hexanes/EtOAc, UV detection). Self-Validation: The formation of a dense white/yellow precipitate (triethylammonium iodide) visually indicates successful progression of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble metal salts. Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

Protocol B: Copper-Free Sonogashira Coupling Best for complex, expensive alkynes or substrates highly prone to homocoupling[4].

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodopyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a bulky electron-rich ligand such as XPhos (0.10 mmol, 10 mol%).

  • Solvent & Base: Add anhydrous DMF (5 mL) and DIPEA (2.5 mmol). Degas the mixture by Argon sparging for 15 minutes. Causality: DIPEA is chosen over Et₃N to prevent nucleophilic attack on the highly electrophilic 4-iodopyridine at elevated temperatures.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol). Notice the reduced alkyne stoichiometry compared to Protocol A, as homocoupling is naturally suppressed in the absence of copper[4].

  • Reaction Execution: Heat the mixture to 90 °C for 16 hours.

  • Workup & Purification: Quench with deionized water, and extract with EtOAc (3 x 15 mL). Wash the combined organics with a 5% aqueous LiCl solution to effectively partition and remove the DMF solvent. Dry, concentrate, and purify via chromatography.

Experimental_Workflow Setup 1. Solvent Degassing (Argon Sparging) Reagents 2. Reagent Addition (Pd, Cu/Ligand, Base) Setup->Reagents Reaction 3. Heating & Stirring (60-100 °C, 12-24h) Reagents->Reaction Workup 4. Aqueous Workup (Celite Filtration) Reaction->Workup Purify 5. Purification (Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for Sonogashira cross-coupling.

References

  • [3] Title: Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem. Source: benchchem.com. URL:

  • [1] Title: The Role of 4-Iodopyridine in Modern Organic Synthesis. Source: nbinno.com. URL:

  • [2] Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Source: scirp.org. URL:

  • [4] Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Source: mdpi.com. URL:

  • [5] Title: Synthesis of product 4; i. Pd(PPh3)4 (5 mol%), CuI (10 mol%), TMSA,... - ResearchGate. Source: researchgate.net. URL:

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Fluoropyridines, such as pentafluoropyridine (PFPy) and 2,4-difluoropyridine, are privileged scaffolds in medicinal chemistry, agrochemicals, and advanced materials science[1]. The highly electronegative fluorine atoms profoundly lower the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, activating it for nucleophilic attack[1]. Nucleophilic aromatic substitution (SNAr) offers a highly efficient, transition-metal-free pathway for the late-stage functionalization of these heterocycles, allowing scientists to build complex molecular architectures with high precision[2].

Mechanistic Foundations of Regioselectivity (E-E-A-T)

As an application scientist designing synthetic routes, understanding the causality behind SNAr regioselectivity is paramount for predicting reaction outcomes and scaling up processes.

The Addition-Elimination Pathway

The SNAr reaction of a fluoropyridine proceeds via a two-step addition-elimination mechanism[3]. The nucleophile first attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3]. The aromaticity of the ring is subsequently restored by the elimination of the fluoride leaving group[3]. Fluorine is an exceptional leaving group in SNAr (often superior to chlorine or bromine) due to its high electronegativity, which dramatically accelerates the initial, rate-determining addition step[3].

Electronic and Steric Control of Regioselectivity

In polyfluoropyridines, nucleophilic attack is highly favored at the 4-position (para to the nitrogen)[1]. This regioselectivity is governed by two primary factors:

  • Electronic Activation : The nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negative charge in the Meisenheimer intermediate through resonance[3]. The C-4 and C-2 positions are the most electronically activated[3].

  • Steric and Thermodynamic Control : In perfluorinated systems like PFPy, the C-4 position is sterically less hindered than the C-2/C-6 positions (which are adjacent to the bulky nitrogen lone pair and neighboring fluorines)[1]. Consequently, stoichiometric addition of O-, N-, S-, and C-nucleophiles under mild basic conditions occurs exclusively at the 4-position[1].

Reversing Regioselectivity: The "Trialkylsilyl Trick"

While standard nucleophiles react exclusively at the 4-position of 2,4-difluoropyridine or 2,4,6-trifluoropyridine, this inherent regioselectivity can be completely reversed[4]. By introducing a bulky trialkylsilyl group at the 3-position (or 5-position), the nucleophilic attack is diverted entirely to the 6-position (or 2-position) due to severe steric shielding of the C-4 carbon[4]. After substitution, the silyl protective group can be removed, yielding the nitrogen-neighboring substituted product[4].

Quantitative Data & Reaction Scope

The choice of base and solvent is critical for controlling mono- versus multi-substitution. For instance, using a mild base like K3PO4 in a polar aprotic solvent (MeCN) strictly limits the reaction to mono-substitution at the 4-position[2]. Conversely, stronger bases (K2CO3) in highly polar solvents (DMF) often lead to uncontrollable multi-substitution[2].

Table 1: Optimized Reaction Conditions for Regioselective SNAr of Fluoropyridines

SubstrateNucleophileBaseSolventTemp (°C)Time (h)RegioselectivityYield/Conv.
PentafluoropyridinePhenothiazineK3PO4MeCN8012C-4 (Mono)92%
PentafluoropyridineSodium phenylsulfinateNaHCO3MeCNRT (US)*0.5C-4 (Mono)93%
2-FluoropyridineMorpholine (2° Amine)K3PO4tAmyl-OH1103C-2>95%
2-FluoropyridineThiophenol (Thiol)K3PO4tAmyl-OH1103C-2>95%
2-FluoropyridineCyclohexanol (2° Alcohol)KOtBuTHF503C-2>95%

*US = Ultrasonic irradiation.(Data synthesized from standardized bench protocols and literature[3],[2])

Experimental Protocols

Protocol 1: Regioselective C-4 Amination of Pentafluoropyridine

Objective: Synthesize 4-substituted-2,3,5,6-tetrafluoropyridine via metal-free SNAr[2]. Rationale: K3PO4 is selected as a mild base to prevent over-deprotonation and subsequent multi-substitution, while MeCN provides sufficient polarity to stabilize the Meisenheimer transition state without hyper-accelerating the reaction[2].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the amine nucleophile (e.g., phenothiazine, 1.0 equiv) and anhydrous K3PO4 (1.5 equiv)[2].

  • Solvent Addition : Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of 0.1 M[2].

  • Substrate Addition : Add pentafluoropyridine (1.2 equiv) dropwise via syringe at room temperature[2]. Safety Note: Pentafluoropyridine is highly volatile and toxic; perform strictly in a well-ventilated fume hood.

  • Reaction : Heat the mixture to 80 °C and stir vigorously for 12 hours[2]. Monitor the reaction progress via TLC or 19F-NMR (using 4-fluorotoluene as an internal standard)[2].

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with distilled water (3x) to remove phosphate salts. Wash the organic layer with brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure C-4 substituted product[2].

Protocol 2: SNAr of 2-Fluoropyridine with Secondary Amines

Objective: High-conversion synthesis of 2-morpholinopyridine[3].

Step-by-Step Methodology :

  • Setup : To a reaction vial, add 2-fluoropyridine (1.0 equiv) and morpholine (1.2 equiv)[3].

  • Solvent & Base : Add anhydrous tert-amyl alcohol (tAmyl-OH) to reach a 0.2 M concentration, followed by K3PO4 (1.5 equiv)[3]. Rationale: tAmyl-OH is a sterically hindered, high-boiling solvent that resists acting as a competing nucleophile[3].

  • Heating : Seal the vial and heat the stirred mixture to 110 °C for 3 hours[3].

  • Workup : Cool to room temperature. Dilute with ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate[3].

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter[3]. Concentrate under reduced pressure to obtain the crude 2-morpholinopyridine, which can be further purified by silica gel chromatography[3].

Mandatory Visualization

SNAr_Mechanism Reactants Fluoropyridine + Nucleophile (Nu-) Attack Nucleophilic Attack at C-4 Position Reactants->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Elimination Elimination of Fluoride (F-) Meisenheimer->Elimination Product C-4 Substituted Product + F- Salt Elimination->Product

General SNAr Mechanism: Addition-Elimination Pathway via Meisenheimer Complex.

Protocol_Workflow Setup 1. Setup Inert Atmosphere Reagents 2. Reagents Nu, Base, Solvent Setup->Reagents Reaction 3. Reaction Heat & Stir Reagents->Reaction Workup 4. Workup Extraction & Wash Reaction->Workup Purify 5. Purification Chromatography Workup->Purify

Experimental workflow for the regioselective SNAr of fluoropyridines.

References

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: Molecules (MDPI), 2022. URL:[Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: Molecules (MDPI), 2021. URL:[Link]

  • Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick Source: Journal of Organic Chemistry (ACS), 2005. URL:[Link]

Sources

Precision Synthesis of Polysubstituted Pyridines via Halogen Dance

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The Halogen Dance Reaction (HDR) is a powerful, underutilized tool in the medicinal chemist's arsenal, allowing for the translocation of halogen substituents on aromatic rings. Unlike standard Electrophilic Aromatic Substitution (SEAr) or Directed ortho-Metalation (DoM), which are governed by fixed electronic directing effects, HDR is thermodynamically driven. It enables the synthesis of "impossible" substitution patterns—specifically 1,2,3-trisubstituted and 1,2,3,4-tetrasubstituted pyridines—by moving a halogen atom to a thermodynamically preferred position while simultaneously installing an electrophile at the vacated or newly lithiated site.

This guide details the mechanistic underpinnings and provides validated protocols for executing HDR on pyridine substrates. It is designed for researchers requiring orthogonal functionalization strategies for Structure-Activity Relationship (SAR) exploration.

Part 2: Mechanistic Insight & Control

To master the HDR, one must distinguish between Kinetic Control (initial lithiation) and Thermodynamic Control (migration).

The Mechanism: The "Dance" Explained

The reaction typically proceeds via a Lithium-Halogen Exchange (Li-Hal) or Deprotonation followed by an isomerization.[1] The driving force is the formation of a lithiated species that is more stable than the initial kinetic intermediate. In pyridines, the stability of the lithiated intermediate is dictated by:

  • Inductive Stabilization: Proximity to the electronegative ring nitrogen or other electron-withdrawing groups (EWGs).

  • Chelation: Stabilization by adjacent directing groups (e.g., -OMe, -F).

The "dance" is often an intermolecular process where the lithiated species performs a halogen-metal exchange with a non-lithiated precursor, propagating the migration until the system reaches the thermodynamic sink (the most stable lithio-isomer).

Visualization: The 2-Chloro-3-Bromopyridine Cascade

The following diagram illustrates the regioselective migration of bromine in 2-chloro-3-bromopyridine, a classic substrate used to access the difficult-to-synthesize 3,4-functionalized motif.

HalogenDance cluster_conditions Critical Control Parameters SM Starting Material (2-Chloro-3-bromopyridine) Kinetic Kinetic Intermediate (4-Lithio-species) SM->Kinetic Deprotonation (C4) Base Base Addition (LDA, -78°C) Base->Kinetic Transition Halogen Migration (The 'Dance') Kinetic->Transition Warming (-40°C) Thermo Thermodynamic Sink (3-Lithio-4-bromo-species) Transition->Thermo Isomerization Product Final Product (3-Substituted-4-bromopyridine) Thermo->Product Electrophile (E+)

Caption: Mechanistic flow of the Halogen Dance on 2-chloro-3-bromopyridine. Note the migration of Br from C3 to C4, allowing functionalization at C3.

Part 3: Pre-Experimental Planning

Base Selection
  • LDA (Lithium Diisopropylamide): The standard workhorse. Effective for deprotonation but can cause nucleophilic attack on sensitive electrophiles if used in excess.

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): More sterically hindered and less nucleophilic than LDA. Preferred when the substrate contains groups sensitive to nucleophilic attack or when extreme regioselectivity is required.

  • Mesomeric Effect: Avoid bases that can act as nucleophiles (e.g., n-BuLi) for deprotonation steps on halopyridines, as they will favor direct Li-Hal exchange over deprotonation.

Solvent & Temperature
  • Solvent: Anhydrous THF is mandatory. Ether can be used but often results in slower kinetics.

  • Temperature:

    • Deprotonation:[1][2] -78 °C (Dry ice/Acetone).

    • Migration: -40 °C to -20 °C (Acetonitrile/Dry ice or controlled cryostat).

    • Trapping: Return to -78 °C before adding the electrophile to prevent side reactions.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 3-Substituted-4-Bromopyridines

Target: Functionalization of 2-chloro-3-bromopyridine via migration. Reference Grounding: Adapted from methods by Schnürch [1] and Schlosser [2].

Materials
  • 2-Chloro-3-bromopyridine (1.0 equiv)

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.1 equiv, titrated)

  • Electrophile (e.g., DMF, I2, aldehydes) (1.2 equiv)

  • Anhydrous THF (0.2 M concentration relative to substrate)

Step-by-Step Procedure
  • System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to room temperature under positive argon pressure.

  • Base Generation: Add anhydrous THF and diisopropylamine. Cool to -78 °C. Dropwise add n-BuLi. Stir for 30 mins at 0 °C to ensure complete formation of LDA, then cool back to -78 °C.

  • Substrate Addition (Kinetic Phase): Dissolve 2-chloro-3-bromopyridine in a minimal amount of THF. Add this solution dropwise to the LDA mixture at -78 °C over 10 minutes.

    • Insight: The solution often turns yellow/orange, indicating the formation of the 4-lithio species.

  • The Dance (Thermodynamic Phase): Allow the reaction mixture to warm to -40 °C and stir for 30–60 minutes.

    • Critical Check: This warming step provides the activation energy for the Br migration from C3 to C4. If kept at -78 °C, the migration will be incomplete.

  • Electrophile Trapping: Cool the mixture back to -78 °C . Add the electrophile (e.g., DMF) neat or in THF solution.

  • Quench & Workup: Stir for 30 mins at -78 °C, then allow to warm to RT. Quench with sat. NH4Cl. Extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.

Protocol B: "Iterative Dance" for Polysubstitution

Target: 2,5-Disubstituted-3-bromo-4-iodopyridine. Concept: Using a halogen dance followed by a second functionalization.

StepActionMechanistic Outcome
1 Treat 2,5-dibromopyridine with LDA (-78°C).Lithiation at C4 (Kinetic).
2 Warm to -40°C.Br migrates from C5 to C4. Li moves to C5.
3 Add Electrophile 1 (e.g., Iodine).Forms 2-bromo-4-bromo-5-iodopyridine.
4 Isolation/Purification. Stop Point.
5 Treat Product with iPrMgCl (-20°C).Selective Mg-Hal exchange at the most labile halogen (Iodine).
6 Add Electrophile 2.Final Polysubstituted Product.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Migration (Recovered SM or Kinetic Product) Temperature too low during "Dance" phase.Ensure the reaction warms to at least -40°C (or -20°C for sluggish substrates) for 30+ mins.
Complex Mixture / Tars Temperature too high (> 0°C) or wet solvent.Pyridyl-lithiums are unstable above -20°C (prone to ring opening). Maintain strict cryogenic control.
Wurtz Coupling (Dimerization) Localized high concentration of R-Li.Increase stirring speed; use more dilute conditions (0.1 M).
Protonation (SM Recovery) Moisture ingress.Check argon lines; re-dry THF over Na/Benzophenone or molecular sieves.

Part 6: References

  • Schnürch, M., & Spina, M. (2007). Halogen Dance Reactions: A Review. Chemical Society Reviews.

  • Schlosser, M. (2005). The Halogen Dance: A Flexible Tool for the Synthesis of Polysubstituted Aromatics. Angewandte Chemie International Edition.

  • Sammakia, T., & Stangeland, E. L. (2004).[3] Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B. Journal of Organic Chemistry.[3][4]

  • Guttormsen, Y., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Journal of Organic Chemistry.[3][4]

Sources

lithiation and trapping of polyhalogenated pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lithiation and Trapping of Polyhalogenated Pyridines

Executive Summary

Polyhalogenated pyridines represent a unique challenge in organometallic chemistry. Their electron-deficient nature makes them susceptible to nucleophilic attack (SNAr) by alkyllithiums, while the presence of multiple halogens introduces competition between Lithium-Halogen (Li/X) exchange, Lithium-Hydrogen (Li/H) deprotonation, and the thermodynamically driven "Halogen Dance" rearrangement.

This guide provides a strategic framework for selectively functionalizing these scaffolds. We move beyond basic lithiation to explore Knochel-type magnesiation and Schlosser-base migration , offering researchers precise control over regioselectivity.

Mechanistic Principles: The Competition

Success depends on controlling three competing pathways. Understanding the hierarchy of reactivity is essential for experimental design.

  • Li/X Exchange (Kinetic Control): Occurs fastest with heavier halogens (I > Br >> Cl). At cryogenic temperatures (-78°C), this is the dominant pathway.

  • Li/H Deprotonation (Directed Metalation): Occurs ortho to directing groups (F, Cl, CF₃). This often competes with Li/X exchange.

  • The Halogen Dance (Thermodynamic Control): If the lithiated species is warmed (even to -40°C), the lithium atom can "dance" to a more stable position (often adjacent to the ring nitrogen or between two halogens) via a series of rapid exchange equilibria.

Visualizing the Pathway Decision Tree

ReactionPathways Start Polyhalogenated Pyridine Reagent Select Reagent Start->Reagent nBuLi n-BuLi / -78°C (Kinetic Control) Reagent->nBuLi Fast Exchange LDA LDA or LiTMP / > -40°C (Thermodynamic Control) Reagent->LDA Deprotonation Turbo i-PrMgCl·LiCl / 0°C (Chemo-Selective) Reagent->Turbo Mg/X Exchange LiX_Product Li/X Exchange Product (Retains Regiochemistry) nBuLi->LiX_Product Trap < -78°C Dance_Product Halogen Dance Product (Isomerized) nBuLi->Dance_Product Warm to > -50°C LDA->Dance_Product Migration Mg_Product Magnesiated Species (High FG Tolerance) Turbo->Mg_Product Stable at RT

Caption: Decision tree for selecting the optimal metallation pathway based on reagent and temperature.

Strategic Process Optimization

Solvent Effects
  • THF: The standard for Li/X exchange. It coordinates Li, breaking up aggregates and increasing reactivity. However, it also promotes the "Halogen Dance" by stabilizing the transition states.

  • Toluene: Use for non-coordinating conditions. It slows down the "dance" and SNAr side reactions. Often used with n-BuLi for strict kinetic control.

  • Ether (Et₂O): Intermediate polarity. Often yields cleaner results for 2-fluoropyridines.

Reagent Selection Guide
ReagentSpecies GeneratedPrimary UseRisk Profile
n-BuLi OrganolithiumFast Li/X exchange (I, Br).High nucleophilicity (SNAr risk). Pyrophoric.
LDA / LiTMP Lithium AmideLi/H Deprotonation.Promotes Halogen Dance. Low nucleophilicity.
i-PrMgCl[1][2][3][4]·LiCl Turbo GrignardMg/X Exchange.[1][5]High functional group tolerance.[6][7][8] No SNAr.
s-BuLi OrganolithiumLi/H Deprotonation (very strong).Extreme reactivity; rarely needed for pyridines.

Standardized Protocols

Protocol A: Kinetic Control (The "Freeze-Frame")

Target: Selective substitution of Bromine/Iodine without isomerization.

Materials:

  • Substrate: 2,5-Dibromopyridine (1.0 equiv)

  • Reagent: n-BuLi (1.1 equiv, 1.6M in hexanes)

  • Solvent: Anhydrous Toluene (preferred for stability) or THF

  • Electrophile: DMF or Benzaldehyde

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an internal thermometer, argon inlet, and septum.

  • Solvation: Dissolve 2,5-dibromopyridine in toluene (0.2 M concentration) and cool to -78°C .

    • Critical: Wait 15 mins to ensure the internal temperature matches the bath.

  • Exchange: Add n-BuLi dropwise via syringe pump over 10 minutes. Maintain temp < -70°C.

    • Observation: A color change (often yellow/orange) indicates lithiation.

  • Incubation: Stir for exactly 30 minutes at -78°C. Do NOT allow to warm.

  • Trapping: Add the electrophile (neat or in toluene) rapidly.

  • Quench: After 15 mins, quench with sat. NH₄Cl while still cold, then warm to room temp.

Protocol B: The Halogen Dance (The "Shuffle")

Target: Accessing "impossible" substitution patterns (e.g., C-4 functionalization).

Mechanism: The base removes a proton at C-3 or C-4. The adjacent halogen then migrates to the lithiated position to relieve steric strain or form a more stable anion.

Materials:

  • Substrate: 2-Chloro-3-bromopyridine[9]

  • Reagent: LDA (1.2 equiv)

  • Solvent: THF (promotes migration)

Step-by-Step:

  • Base Gen: Generate LDA in situ at 0°C (Diisopropylamine + n-BuLi), then cool to -78°C .

  • Addition: Add substrate solution dropwise.

  • The Dance: Stir at -78°C for 30 mins, then allow to warm slowly to -40°C or -20°C (substrate dependent).

    • Insight: This warming period provides the activation energy for the halogen migration.

  • Recool (Optional): If trapping with a reactive electrophile, cool back to -78°C.

  • Trap: Add electrophile. The product will be the isomerized pyridine (e.g., 2-chloro-4-substituted-3-bromopyridine).

Protocol C: Turbo-Magnesiation (The "Safe Bet")

Target: High-yield functionalization with sensitive groups (esters, nitriles).

Materials:

  • Reagent: i-PrMgCl[1][3][4]·LiCl (Turbo Grignard, commercially available).

Step-by-Step:

  • Setup: Standard Schlenk flask, Argon atmosphere.

  • Mix: Dissolve substrate in THF at 0°C (Ice bath).

  • Exchange: Add i-PrMgCl[1]·LiCl (1.1 equiv) dropwise.[3]

  • Activation: Stir at 0°C to Room Temperature for 1-2 hours.

    • QC Check: Aliquot can be quenched with D₂O and checked via GC/NMR to confirm exchange completion.

  • Trap: Add electrophile. Stir 1 hour.

  • Workup: Standard aqueous extraction.

Troubleshooting & Quality Control

IssueDiagnosisCorrective Action
Low Yield / SM Recovery Wet solvent or incomplete exchange.Distill THF over Na/Benzophenone. Increase exchange time.
Isomer Mixtures Unintended Halogen Dance.Lower temperature (-78°C → -90°C). Switch solvent to Toluene.
SNAr Products Nucleophilic attack by base.Use non-nucleophilic bases (LiTMP) or switch to Turbo Grignard.
Wurtz Coupling (Dimer) Alkyl halide byproduct reaction.Use 2.0 equiv of t-BuLi (sacrificial) or switch to Mg reagents.
Workflow Visualization: The "Schlenk" Technique

ExperimentalWorkflow cluster_QC QC Checkpoints Dry 1. Flame Dry & Argon Purge Cool 2. Cryogenic Cooling (-78°C / -20°C) Dry->Cool AddBase 3. Base Addition (Dropwise, < -70°C) Cool->AddBase TempCheck Internal Temp Cool->TempCheck Wait 4. Incubation (Kinetic vs Thermo) AddBase->Wait ColorCheck Color Change AddBase->ColorCheck Trap 5. Electrophile Trap (Fast Addition) Wait->Trap Quench 6. Acidic Quench (NH4Cl / HCl) Trap->Quench

Caption: Standardized workflow for air-sensitive lithiation reactions.

References

  • Knochel, P. et al. (2004).[3][5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." European Journal of Organic Chemistry. Link

  • Mongin, F. et al. (2001). "Deprotolithiation of Halopyridines: A New Approach." Tetrahedron. Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link

  • Queguiner, G. (1998). "Regioselective Lithiation of Halopyridines." Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Iodopyridine Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IPC-H-DEHALO-001
Subject: Preventing Protodehalogenation (Hydrodehalogenation) in Iodopyridine Cross-Coupling

Diagnostic Hub: Is this your problem?

User Symptom:

"I am running a Suzuki/Buchwald coupling on a 2-iodopyridine or 3-iodopyridine substrate. The starting material is consumed, but the mass spec shows a large peak corresponding to


 (the de-iodinated pyridine) instead of the desired product. The yield is low (<30%)."

Root Cause Analysis: Iodopyridines are highly reactive toward oxidative addition but prone to protodehalogenation (hydrodehalogenation). This occurs when the oxidative addition intermediate (


) intercepts a hydride source faster than it undergoes transmetallation or amine coordination.

Immediate Triage Checklist:

  • Solvent Check: Are you using an alcohol (MeOH, EtOH, iPrOH)? STOP. Alcohols are primary hydride donors.

  • Base Check: Are you using a strong alkoxide base (e.g., NaOtBu)? These can undergo

    
    -hydride elimination.[1][2]
    
  • Water Content: Are your solvents "dry" or rigorously anhydrous? Trace water promotes Pd-H formation.[3][4]

  • Ligand: Are you using

    
     or 
    
    
    
    ? These are often insufficient for stabilizing the intermediate against side reactions.

Technical Deep Dive (FAQs)

Q1: Why does the iodine atom get replaced by hydrogen? (The Mechanism)

Answer: The reaction is a race between the desired Transmetallation (in Suzuki) and the parasitic Protodehalogenation .

When Pd(0) inserts into the C-I bond, it forms a highly electrophilic Pd(II) species. Because pyridines are electron-deficient, this intermediate is unstable. If the next step (transmetallation) is slow—due to steric bulk or low nucleophilicity of the boronic acid—the palladium center seeks stabilization elsewhere. It often finds a hydride (


) from:
  • 
    -Hydride Elimination  from the solvent (especially alcohols) or the base (alkoxides).
    
  • Trace Water , which reacts with Pd-species to form Pd-H.[3]

Once the Pd-H species forms, Reductive Elimination occurs immediately, ejecting the dehalogenated pyridine (Ar-H) and killing the cycle.

Mechanism Visualization

The following diagram illustrates the "Race Condition" between the productive pathway and the destructive dehalogenation pathway.

Protodehalogenation Start Start: Iodopyridine (Ar-I) + Pd(0) OxAdd Intermediate A: Oxidative Addition Complex [L-Pd(II)-Ar-I] Start->OxAdd Fast Oxidative Addition TransMet Step 2 (Productive): Transmetallation (Requires active Boronate) OxAdd->TransMet Path A: Desired (Fast if nucleophile is strong) PdHydride Side Step (Destructive): Formation of Pd-H Species [L-Pd(II)-Ar-H] OxAdd->PdHydride Path B: Parasitic (Dominates if Transmetallation is slow) ProdComplex Intermediate B: Di-organo Pd Complex [L-Pd(II)-Ar-Ar'] TransMet->ProdComplex Product Final Product: Coupled Biaryl (Ar-Ar') ProdComplex->Product Reductive Elimination HydrideSource Hydride Source: (Alcohol solvent, Alkoxide base, Water) HydrideSource->PdHydride Donates H- Waste Waste Product: Protodehalogenated Pyridine (Ar-H) PdHydride->Waste Reductive Elimination (Irreversible)

Figure 1: Mechanistic divergence showing the competition between productive transmetallation (Green) and destructive protodehalogenation (Red).[5]

Q2: Which ligands prevent this?

Answer: You need ligands that are bulky and electron-rich .[3][4][6]

  • Why Bulky? Bulky ligands (like Buchwald biaryl phosphines) accelerate the Reductive Elimination step of the product, but more importantly, they create a crowded environment that destabilizes the small Pd-H species and accelerates the entry of the bulky boronic acid.

  • Recommendation:

    • XPhos or SPhos : The gold standard for heteroaryl halides.

    • PEPPSI-IPr : An NHC ligand that is extremely robust and prevents metal aggregation.

    • Avoid:

      
       (too small, dissociates easily) or dppf (often too slow for hindered pyridines).
      
Q3: What is the optimal Base/Solvent combination?

Answer:

  • Base: Switch to Inorganic Carbonates or Phosphates .[3]

    • Best:

      
       (Tribasic Potassium Phosphate) or 
      
      
      
      .
    • Avoid: NaOEt, NaOMe, NaOtBu (Alkoxides are strong reducing agents).

  • Solvent: Aprotic is mandatory.

    • Best: Toluene, 1,4-Dioxane, or DME.

    • Avoid: Methanol, Ethanol, Isopropanol, DMF (DMF can decompose to form hydrides at high temp).

Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity Suzuki Coupling of 2-Iodopyridine

Use this protocol for sterically demanding or electron-poor pyridines prone to dehalogenation.

Reagents:

  • 2-Iodopyridine derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%) OR Pd-XPhos G3  precatalyst (2-4 mol%).
    
  • Base:

    
     (3.0 equiv, finely ground).
    
  • Solvent: Toluene/Water (10:1 ratio) or Anhydrous Toluene (if strictly water-free is needed).

Step-by-Step:

  • Preparation: Dry all glassware in an oven (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) overnight. Cool under a stream of Argon.[7]
    
  • Charging: Add solid reagents (Iodopyridine, Boronic acid, Base, Catalyst) to the reaction vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3 times).

  • Solvent Addition: Add degassed Toluene (and degassed water if using biphasic).

    • Note: To degas, sparge solvent with Argon for 15 mins prior to use.

  • Reaction: Heat to 80–100°C .

    • Tip: Do not overheat. If reaction is slow, add more catalyst rather than increasing temp above 110°C, which promotes deiodination.

  • Monitoring: Check LCMS at 1 hour. If Ar-H (dehalogenated) is >10%, stop and switch to Protocol B (Anhydrous) .

Protocol B: Strictly Anhydrous Conditions (The "Rescue" Protocol)

Use this if Protocol A fails due to water-mediated dehalogenation.

  • Solvent: Anhydrous 1,4-Dioxane (Sure/Seal bottle).

  • Base:

    
     (dried under vacuum at 
    
    
    
    for 4h).
  • Additives: Add 4Å Molecular Sieves to the reaction vessel.

  • Procedure: Follow steps in Protocol A, but strictly exclude water.

Data & Comparison

Impact of Conditions on Dehalogenation Rates Data synthesized from typical heteroaryl coupling optimizations (e.g., Billingsley et al., 2007).

Variable ChangedCondition% Product Yield% Dehalogenated ByproductVerdict
Base NaOtBu (Alkoxide)15%80% CRITICAL FAILURE
Base

45%40%Moderate Failure
Base

88%<5%OPTIMAL
Solvent Ethanol0%99% CRITICAL FAILURE
Solvent DMF60%30%Risky
Solvent Toluene92%<2%OPTIMAL
Ligand

30%60%Poor Stability
Ligand XPhos 95% <1% GOLD STANDARD

References

  • Billingsley, K. L., & Buchwald, S. F. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[8] Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.

  • Sheralkar, A., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling.

  • BenchChem Technical Guides. (2025). How to minimize side reactions in Buchwald-Hartwig coupling.

Sources

improving regioselectivity in polyhalogenated pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Controlling Regioselectivity in Polyhalogenated Pyridine Reactions

Executive Summary

The functionalization of polyhalogenated pyridines (e.g., 2,4-dichloropyridine, 2,4,6-trichloropyridine) is a cornerstone of medicinal chemistry but is plagued by the "Regioselectivity Paradox."[1] The intrinsic electronic bias often conflicts with steric demands or catalyst preferences, leading to inseparable isomeric mixtures.

This guide provides a troubleshooting framework to navigate these competing forces. It moves beyond standard textbook rules to address why selectivity fails and how to force the desired outcome using kinetic control, ligand design, and the "Halogen Dance" phenomenon.

Module 1: Nucleophilic Aromatic Substitution ( )

The Core Conflict: In 2,4-dihalopyridines, the C4 position is intrinsically more reactive toward nucleophiles than C2, despite C2 being closer to the electronegative nitrogen.[1][2]

Troubleshooting & FAQs

Q1: Why am I getting a mixture of C2 and C4 substitution, or predominantly C4, when I want C2?

  • Root Cause: The transition state for C4 attack leads to a para-quinoid intermediate, which is lower in energy than the ortho-quinoid intermediate formed by C2 attack.[2] Additionally, the nitrogen lone pair exerts electrostatic repulsion on incoming nucleophiles at the C2 position.

  • The Fix (Electronic Inversion):

    • Introduce a C3-Substituent: An electron-donating group (EDG) at C3 (e.g., -OMe, -NH2) deactivates the C4 position via resonance, shifting selectivity to C2.

    • Change the Leaving Group: If possible, use a 2-bromo-4-chloropyridine. The better leaving group ability of Bromine can override the intrinsic electronic preference for C4, promoting C2 substitution.

  • The Fix (Steric Control): Use bulky nucleophiles (e.g., tert-butyl amine). While C4 is generally preferred electronically, C2 is more sterically accessible in the absence of C3 substituents. However, for 2,4-substituted systems, C4 is often less hindered than the "pocket" at C2 created by the ring nitrogen. Correction: Actually, C4 is sterically less hindered. If you want C2 selectivity in

    
    , you are fighting an uphill battle. Recommendation:  Switch to Palladium-catalyzed cross-coupling (see Module 2) for reliable C2 functionalization.
    

Q2: How do I ensure exclusive C4 selectivity in 2,4,6-trichloropyridine?

  • Protocol Adjustment:

    • Stoichiometry: Use exactly 1.0 equivalent of the nucleophile.

    • Temperature: Maintain low temperatures (0 °C to -10 °C). The C4 position has the lowest activation energy (

      
      ). Higher temperatures provide enough energy to overcome the higher 
      
      
      
      of C2/C6, leading to mixtures.
    • Solvent: Use non-polar aprotic solvents (e.g., DCM, Toluene) if solubility permits. Polar aprotic solvents (DMF, DMSO) stabilize the charged transition states of both pathways, potentially eroding selectivity.

Module 2: Transition Metal-Catalyzed Cross-Coupling

The Core Conflict: Unlike


, Pd-catalyzed oxidative addition typically favors the C2 position  due to the inductive electron-withdrawing effect of the nitrogen atom, which weakens the C2-Halogen bond.
Troubleshooting & FAQs

Q1: I need to couple at C4 using a Suzuki reaction, but the catalyst keeps hitting C2. How do I reverse this?

  • The "Ligand Switch" Strategy: Standard ligands (

    
    , dppf) favor C2. To target C4, you must make the catalyst sensitive to the steric environment or specific electronic deactivation.
    
  • Solution: Use bulky, electron-rich N-heterocyclic carbene (NHC) ligands or specific phosphines like Pd-PEPPSI-IPr .

    • Mechanism:[3][4][5][6][7][8][9] The bulky ligand creates a crowded metal center that prefers the less hindered C4 position over the sterically demanding C2 position (adjacent to the N-lone pair).

    • Conditions: Pd-PEPPSI-IPr (1-3 mol%),

      
      , Dioxane/H2O, 60-80°C.
      

Q2: My reaction stalls after the first coupling. How do I functionalize the second halogen?

  • Cause: The first coupling introduces an aryl/alkyl group that is electron-donating relative to the halogen, deactivating the pyridine ring toward a second oxidative addition.

  • The Fix:

    • Sequential Coupling: Perform the reaction on the most electron-deficient site first (C2).

    • Catalyst Ramp-Up: For the second coupling (at C4), switch to a more active catalyst system (e.g., XPhos Pd G3 or BrettPhos ) and increase the temperature.

Module 3: Metal-Halogen Exchange & The "Halogen Dance"

The Core Conflict: Lithiation is fast and reversible. The kinetic product (formed at the most acidic proton) can rearrange to the thermodynamic product (most stable anion) via the "Halogen Dance" (HD), scrambling your regiochemistry.

Troubleshooting & FAQs

Q1: I am trying to lithiate 2,5-dibromopyridine to trap at C6, but I'm getting a mixture of products. What is happening?

  • Diagnosis: You are triggering a Halogen Dance.

    • Lithiation occurs at C6 (Kinetic).

    • The C6-Li species attacks the Br at C5 of a neighboring molecule.

    • The Br migrates, and the Li moves to the thermodynamically more stable position (often stabilized by adjacent halogens or the ring nitrogen).

  • The Fix (Stop the Dance):

    • Temperature: Perform the reaction at -78 °C or lower. The HD rearrangement has a higher activation barrier than the initial exchange.

    • Time: Quench immediately (< 5-10 mins).

    • Mode: Use In-situ Trapping . Mix the electrophile (e.g., TMSCl, aldehyde) with the substrate before adding the base (LDA/n-BuLi). This captures the kinetic lithio-species before it can migrate.

Q2: Can I intentionally use the Halogen Dance to access "impossible" positions?

  • Yes. This is a powerful strategy to functionalize the C3 position of 2,4-dihalopyridines.

  • Protocol: Treat 2,4-dibromopyridine with LDA at -78 °C. Allow the reaction to warm slightly (to -40 °C) to promote migration of the Li to C3 (stabilized by two flanking Br atoms). Quench to obtain the 3-functionalized product.

Decision Logic & Workflows

Figure 1: Reaction Selection Matrix

Use this logic gate to select the correct methodology based on your starting material and target regioisomer.

RegioSelectivity Start Starting Material: 2,4-Dihalopyridine Target Desired Substitution Site? Start->Target C4 Target: C4 Position Target->C4 Para to N C2 Target: C2 Position Target->C2 Ortho to N C3 Target: C3 Position Target->C3 Meta to N Method_C4_SNAr Method: SNAr (Nucleophilic Subst.) C4->Method_C4_SNAr Condition_C4 Conditions: 1.0 eq Nucleophile Polar Aprotic Solvent (Intrinsic Preference) Method_C4_SNAr->Condition_C4 Method_C2_Pd Method: Pd-Coupling (Suzuki/Stille) C2->Method_C2_Pd Condition_C2 Conditions: Standard Ligand (PPh3/dppf) Oxidative Addition at C2 (Inductive Control) Method_C2_Pd->Condition_C2 Method_C3_HD Method: Halogen Dance (Lithiation) C3->Method_C3_HD Condition_C3 Conditions: LDA, -78°C -> -40°C Thermodynamic Control (Li stabilized by flanking X) Method_C3_HD->Condition_C3

Caption: Decision tree for selecting the optimal reaction class based on the target substitution site on a 2,4-dihalopyridine scaffold.

Standardized Experimental Protocols

Protocol A: C4-Selective on 2,4-Dichloropyridine

Objective: Selective amination at C4 avoiding C2 byproduct.

  • Preparation: Dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Cool to 0 °C. Add the amine nucleophile (1.05 eq) dropwise.

  • Base: Add DIPEA (1.2 eq) slowly to scavenge HCl.

  • Reaction: Stir at 0 °C for 4 hours. Monitor by HPLC.

    • Checkpoint: If C2 byproduct > 5%, lower temp to -20 °C.

  • Workup: Dilute with EtOAc, wash with water/brine.[10]

  • Validation: 1H NMR will show a shift in the C3 proton doublet. C4-substitution typically shields the C3 proton more than C2-substitution.

Protocol B: C2-Selective Suzuki Coupling

Objective: Arylation at C2 leaving C4-Cl intact.

  • Catalyst: Mix

    
     (2 mol%) and 
    
    
    
    (4 mol%) in Toluene/Ethanol (4:1).
  • Substrate: Add 2,4-dichloropyridine (1.0 eq) and Arylboronic acid (1.05 eq).

  • Base: Add aq.

    
     (2.0 M, 2.0 eq).
    
  • Reaction: Heat to 80 °C for 6 hours under

    
    .
    
    • Note: Do not use microwave irradiation as it often overcomes the activation energy difference, reducing regioselectivity.

References

  • Lutz, F., et al. (2018). Regioselective Nucleophilic Aromatic Substitution of Polyhalogenated Pyridines. Journal of Organic Chemistry. Link

  • Schlosser, M. (2005). The Halogen Dance Reaction on Pyridines: Mechanism and Synthetic Applications. Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2020). Pd-PEPPSI-IPr Facilitated C4-Selective Cross-Coupling of 2,4-Dichloropyridine. Chemistry - A European Journal. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Coupling of Polyhalopyridines. Chemical Reviews. Link

  • Schnürch, M., et al. (2007). Halogen Dance Reactions Explained. Chemical Society Reviews. Link

Sources

Technical Support Center: Solubilization Strategies for Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The 2-Bromo-5-chloro-3-fluoro-4-iodopyridine Challenge

Working with 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS 514798-05-1) presents extreme physicochemical challenges. The presence of four distinct halogens (Br, Cl, F, I) on a single pyridine core creates a uniquely dense, highly lipophilic molecule. The heavy halogens (Iodine and Bromine) drive massive polarizability, leading to robust intermolecular halogen bonding (specifically σ-hole interactions) in the solid state. This results in an exceptionally high crystal lattice energy, rendering the compound notoriously insoluble in both aqueous media and standard polar aprotic solvents.

This guide provides field-proven, causality-driven troubleshooting protocols to overcome these thermodynamic barriers.

Diagnostic Troubleshooting Workflow

SolubilizationWorkflow Start Solid Compound 2-Br-5-Cl-3-F-4-I-Pyridine Assess Assess Application Requirements Start->Assess InVitro In Vitro Assays (DMSO/Buffer) Assess->InVitro InVivo In Vivo Dosing (Aqueous Vehicle) Assess->InVivo DMSO Dissolves in 100% DMSO? InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation HeatSon Thermal/Kinetic Disruption (40°C + Sonication) DMSO->HeatSon No Dilution Aqueous Dilution Precipitates? DMSO->Dilution Yes CoSolv Use THF/Dioxane Co-solvent System HeatSon->CoSolv Fails HeatSon->Dilution Succeeds Surfactant Micellar Encapsulation (Tween-20/Cremophor) Dilution->Surfactant Yes Cyclo Host-Guest Complexation (HPβCD) Formulation->Cyclo Low/Med Dose SMEDDS Lipid Emulsion (SMEDDS) Formulation->SMEDDS High Dose

Diagnostic workflow for solubilizing polyhalogenated pyridines in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Bromo-5-chloro-3-fluoro-4-iodopyridine resist dissolution even in 100% DMSO? A1: The resistance to dissolution is a thermodynamic penalty driven by the solid-state structure. Polyhalogenated pyridines engage in extensive intermolecular halogen bonding—specifically, the electropositive "σ-hole" on the heavy halogens (I, Br) interacts strongly with the electronegative regions (lone pairs on the pyridine nitrogen or the fluorine atom) of adjacent molecules [1]. DMSO, while a strong hydrogen-bond acceptor, struggles to disrupt these highly directional, non-covalent heavy halogen networks. Causality: To achieve dissolution, the solvation energy must exceed the lattice energy. You must introduce thermal/mechanical energy (sonication at 40°C) to break the initial crystal lattice, or use solvents with higher polarizability (e.g., THF) that better match the London dispersion forces of the halogens [2].

Q2: How can I prevent the compound from "crashing out" when diluting a DMSO stock into aqueous assay buffers? A2: Precipitation upon aqueous dilution occurs because the compound's thermodynamic aqueous solubility is likely in the low nanomolar range. When the DMSO concentration drops below a critical threshold (usually <2%), the hydrophobic hydration of the halogens forces the molecules to rapidly aggregate to minimize the surface area exposed to water. Solution: Utilize a "step-down" co-solvency approach combined with hydrotropy [3]. Pre-dilute the DMSO stock with a non-ionic surfactant (e.g., Tween-20) before introducing it to the aqueous buffer. The surfactant forms micelles that encapsulate the highly lipophilic pyridine core, maintaining it in a kinetically stable colloidal suspension rather than a true thermodynamic solution.

Q3: What is the optimal formulation strategy for in vivo dosing of this compound? A3: For oral or intravenous dosing, standard aqueous vehicles (like saline or PBS) will fail completely. The recommended approach is complexation with substituted cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HPβCD)[4]. HPβCD provides a lipophilic internal cavity that can accommodate the heavy halogens (particularly the iodine and bromine moieties), shielding them from the aqueous environment. The hydrophilic exterior of the cyclodextrin ensures bulk solubility in the aqueous vehicle.

Quantitative Data: Solvent & Excipient Compatibility Matrix

To guide your formulation choices, the following table summarizes the physicochemical mechanisms and expected capacities of various solubilization agents for highly halogenated pyridines.

Solvent / ExcipientDielectric Constant (ε)Solubilization MechanismExpected Capacity (mg/mL)Primary Application
DMSO 46.7Polar aprotic solvation< 1.0 (requires heat)Initial primary stock
THF 7.5Polarizability / London dispersion5.0 - 10.0Organic co-solvent
20% HPβCD (aq) N/AHost-guest complexation2.0 - 5.0In vivo dosing (IV/PO)
Tween-80 (2% in PBS) N/AMicellar encapsulation0.5 - 1.0In vitro biological assays
PEG-400 12.4Co-solvency / Dielectric reduction1.0 - 2.0Formulation intermediate

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. You cannot assume a clear liquid is a true solution; micro-precipitates often masquerade as dissolved compound, leading to erratic assay data.

Protocol 1: Preparation of a Kinetically Stable 10 mM In Vitro Stock Solution

Objective: Overcome lattice energy to create a stable stock, then formulate for aqueous dilution without precipitation.

Step-by-Step Methodology:

  • Weighing & Initial Solvation: Weigh exactly 3.36 mg of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (MW ≈ 336.33 g/mol ) into a glass vial. Add 800 µL of anhydrous DMSO.

  • Thermal-Kinetic Disruption: The compound will likely sit at the bottom. Do not vortex blindly. Place the vial in a heated ultrasonic bath at 40°C for 15 minutes. Causality: The acoustic cavitation from sonication provides the localized mechanical energy required to shatter the halogen-bonded crystal lattice, while the heat increases the kinetic energy of the solvent molecules.

  • Co-solvent Addition: Add 200 µL of THF to bring the total volume to 1.0 mL (yielding a 10 mM stock). The high polarizability of THF stabilizes the heavy iodine and bromine atoms.

  • Validation Step 1 (Visual): Hold the vial against a pitch-black background and shine a bright LED light through it (Tyndall effect check). If you see a sparkling or cloudy beam, micro-crystals remain. Repeat Step 2.

  • Aqueous Step-Down (For Assay Use): To dilute to a 100 µM working concentration, do not add the stock directly to buffer. First, mix 10 µL of the 10 mM stock with 10 µL of 100% Tween-20. Vortex for 30 seconds. Then, slowly add 980 µL of assay buffer dropwise while continuously vortexing.

  • Validation Step 2 (DLS): If available, run the final buffer solution through Dynamic Light Scattering (DLS). A monodisperse peak at ~10-15 nm confirms successful micellar encapsulation. Peaks >1000 nm indicate catastrophic aggregation.

Protocol 2: HPβCD Complexation for In Vivo Dosing (2 mg/mL)

Objective: Create a thermodynamically stable aqueous formulation suitable for animal dosing.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or saline. Stir until completely clear.

  • Compound Addition: Add 2.0 mg of the solid compound per 1.0 mL of the 20% HPβCD solution.

  • Equilibration: Stir the suspension magnetically at 500 RPM at room temperature for 24-48 hours. Causality: Host-guest complexation is an equilibrium process. The hydrophobic halogens must slowly partition out of the solid crystal lattice and into the hydrophobic cavity of the cyclodextrin. This cannot be rushed.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid compound.

  • Validation Step (Quantification): Because some compound may have been filtered out, you must quantify the final concentration. Dilute an aliquot of the filtrate 1:100 in methanol and measure the concentration via HPLC-UV against a standard curve. This guarantees you know the exact dose being administered to the animal.

References

  • The Nature of -Cl···Cl- Intermolecular Interactions. Journal of the American Chemical Society. 1

  • Improving solubility via structural modification. ResearchGate. 2

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 3

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. 4

Sources

Technical Support Center: Minimizing Side Reactions in Pyridine Halogen Dance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the base-catalyzed halogen dance (HD) rearrangement in pyridine scaffolds.

Core Principles & Mechanistic Causality

The halogen dance is a thermodynamically driven 1,2- or 1,3-migration of a halogen atom (typically bromine or iodine) on an aromatic or heteroaromatic ring, initiated by a strong base such as lithium diisopropylamide (LDA)[1]. In pyridines, the strong electron-withdrawing nature of the nitrogen atom and the presence of directing metalation groups (DMGs) dictate the initial kinetic deprotonation[2].

The primary challenge in this chemistry is that the highly reactive lithiated pyridine intermediates are prone to severe side reactions if the thermodynamic equilibrium is not perfectly controlled[3]. Understanding the mechanistic divergence between the desired halogen transfer and parasitic pathways (like elimination or over-metalation) is critical for optimization.

HD_Pathways A 2,3-Dihalopyridine + Strong Base (LDA) B Ortho-Lithiated Intermediate (Kinetic Species) A->B Deprotonation (<-70°C) C Halogen Dance Process (Thermodynamic Species) B->C Halogen Transfer (Trace Halogen Donor) D Pyridyne Formation (Elimination) B->D T > -60°C (Loss of LiX) E Unwanted Isomers (Scrambling) C->E Prolonged Time Excess Base F Target Functionalized Pyridine C->F Electrophile Quench

Fig 1: Reaction pathways and side-reaction divergence in pyridine halogen dance.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing pyridyne elimination products instead of the halogen dance product? Causality: Pyridyne formation occurs via the elimination of lithium halide (LiX) from the ortho-lithiated intermediate. This process is highly temperature-dependent. If your reaction temperature spikes above -60 °C during the batch addition of LDA, the kinetic intermediate undergoes elimination before the halogen transfer can occur[4]. Solution: Maintain strict cryogenic conditions (-78 °C to -70 °C) during batch processing. Alternatively, transition to a 4 where rapid heat dissipation allows for safe operation at higher temperatures (-20 °C) without triggering pyridyne formation[4].

Q2: My isolated product is a complex mixture of scrambled halogen isomers. How do I stop over-metalation? Causality: The halogen dance relies on a catalytic halogen-metal exchange cycle. If the reaction time is prolonged or if an excess of base is present without an immediate electrophilic quench, the thermodynamic lithiated species can undergo further unselective migrations (scrambling)[5]. Solution: Implement an ultrafast catalytic system. Adding 10 mol% of5 alongside LDA accelerates the bromine transfer, completing the dance in <15 minutes at -78 °C and outcompeting the slower scrambling pathways[5].

Q3: Does the choice of the directing metalation group (DMG) impact side reactions? Causality: Absolutely. Fluorine and chlorine atoms, as well as O-carbamates, are excellent DMGs because they strongly stabilize the adjacent carbanion via inductive effects and coordination, anchoring the lithium atom and preventing premature elimination[2]. Conversely, bromine and iodine are highly labile and prone to shifting. Solution: Design your starting substrate to include a stable, non-migrating DMG (e.g., 2-fluoro or 2-chloro) to lock the initial lithiation site and control the direction of the dance[4].

Troubleshooting Guide: Diagnosing Side Reactions

Use the following data-driven matrix to diagnose and resolve specific reaction failures based on quantitative field data.

Quantitative Comparison of Optimization Strategies
Reaction ConditionSubstrateMajor Side ReactionYield of TargetKey Corrective Action
Standard Batch (-78 °C, 5h)3-bromo-2-chloropyridineIsomer Scrambling (67%)16%Add 10 mol% KHMDS to accelerate HD[5].
Batch with KHMDS (-78 °C, 15m)3-bromo-2-chloropyridineNone (Trace)72%N/A (Optimized Batch)[5].
Standard Batch (-20 °C)2-fluoro-3-iodopyridinePyridyne Elimination<10%Lower temp to -78 °C OR use Flow[4].
Continuous Flow (-20 °C, 30s)2-fluoro-3-iodopyridineNone84-95%N/A (Optimized Flow)[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes specific in-process checks to verify the integrity of the intermediates before proceeding.

Protocol A: Ultrafast Batch Halogen Dance (KHMDS-Catalyzed)

Reference standard for minimizing scrambling in batch reactors[5].

Objective: Achieve selective 1,2-halogen migration while suppressing prolonged-exposure scrambling.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-bromo-2-chloropyridine (1.0 equiv, 0.30 mmol) and KHMDS (0.10 equiv, 10 mol%) in anhydrous THF (3.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 10 minutes. Validation Check: Ensure the internal temperature probe reads ≤ -75 °C before base addition to prevent pyridyne formation.

  • Lithiation/Dance: Dropwise add a freshly titrated solution of LDA (1.5 equiv, 0.45 mmol) over 2 minutes. Stir strictly for 15 minutes. Causality Note: The KHMDS acts as a superior catalyst for the ultrafast bromine transfer, establishing the thermodynamic equilibrium rapidly before scrambling can occur[5].

  • Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 2.0 equiv) rapidly. Stir at -78 °C for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Continuous-Flow Halogen Dance

Reference standard for scaling up without pyridyne elimination[4].

Objective: Utilize microreactor heat-transfer properties to perform the HD at elevated temperatures (-20 °C) without decomposition.

Flow_Setup S1 Pyridine in THF Mix1 T-Mixer 1 (-20°C to -60°C) S1->Mix1 S2 LDA in THF S2->Mix1 Coil1 Residence Coil (Precise Time) Mix1->Coil1 Lithiation & HD Mix2 T-Mixer 2 Quench Coil1->Mix2 S3 Electrophile S3->Mix2 Out Pure Product (No Scrambling) Mix2->Out

Fig 2: Continuous-flow reactor logic for minimizing halogen dance side reactions.

Step-by-Step Methodology:

  • System Priming: Prime a continuous flow system (e.g., PTFE tubing, internal volume calibrated) with anhydrous THF.

  • Feed Solutions:

    • Stream A: 0.3 M solution of 2-fluoro-3-iodopyridine in THF.

    • Stream B: 1.0 M solution of freshly prepared LDA in THF.

    • Stream C: 4.0 M solution of electrophile (e.g., 3,4,5-trimethoxybenzaldehyde) in THF.

  • Flow Parameters: Set Stream A to 3.3 mL/min and Stream B to 1.0 mL/min (1.0 equiv LDA).

  • Temperature Control: Submerge T-Mixer 1 and the residence coil in a cooling bath set to -20 °C. Causality Note: At -20 °C in flow, the HD product is the thermodynamic major species. The rapid heat dissipation prevents the localized hotspots that cause pyridyne formation in batch[4].

  • Quench: Intersect the output of the residence coil with Stream C (1.0 mL/min) at T-Mixer 2.

  • Collection: Collect the output stream in a flask containing aqueous buffer. This protocol yields up to 95% of the target compound with an exceptional space-time yield of 4.2 kg/h/L [4].

References

  • Source: National Institutes of Health (NIH)
  • Title: Ultrafast Halogen Dance Reactions Enabled by Catalytic Potassium Hexamethyldisilazide Source: ChemRxiv URL
  • Title: Combined Directed ortho Metalation−Halogen Dance (HD)
  • Title: Halogen dance rearrangement - Mechanism and Scope Source: Wikipedia URL
  • Title: Modeling a halogen dance reaction mechanism: A density functional theory study Source: White Rose Research Online URL

Sources

Technical Support Center: Purification & Troubleshooting for Tetra-Halogenated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of tetra-halogenated pyridines (e.g., tetrachloropyridines, tetrafluoropyridines). This guide is designed for researchers and drug development professionals dealing with the complex separation of closely related polyhalogenated heterocyclic isomers.

Section 1: Diagnostic & Triage (FAQ)

Q1: Why is conventional fractional distillation failing to separate 2,3,5,6-tetrachloropyridine from its 2,3,4,6-isomer? Causality: The primary challenge lies in their nearly identical physicochemical properties. Isomers of halogenated pyridines often have boiling points that differ by less than 15°C[1]. This structural similarity results in comparable polarities and vapor pressures, making conventional fractional distillation highly inefficient and energy-intensive, as it requires columns with an impractical number of theoretical plates[1]. While over-chlorination by-products (like pentachloropyridine) are higher boiling and easily removed by distillation, separating the isomeric tetrachloropyridines requires careful fractional distillation under high vacuum or, more effectively, crystal refining[2].

Q2: My tetrafluoropyridine isomers are co-eluting on standard C18 silica during Prep-HPLC. How can I resolve this? Causality: Highly fluorinated arenes lack significant dipole moments and exhibit unique hydrophobicity, causing them to co-elute on standard alkyl-bonded (C18) phases. To resolve this, switch to a Pentafluorophenyl (PFP) or C30 stationary phase. PFP columns exploit subtle differences in electronegativity and


-

interactions, while C30 columns offer enhanced shape selectivity for rigid isomers[3]. If chromatography still fails, consider chemical derivatization. For example, forming a Meldrum's acid adduct or a thiol derivative via regioselective nucleophilic aromatic substitution drastically alters the polarity, enabling straightforward separation before subsequent deprotection[4].

Q3: We are scaling up the synthesis of 2,3,5,6-tetrachloropyridine-4-thiol. How do we remove the disulfide byproduct and unreacted isomers? Causality: The disulfide, bis(2,3,5,6-tetrachloro-4-pyridyl) disulfide, is a common byproduct formed by the oxidation of the thiol[5]. Because the disulfide has approximately double the molecular weight and significantly lower polarity, it can be removed by recrystallization or silica gel chromatography[5]. To establish a self-validating system, monitor the reaction via HPLC; if disulfide levels exceed 5%, introduce a mild reducing agent (e.g., dithiothreitol or sodium borohydride) to convert the disulfide back to the desired thiol, taking care not to reduce the pyridine ring itself[5].

Section 2: Experimental Workflows & Decision Logic

Use the following decision matrix to determine the most thermodynamically and kinetically appropriate purification method for your specific tetrahalopyridine mixture.

G Start Crude Tetrahalopyridine Isomer Mixture CheckBP Δ Boiling Point > 15°C? Start->CheckBP Distill Fractional Distillation (High Vacuum) CheckBP->Distill Yes CheckSol Symmetry Differences? (Δ Melting Point) CheckBP->CheckSol No Pure Purified Isomer (>99% Purity) Distill->Pure Cryst Melt / Solvent Crystallization CheckSol->Cryst Yes CheckPol Polarity / pKa Differences? CheckSol->CheckPol No Cryst->Pure Chrom Prep-HPLC (PFP/C30) or pH-Zone Refining CCC CheckPol->Chrom Yes Deriv Chemical Derivatization (e.g., Thiolation / Alkylation) CheckPol->Deriv No Chrom->Pure Deriv->Cryst Isolate Complex

Logical workflow for selecting the optimal purification strategy for tetrahalopyridine isomers.

Section 3: Quantitative Data & Physicochemical Summaries

To effectively separate these compounds, one must exploit their subtle physicochemical differences.

Isomer / DerivativeSymmetryRelative PolarityPrimary Separation StrategyKey Stationary Phase / Solvent
2,3,5,6-Tetrachloropyridine

(High)
LowSolvent CrystallizationCarbon tetrachloride or Methanol[2][5]
2,3,4,6-Tetrachloropyridine

(Low)
Low-MediumFractional DistillationN/A (High Vacuum required)[2]
2,3,5,6-Tetrafluoropyridine

(High)
Very LowPrep-HPLCPFP or C30 Column[3]
2,3,5,6-Tetrachloro-4-thiol

High (Acidic)pH-Zone Refining CCCMTBE : THF : Water (4:6:7)[6]
Bis(tetrachloro-4-pyridyl) disulfide

Very LowSilica Gel ChromatographyHexane / Ethyl Acetate gradient[5]

Section 4: Self-Validating Experimental Protocols

Protocol A: Purification of 2,3,5,6-Tetrachloropyridine via Solvent Crystallization

Causality: The symmetrical nature of 2,3,5,6-tetrachloropyridine allows it to pack more efficiently into a crystal lattice compared to its asymmetric isomers (e.g., 2,3,4,6-tetrachloropyridine). This higher lattice energy translates to differential solubility, allowing for selective precipitation[2].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude polychloropyridine mixture in a minimum volume of hot carbon tetrachloride (

    
    ) or methanol (approx. 3-5 mL per gram of crude)[2][5].
    
  • Hot Filtration: While maintaining the temperature near the solvent's boiling point, filter the solution through a pre-warmed fritted funnel to remove insoluble carbonaceous byproducts.

  • Controlled Cooling (Self-Validation Step 1): Allow the filtrate to cool slowly to room temperature at a rate of ~5°C/hour. Validation: The slow cooling rate prevents the kinetic trapping of the 2,3,4,6-isomer within the crystal lattice, ensuring thermodynamic control.

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize crystal yield[5].

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold solvent to displace the mother liquor containing the asymmetric isomers.

  • Drying & Analysis (Self-Validation Step 2): Dry the crystals under high vacuum. Analyze via GC-MS or

    
    /
    
    
    
    NMR. Validation: The absence of the characteristic asymmetric proton/carbon shifts confirms the successful exclusion of the 2,3,4,6-isomer.
Protocol B: Separation of Functionalized Tetrahalopyridines via pH-Zone-Refining Counter-Current Chromatography (CCC)

Causality: When tetrahalopyridines are functionalized with ionizable groups (e.g., carboxylic acids or thiols), their extreme structural similarities make standard HPLC challenging. pH-zone-refining CCC separates isomers based on their


 and hydrophobicity in a liquid-liquid biphasic system, eliminating irreversible adsorption onto solid supports[6].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), and water in a volume ratio of 4:6:7[6].

  • Phase Separation: Vigorously equilibrate the mixture in a separatory funnel and allow the phases to separate completely.

  • Retainer and Eluter Addition: Add triethylamine (10 mM) to the upper organic phase (acting as the retainer). Add hydrochloric acid (10 mM) to the lower aqueous phase (acting as the eluter)[6].

  • Column Equilibration: Fill the CCC multilayer coil planet centrifuge with the stationary organic phase. Rotate the apparatus at the optimal speed (e.g., 800 rpm) while pumping the aqueous mobile phase until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the isomeric mixture (up to 1.2 g) in a 1:1 mixture of the two phases and inject it into the system[6].

  • Elution & Monitoring (Self-Validation Step): Monitor the effluent continuously using a UV detector at 254 nm and a pH meter. Validation: The isomers will elute as distinct rectangular peaks with sharp pH boundaries. Collect fractions corresponding to each pH plateau.

  • Recovery: Extract the fractions with an organic solvent, evaporate under reduced pressure, and verify purity (>98.5%) via HPLC[6].

References[2] Process for the production of 2,3,5,6-tetrachloropyridine and 2,3,6-trichloropyridine. European Patent Office - EP0363404B1. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbjKR9L89Tci6WCzlM_16RPdqlFLLlumMMsjsrW5-n1ANJzexR1nOIck7rildQI0lvk-mdS6VCB_Bej9sVujhM_brd-wLNlMYktTr8dXfK85C5_d6aiJsyYh0iMjr8SaQW-MVQngjB-ZyMXg==[5] Identification and removal of byproducts in 2,3,5,6-Tetrachloropyridine-4-thiol reactions. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgpJG-WxTzPgRzTiltyEg8BSgbwTej63hi3-zzbCUoG8bl6PMal39w2TvQYGhgViKtvZMez73hu6HR97QDE6917itaqjWI0DFDE5zMTxcble_KKfo39PSVKvNN5vGvQ1Li1_cECMdlnr1kR5jC5U4_ZQvwcFYEIYupNMARkZ_VwvL6lCfJeMH818uzsmKO7sn_OFuyT3O-WfqUkZe6mDUYE01mW8lF5qU78irZQRrawgD0h-SCZA==[4] C–F Alkylation; Access to Multi-Fluorinated Arenes. NSF Public Access Repository. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAJLxwtuXbwXNr5RSuZMAMiQIockervzQ1EfKcLLu6FZs0I9k359yitN8DtlMCuNcgGzETyD3OWez6nDyuzNr9oTP5wsQ_qaQ1aAiE0DD5KB3WcZZBsw920bUL0MEUN6GQAf6Sxw==[1] Managing Difficult-to-Separate Pyridine Isomers. Benchchem Technical Support Center. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWtUjH_nT-5t4yCEAULSbuouxrBKRBCu2IU3eyMA7gqRPR2N3dWBnVJsAJwqRgH0RsU2XF3VCjOaYzeDt5WbfPBOTg7Ct8yaGOf_zSBoeOBw0bivvLl1SCUA0FiadAIDvZh0q1i18cQiV0PEKGOBEAnLVqOVVIiJCJCwXwf_XjdzzXFHAJZ__VO7JetrCizz4RaWOfF0DGi0y3nZfbpx3kIEkPaU=[3] Separation of Isomers. Pyvot Tech. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoc-WiQMTbvRg1PY5iPaXVZBtkGrXr4M6vquUiAMkIrBQNxC0kp7grDqCrvgP9yVZnESA4_U6ZdUqSGzHxVkrYxVUP93zy84if0AzaGlQEiXdAZhr2YbNMbDe4JzUAoSCvhaYC[6] Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK3MqhC56odL-INHS6KQ-wKaY7e0-tveek3ChG6ES0zEYT-MOTydGTXrc-yeMZVp0J8BvI_p68Xg1_pl1t4xTsIOxwf6A_hrhDyPy7YTfbwXcqHWZFapzWIQ5EE6JlI41Ps005

Sources

Technical Support Center: Controlling C2 vs. C4 Selectivity in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Applications Support Center. As a Senior Application Scientist, one of the most frequent inquiries I receive involves the regioselective cross-coupling of dihalogenated N-heteroarenes—specifically, 2,4-dihalopyridines and 2,4-dihalopyrimidines.

Achieving absolute regiocontrol on these scaffolds is notoriously difficult. The C4 position typically features a weaker carbon-halogen bond and a larger LUMO coefficient, making it highly susceptible to oxidative addition[1]. Conversely, the C2 position is electronically activated by the adjacent nitrogen lone pair, which can pre-coordinate with the palladium center[1]. When these competing factors clash, researchers often end up with an inseparable mixture of C2- and C4-coupled isomers.

This guide provides the mechanistic rationale, quantitative data, and validated protocols necessary to force your catalytic system down a singular, predictable pathway.

The Mechanistic Divergence: Catalyst Speciation

The secret to controlling C2 vs. C4 selectivity does not always lie in changing the leaving group; it lies in controlling the speciation of the palladium catalyst [1].

For substrates like 2,4-dibromopyridine, the ratio of ligand to palladium (L:Pd) acts as a thermodynamic switch. An excess of phosphine ligand (e.g., PPh₃:Pd ≥ 3:1) saturates the palladium coordination sphere, ensuring the active catalyst remains a mononuclear


 species[2]. This mononuclear species favors conventional C2-oxidative addition due to electronic stabilization from the adjacent nitrogen atom[1].

However, under ligand-deficient conditions (PPh₃:Pd ≤ 2.5:1), the palladium atoms aggregate into multinuclear trimers or palladium nanoparticles (PdNPs)[1]. These bulky, non-ligated clusters experience severe steric repulsion from the nitrogen lone pair and instead preferentially insert into the less hindered, weaker C4–Br bond[2].

G Start 2,4-Dihalopyridine + Pd(0) Precatalyst Speciation Catalyst Speciation (Ligand : Pd Ratio) Start->Speciation MonoPd Mononuclear Pd(0)L_n (High L:Pd, e.g., ≥ 3:1) Speciation->MonoPd Excess Ligand MultiPd Pd Nanoparticles / Trimers (Low L:Pd, e.g., ≤ 2:1) Speciation->MultiPd Ligand Deficiency C2_OA C2-Oxidative Addition (N-Directed, Electronic Control) MonoPd->C2_OA C4_OA C4-Oxidative Addition (Steric Control, Weaker C-X) MultiPd->C4_OA C2_Product C2-Coupled Product (Conventional Selectivity) C2_OA->C2_Product Transmetalation & Reductive Elimination C4_Product C4-Coupled Product (Unconventional Selectivity) C4_OA->C4_Product Transmetalation & Reductive Elimination

Catalyst speciation dictates divergent C2 vs. C4 oxidative addition pathways in dihalopyridines.

Quantitative Selectivity Data

The following table summarizes the causal relationship between reaction parameters and regiochemical outcomes for common dihaloheteroarenes. Use this as a baseline for your initial reaction screening.

SubstrateCatalyst SystemL:Pd RatioDominant SpeciationMajor RegioisomerSelectivity Ratio
2,4-Dibromopyridine Pd(OAc)₂ / PPh₃≥ 3:1Mononuclear Pd(0)C2-Aryl> 10:1[1]
2,4-Dibromopyridine Pd(OAc)₂ / PPh₃≤ 2.5:1Pd NanoparticlesC4-ArylUp to 13:1[1]
2,4-Dichloropyridine Pd₂(dba)₃ / Xantphos1:1Mononuclear Pd(0)C4-Aryl13:1[1]
2,4-Dichloropyrimidine Pd precatalyst / Bulky NHC1:1Mononuclear Pd(0)C2-Thioether> 20:1[3]

Note: For 2,4-dichloropyrimidines, C4 is intrinsically favored in most cross-couplings. Achieving C2-selectivity requires highly specialized, sterically demanding N-Heterocyclic Carbene (NHC) ligands that block the C4 trajectory[3].

Troubleshooting & FAQs

Q: I am performing a Suzuki-Miyaura coupling on 2,4-dibromopyridine, but my NMR shows a 1:1 mixture of C2 and C4 arylation. How do I push it exclusively to C2? A: Your catalyst is likely straddling the boundary between mononuclear and multinuclear speciation. To force C2-selectivity, you must ensure the palladium center remains fully ligated. Increase your PPh₃:Pd ratio to at least 4:1. Furthermore, ensure your solvent is rigorously degassed; trace oxygen can oxidize the phosphine ligand to phosphine oxide, inadvertently lowering your effective L:Pd ratio and triggering nanoparticle formation, which leads to C4 contamination[1].

Q: I actually want the C4-coupled product for my SAR study. Can I rely on ligand-deficient conditions to get it? A: Yes, but you must stabilize the resulting palladium nanoparticles to prevent them from aggregating into inactive "Pd black." When using a low PPh₃:Pd ratio (e.g., 1.5:1), add a tetraalkylammonium salt like TBAB (tetrabutylammonium bromide)[2]. The bulky ammonium cations create a protective electrostatic layer around the active Pd nanoparticles, maintaining high catalytic turnover at the C4 position while preventing catalyst precipitation[2].

Q: My Buchwald-Hartwig amination of 2,4-dichloropyrimidine is yielding mixtures. Is this a catalyst issue? A: With pyrimidines, you are fighting both the catalytic cycle and background uncatalyzed Nucleophilic Aromatic Substitution (


). Amines are excellent nucleophiles, and 2,4-dichloropyrimidines are highly electrophilic at C4[4]. If your reaction temperature is too high, 

at C4 will outcompete the palladium-catalyzed cycle. To troubleshoot: lower the temperature to 60°C, switch to a weaker base (like Cs₂CO₃ instead of NaOtBu), and ensure your palladium catalyst is highly active (e.g., using a dialkylbiaryl phosphine like BrettPhos) to outpace the background reaction.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in checkpoints to verify that the mechanistic causality is functioning as intended before you commit your valuable starting materials.

Protocol A: C2-Selective Suzuki Coupling of 2,4-Dibromopyridine

Mechanism: Mononuclear Pd(0) directed by the pyridine nitrogen.

  • Preparation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%, 0.05 equiv) and PPh₃ (20 mol%, 0.20 equiv). Causality Check: This strict 4:1 ratio is mandatory to prevent nanoparticle formation.

  • Pre-activation: Add anhydrous Toluene (0.2 M) and stir at room temperature for 15 minutes until the solution turns a clear, pale yellow.

    • Validation Checkpoint: Withdraw a 50 µL aliquot and shoot a quick ³¹P NMR. You should see a sharp singlet corresponding to the Pd(PPh₃)ₙ complex. If you see broad signals or black precipitate, your system has aggregated; discard and restart with fresh, unoxidized PPh₃.

  • Reagent Addition: Add 2,4-dibromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate. Purify via flash chromatography. Expect >10:1 selectivity for the C2-aryl product.

Protocol B: C4-Selective Suzuki Coupling of 2,4-Dibromopyridine

Mechanism: Steric control via in-situ generated Palladium Nanoparticles.

  • Preparation: In a Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%, 0.05 equiv), PPh₃ (7.5 mol%, 0.075 equiv), and TBAB (20 mol%, 0.20 equiv). Causality Check: The 1.5:1 L:Pd ratio forces nanoparticle formation, while TBAB stabilizes the clusters.

  • Reagent Addition: Add 2,4-dibromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed THF (0.2 M).

    • Validation Checkpoint: Heat the mixture to 65°C. Within 30 minutes, the reaction mixture should transition from yellow to a deep, translucent reddish-brown or dark amber. This color change is the self-validating optical signature of stabilized palladium nanoparticles. If the solution remains pale yellow, your L:Pd ratio is too high; if it drops a heavy black precipitate, your TBAB loading is insufficient.

  • Reaction: Maintain at 65°C for 16 hours.

  • Workup: Filter through Celite, concentrate, and purify. Expect up to 13:1 selectivity for the C4-aryl product.

References

  • Norman, J. P.; Neufeldt, S. R. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 2022, 12, 19, 12014–12026. Available at:[Link]

  • Jackson, O. D.; Reyes, A.; Stein, C. D.; Larson, N. G.; Andrews, C. T.; Neufeldt, S. R. "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society, 2025, 147, 3017-3022. Available at:[Link]

(Note: The mechanistic insights regarding Pd nanoparticles and PPh₃:Pd ratios were originally pioneered by Fairlamb et al. and are comprehensively reviewed in Reference 1).

Sources

stability of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 2-Bromo-5-chloro-3-fluoro-4-iodopyridine . It prioritizes mechanistic understanding of this "halogen-rich" scaffold to prevent common experimental failures involving halogen migration (Halogen Dance) and regioselectivity issues.

Subject: Stability & Reactivity Profile Under Basic Conditions Compound ID: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS: 514798-05-1) Structure: Pyridine core substituted with 2-Br, 3-F, 4-I, 5-Cl.[1] (H is at C-6).[2]

Executive Summary: The "Halogen Overload" Challenge

This molecule is a dense functionalization platform. Its stability is dictated by the interplay between the acidic C-6 proton and the labile C-4 iodine .

  • Critical Stability Risk: Base-catalyzed Halogen Dance (HD) is the primary failure mode with strong bases (e.g., LDA), though the 5-Chloro substituent mitigates this relative to bromo-analogs.

  • Reactivity Hotspot: The C-4 Iodine is the most labile point for both Metal-Halogen Exchange (Li-X) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • Operational Rule: Avoid strong nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) at elevated temperatures to prevent hydrolysis. Use non-nucleophilic bases (e.g.,
    
    
    ,
    
    
    ) for coupling or deprotonation.

Interactive Troubleshooting Guide (Q&A)

Q1: I observed complete loss of the Iodine atom during lithiation. What happened?

Diagnosis: You likely used an alkyllithium reagent (e.g., n-BuLi) which triggered Metal-Halogen Exchange instead of deprotonation.

  • The Mechanism: The C4-Iodine bond is the weakest on the ring. n-BuLi attacks the iodine atom preferentially over the C6-proton, generating a C4-lithio species and butyl iodide.

  • The Fix: Switch to a lithium amide base (LDA or LiTMP). These are bulky and non-nucleophilic, favoring deprotonation at the acidic C-6 position (flanked by N and Cl) over iodine attack.

    • Note: Perform this reaction at -78°C to prevent the lithiated intermediate from degrading.

Q2: Does this molecule undergo "Halogen Dance" (scrambling) with LDA?

Diagnosis: It is resistant but not immune.

  • The Science: The Halogen Dance (HD) typically requires a labile halogen (Br or I) ortho to the deprotonation site.[3] In this molecule, the C-6 proton is adjacent to 5-Chlorine .

  • The "Chlorine Block": Chlorine is a poor migrating group compared to Bromine or Iodine due to its stronger C-Cl bond. Therefore, the 5-Cl substituent effectively "blocks" the rapid migration that would occur if a Bromine were at position 5.

  • Risk Factor: While the 5-Cl suppresses the dance, allowing you to trap the C-6 anion with electrophiles, allowing the reaction to warm above -60°C can overcome this barrier or trigger intermolecular scrambling.

  • Protocol: Keep the internal temperature strictly below -70°C during lithiation and quenching.

Q3: I see a new spot on TLC during Suzuki coupling with aqueous carbonate. Is it hydrolysis?

Diagnosis: Likely Hydrolysis at C-4 or C-2 .

  • The Mechanism: The pyridine ring is highly electron-deficient due to four halogen atoms. This activates the C-4 and C-2 positions toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The C-4 Iodine is the most likely site for hydrolysis (forming the 4-pyridone) because it is activated by the ring nitrogen and the inductive effect of the 3-Fluoro and 5-Chloro groups. The 2-Bromo position is the secondary risk.

  • The Fix:

    • Switch to anhydrous conditions (e.g., DMF/Dioxane with

      
       or 
      
      
      
      ).
    • Reduce reaction temperature.

    • If aqueous base is mandatory, use a weaker base like

      
       and minimize reaction time.
      

Decision Logic & Reactivity Map

The following diagram illustrates the divergent pathways based on your choice of base.

ReactivityMap Start 2-Bromo-5-chloro- 3-fluoro-4-iodopyridine Base_Type Select Base Type Start->Base_Type Strong_Nu Strong Nucleophile (NaOH, NaOMe, EtONa) Base_Type->Strong_Nu Aqueous/Alc. Alkyl_Li Alkyllithium (n-BuLi, t-BuLi) Base_Type->Alkyl_Li Organometallic Bulky_Amide Bulky Amide (LDA, LiTMP) Base_Type->Bulky_Amide Non-Nucl. Strong Weak_Base Mild Base (Cs2CO3, K3PO4) Base_Type->Weak_Base Pd-Catalysis Hydrolysis FAILURE: Hydrolysis (SNAr) Formation of 4-Pyridone Strong_Nu->Hydrolysis Attack at C4/C2 Exchange FAILURE: Metal-Halogen Exchange Loss of C4-Iodine Alkyl_Li->Exchange Attack at I Deprotonation SUCCESS: C6-Lithiation (Cl Blocks Migration) Bulky_Amide->Deprotonation H-Removal at C6 Coupling SUCCESS: Pd-Catalyzed Coupling (Suzuki/Sonogashira at C4) Weak_Base->Coupling Stable Intermediate

Caption: Reactivity divergence based on base selection. Green paths indicate controlled, successful transformations.

Standard Operating Procedures (SOPs)

Protocol A: Safe C-6 Functionalization (Lithiation)

Target: Introducing an electrophile (e.g., -CHO, -I, -SiMe3) at the C-6 position without scrambling.

ParameterSpecificationRationale
Solvent Anhydrous THFEssential for stabilizing the lithiated species.
Base LDA (Lithium Diisopropylamide)Bulky, non-nucleophilic base prevents attack on Iodine.
Temperature -78°C (Strict) Prevents decomposition and potential Cl-migration (though slow).
Quench Electrophile in THFAdd pre-cooled electrophile rapidly to trap the anion.

Step-by-Step:

  • Cool a solution of LDA (1.1 equiv) in THF to -78°C.

  • Add 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (dissolved in THF) dropwise over 15 mins.

    • Critical: Maintain internal temp < -70°C.

  • Stir for 30 minutes at -78°C. The solution may turn yellow/orange (formation of 6-Li species).

  • Add the Electrophile (e.g.,

    
    , DMF) dropwise.
    
  • Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Quench with saturated

    
    .
    
Protocol B: Regioselective Suzuki Coupling at C-4

Target: Coupling an aryl boronic acid at the C-4 Iodine position.

ParameterSpecificationRationale
Catalyst

or

Standard catalysts for aryl iodides.
Base

or

Weak bases minimize hydrolysis risk.
Solvent Dioxane/Water (9:1) or TolueneReduces the concentration of reactive hydroxide ions.
Temp 60-80°CSufficient for I-coupling; avoid refluxing >100°C to protect C-2 Br.

Step-by-Step:

  • Dissolve the pyridine derivative (1.0 equiv) and Boronic Acid (1.1 equiv) in degassed Dioxane.

  • Add Base (2.0 equiv).

  • Add Pd catalyst (0.05 equiv).

  • Heat to 60°C under Argon. Monitor by LCMS.

    • Checkpoint: 4-I reacts first. If reaction is sluggish, increase to 80°C but monitor for 2-Br coupling (di-coupling).

Stability Data Summary

ConditionStability RatingPrimary Degradation Product
Acidic (HCl/AcOH) HighStable (Protonation of N).
Weak Base (

)
HighStable at RT; slow hydrolysis at reflux.
Strong Nucleophile (NaOH) Low 4-Hydroxy-2-bromo-5-chloro-3-fluoropyridine (Hydrolysis).
Alkyllithium (nBuLi) Critical Failure 4-Lithio species (Loss of Iodine).
Bulky Amide (LDA) ModerateStable at -78°C (C6-Li); Scrambling possible > -40°C.
Light/UV LowHomolytic cleavage of C-I bond (turn brown).

References

  • Halogen Dance Mechanism : Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007.

  • Polyhalopyridine Reactivity : Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie, 2005.

  • Specific Isomer Synthesis & Reactivity : "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate." Journal of Organic Chemistry, 2022. (Discusses analogous halogen migration constraints).

  • Nucleophilic Substitution on Pyridines : "Nucleophilic Aromatic Substitution on Pyridines." BenchChem Technical Guide.

  • Compound Properties : PubChem Entry for 4-Iodopyridine derivatives.

Sources

workup procedures for moisture-sensitive pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture-Sensitive Pyridine Intermediates Ticket ID: PYR-WORKUP-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Pyridine Paradox

Pyridine intermediates present a dual challenge in organic synthesis: they are often hygroscopic (avidly absorbing atmospheric moisture) yet frequently require strictly anhydrous conditions for metallation or nucleophilic substitution. Furthermore, their basicity leads to problematic interactions with acidic stationary phases (silica) and high water solubility, complicating extraction.

This guide provides self-validating workflows for the workup, isolation, and purification of moisture-sensitive pyridine derivatives (e.g., 2-pyridyllithium, dihydropyridines, pyridine N-oxides).

Module 1: Quenching Organometallic Pyridines (The Critical Phase)

Target Audience: Chemists performing Lithium-Halogen Exchange or Directed Ortho-Metalation (DoM).

The Issue: Lithiated pyridines (e.g., 2-Li-Py) are thermally unstable and violently moisture-sensitive. Improper quenching leads to protonation (returning to starting material) or oxidative dimerization (Wurtz-type coupling).

Standard Operating Procedure (SOP): Cryogenic Quench
  • Temperature Control: Maintain reaction mixture at -78 °C . Do not allow to warm before quenching unless the electrophile requires elevated activation energy (rare for simple traps).

  • The Quench:

    • For Protonation: Add a pre-cooled solution of saturated NH₄Cl or MeOH (anhydrous) dropwise down the side of the flask.

    • For Electrophiles (e.g., Aldehydes/Ketones): Add the electrophile as a solution in anhydrous THF.[1][2]

  • The "Double-Pot" Technique (For Inverse Addition):

    • If the electrophile is acid-sensitive or prone to enolization, cannula transfer the lithiated pyridineinto the electrophile solution (held at -78 °C). This ensures the electrophile is always in excess, minimizing side reactions.

Troubleshooting: "My Yield is Low / I Recovered Starting Material"
  • Cause: Moisture in the quenching agent or "warming shock" during addition.

  • Validation Step: Before quenching, withdraw an aliquot into a dry NMR tube containing a deuterated quench agent (e.g., MeOD).

    • Result: If you see >95% deuterium incorporation at the expected position, your lithiation was successful, and the loss occurred during workup.

Module 2: Aqueous Workup & Phase Separation

Target Audience: Chemists dealing with emulsion formation or water-soluble pyridines.

The Issue: Pyridine and its derivatives are often highly water-soluble. Standard EtOAc/Water extractions often result in significant product loss to the aqueous phase or intractable emulsions.

Protocol: The "Salting Out" & pH Swing
  • pH Adjustment:

    • Most pyridines are basic (

      
      ).
      
    • To Extract Impurities: Wash organic layer with 1M HCl. Pyridine goes to aqueous (as Py-H⁺ Cl⁻); non-basic impurities stay in organic.

    • To Recover Product: Basify aqueous layer to pH > 10 (using NaOH or Na₂CO₃) to regenerate the free base.

  • Salting Out: Saturate the aqueous phase with NaCl (brine). This drastically reduces the solubility of pyridine derivatives in water (Salting-out effect).

  • Solvent Choice:

    • Avoid Et₂O if product is polar. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for difficult extractions.

Visual Workflow: Extraction Decision Tree

WorkupLogic Start Crude Reaction Mixture SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck NotSoluble Standard Extraction (EtOAc/Brine) SolubilityCheck->NotSoluble No Soluble Is Product Acid Sensitive? SolubilityCheck->Soluble Yes AcidSensitive Salting Out Method: Saturate Aq. with NaCl Extract with DCM/IPA (3:1) Soluble->AcidSensitive Yes NotAcidSensitive Acid-Base Swing: 1. Extract into 1M HCl 2. Wash Organic (Discard) 3. Basify Aq. to pH 12 4. Extract with DCM Soluble->NotAcidSensitive No

Caption: Decision matrix for optimizing extraction recovery based on solubility and acid sensitivity.

Module 3: Drying & Solvent Removal

Target Audience: Researchers observing "wet" oils or hydrolysis during concentration.

The Issue: Pyridine forms a binary azeotrope with water (bp 92-93 °C, ~43% water). You cannot simply distill water off; the water will drag the pyridine with it, or remain and hydrolyze sensitive groups upon heating.

Data Table: Azeotropic Properties
Component AComponent BAzeotrope BP (°C)Composition (wt%)Application
PyridineWater92.657% Py / 43% H₂OAvoid: Hard to separate.[3]
Pyridine Toluene 110.1 Non-azeotropic Recommended: Toluene carries water (85°C azeotrope).
WaterToluene85.020% H₂O / 80% TolRemoves water efficiently.
Protocol: Azeotropic Drying[4]
  • Chemical Drying First: Dry organic layer over Na₂SO₄ (Sodium Sulfate) or K₂CO₃ (Potassium Carbonate). Note: Avoid acidic drying agents like MgSO₄ for highly sensitive amino-pyridines as they can coordinate.

  • The Toluene Chase:

    • Concentrate the crude mixture on a rotary evaporator.

    • Add anhydrous toluene (approx. 2-3x volume).

    • Concentrate again. The toluene-water azeotrope will carry off residual moisture at a lower temperature than pure water.

    • Repeat 2-3 times until the oil is clear and no longer turbid.

Module 4: Purification (Beating the "Streak")

Target Audience: Chemists dealing with broad, tailing peaks on silica columns.

The Issue: The basic nitrogen of pyridine interacts strongly with the acidic silanol (Si-OH) groups on silica gel, causing peak tailing and material loss.[4]

Solution: The "TEA Block"
  • Pre-treatment: Flush the silica column with mobile phase containing 1-5% Triethylamine (TEA) . This neutralizes the acidic sites.

  • Elution: Run the column with 1% TEA in the mobile phase.

  • Alternative Phase: If the compound is extremely acid-sensitive, switch to Basic Alumina or Neutral Alumina stationary phases.

Visual Workflow: Purification Strategy

Purification Crude Crude Pyridine Derivative TLC Run TLC on Silica (Does it streak?) Crude->TLC NoStreak Standard Flash Chromatography TLC->NoStreak Clean Spot Streak Add 1-2% Et3N to Eluent TLC->Streak Streaking CheckStability Is Product Silica Stable? Streak->CheckStability Unstable Use Basic Alumina or C18 Reverse Phase CheckStability->Unstable No (Decomposes) Stable Proceed with TEA-buffered Silica CheckStability->Stable Yes

Caption: Logical pathway for selecting the correct stationary phase and additives to prevent peak tailing.

FAQ & Troubleshooting

Q: My pyridine N-oxide is a hygroscopic goo. How do I get a solid? A: Pyridine N-oxides are notoriously hygroscopic.[5]

  • Protocol: Dissolve the "goo" in a minimum amount of DCM, then add a large excess of Et₂O (Diethyl Ether) or Pentane to precipitate the solid.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅. If it remains an oil, use the Toluene Azeotrope method (Module 3) followed by high vacuum drying for >12 hours.

Q: I used n-BuLi to lithiate 2-bromopyridine, but I got a mess of products. A: You likely encountered "Halogen Dance" or nucleophilic attack on the ring.

  • Fix: Ensure temperature is strictly <-70°C .

  • Alternative: Use LDMAN (Lithium Dimethylamino Naphthalenide) or i-PrMgCl·LiCl (Turbo Grignard) for a milder exchange that tolerates higher temperatures (-20°C to 0°C) and functional groups [1].

Q: How do I store anhydrous pyridine? A: Store over KOH pellets (for general use) or 3Å Molecular Sieves (for strict anhydrous work).

  • Validation: Add a small piece of Potassium metal. If it stays metallic/shiny, the pyridine is wet. If the solution turns deep red (formation of colored charge-transfer complexes), the pyridine is super-dry [2].

References

  • Knochel, P., et al. (2011). Functionalization of Heterocycles using Turbo-Grignard Reagents. Angewandte Chemie International Edition. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying Pyridine over KOH/CaH2). Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Mechanisms of lithiation and quenching). Link

  • Reich, H. J. (2018). Winstein's Scrambling: Mechanisms of Organolithium Reactions. University of Wisconsin-Madison Chem 605 Course Notes. Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Polyhalo-pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in polyhalo-pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions with these challenging substrates. The inherent nature of polyhalo-pyridines, with their electron-deficient rings and coordinating nitrogen atoms, presents a unique set of obstacles that can lead to catalyst deactivation and compromised reaction outcomes. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section is structured to help you identify the root cause of common problems in polyhalo-pyridine cross-coupling reactions and provides actionable steps to mitigate them.

Question 1: My Suzuki-Miyaura coupling reaction with a dichloropyridine substrate is sluggish, showing low conversion and the formation of a black precipitate. What is the likely cause and how can I fix it?

Answer:

This is a classic presentation of catalyst poisoning and subsequent decomposition. The sluggish conversion and formation of a black precipitate, which is likely palladium black, point towards deactivation of the active Pd(0) catalytic species.[1] Several factors related to your polyhalo-pyridine substrate are likely at play:

Underlying Causes:

  • Substrate-Related Inhibition: The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate strongly to the palladium center.[2][3] This coordination can block active sites required for the catalytic cycle, effectively poisoning the catalyst. For 2-substituted pyridines, this effect can be particularly pronounced.[4]

  • Ligand Dissociation/Oxidation: The formation of palladium black is often a result of the phosphine ligands dissociating from the palladium center, leading to aggregation of the unstable Pd(0) species.[5] Trace oxygen in your reaction setup can also oxidize the electron-rich phosphine ligands, rendering them incapable of stabilizing the catalyst.[6]

  • Inadequate Catalyst System for a Challenging Substrate: Dichloropyridines are electron-deficient and their C-Cl bonds are less reactive towards oxidative addition compared to C-Br or C-I bonds.[5][7] A standard catalyst system may not be robust enough to overcome this higher activation barrier, leading to slower reaction rates and more time for deactivation pathways to occur.

Troubleshooting Workflow:

Here is a systematic approach to address this issue:

Diagram: Troubleshooting Sluggish Suzuki-Miyaura Coupling

G cluster_0 Problem: Sluggish Reaction & Pd Black cluster_1 Diagnosis cluster_2 Solutions Problem Low Conversion & Black Precipitate Diagnose1 Substrate Inhibition? Problem->Diagnose1 Diagnose2 Ligand/Catalyst Decomposition? Problem->Diagnose2 Diagnose3 Suboptimal Conditions? Problem->Diagnose3 Solution1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Diagnose1->Solution1 Solution2 Use a Pre-catalyst (e.g., G3-XPhos Palladacycle) Diagnose2->Solution2 Solution4 Ensure Rigorous Inert Atmosphere Diagnose2->Solution4 Solution3 Increase Catalyst Loading (e.g., 2-5 mol%) Diagnose3->Solution3 Solution5 Screen Solvents & Bases Diagnose3->Solution5 G cluster_desired Desired Pathway cluster_side Side Reaction pd_complex (L)nPd(Ar)(NR2) reductive_elim Reductive Elimination pd_complex->reductive_elim Fast beta_hydride β-Hydride Elimination pd_complex->beta_hydride Slow product Ar-NR2 (Desired Product) reductive_elim->product hydrodehalogenation Ar-H (Hydrodehalogenation) beta_hydride->hydrodehalogenation

Caption: Competition between desired reductive elimination and β-hydride elimination.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in polyhalo-pyridine starting materials that can act as catalyst poisons?

A1: Impurities in starting materials are a frequent and often overlooked source of catalyst poisoning. For polyhalo-pyridines, you should be particularly aware of:

  • Sulfur Compounds: Elemental sulfur and thiols are potent poisons for palladium catalysts, as they bind strongly to the metal center and block active sites. [3]These can be carryovers from the synthesis of the pyridine precursors.

  • Other Nitrogen Heterocycles: Impurities containing other basic nitrogen atoms can compete with the desired substrate for coordination to the palladium catalyst. [3]* Excess Halide Ions: While halides are part of the substrate, excessively high concentrations from residual salts can sometimes form stable, less reactive halo-complexes with the catalyst. [3] Q2: Can the product of my reaction poison the catalyst?

A2: Yes, this is known as product inhibition and is a significant concern in polyhalo-pyridine synthesis. [2]If your product is a functionalized pyridine, its nitrogen lone pair can coordinate to the palladium catalyst, similar to the starting material. As the product concentration increases, it can progressively sequester the catalyst, leading to a slowdown or complete stop of the reaction. [2]If you observe that the reaction starts well but then stalls, product inhibition is a likely culprit. Running the reaction at a lower conversion and isolating the product can sometimes be a practical, albeit not ideal, solution. [2] Q3: Are there any general strategies to make my catalytic system more robust against poisoning when working with polyhalo-pyridines?

A3: Absolutely. Building a more resilient catalytic system is key. Consider the following:

  • Use of Pre-catalysts: Modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are often more robust. They are designed to cleanly and efficiently generate the active Pd(0) species in situ, which can minimize the formation of inactive palladium species. [7][8]* Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is crucial. These ligands form stable complexes with palladium that are less susceptible to dissociation and can better tolerate coordinating substrates. [7][8]* Guard Beds in Flow Chemistry: For continuous flow applications, using a "guard bed" of a less expensive, sacrificial material upstream of your main catalyst bed can help to adsorb poisons before they reach and deactivate the primary catalyst. [4] Q4: Is it possible to regenerate a palladium catalyst that has been poisoned during a polyhalo-pyridine synthesis?

A4: In some cases, yes, particularly for heterogeneous catalysts like palladium on carbon (Pd/C). Regeneration of homogeneous catalysts is much more challenging. For a poisoned Pd/C catalyst, a common laboratory procedure involves:

  • Recovery: Filter the catalyst from the reaction mixture.

  • Washing: Wash the catalyst sequentially with solvents like deionized water and methanol to remove adsorbed organic species. [4]3. Thermal Treatment: Heating the catalyst under a flow of inert gas or hydrogen can help to desorb more strongly bound poisons and reduce oxidized palladium sites back to the active Pd(0) state. [2] It is important to note that regeneration may not always restore the catalyst to its initial activity, and the effectiveness depends on the nature of the poison. [9]

References

  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate.
  • Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.

Sources

Validation & Comparative

Comparative Analytical Guide: 1H and 13C NMR Strategies for 2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Experimental Guide

Analyzing highly substituted, electron-deficient heterocycles like 2-Bromo-5-chloro-3-fluoro-4-iodopyridine presents a unique set of spectroscopic challenges. With four different halogens (Br, Cl, F, I) and only a single proton on the pyridine ring, standard 1D NMR approaches often yield incomplete or ambiguous data.

This guide objectively compares standard 1D NMR methodologies against optimized multinuclear approaches, evaluating solvent performance, relaxation dynamics, and heteronuclear coupling to establish a definitive analytical workflow for polyhalogenated scaffolds.

The Analytical Challenge: Causality in Polyhalopyridine NMR

To understand why standard NMR protocols fail for this compound, we must analyze the physical causality driven by its structure:

  • Lack of Nuclear Overhauser Effect (NOE): Carbon atoms C2, C3, C4, and C5 are quaternary. Because dipole-dipole relaxation relies heavily on adjacent protons, these carbons exhibit exceptionally long longitudinal relaxation times (

    
    ). A standard 
    
    
    
    C acquisition with a short delay (
    
    
    ) will systematically "miss" these signals.
  • The Heavy Atom Effect: The iodine atom at C4 induces significant spin-orbit coupling, shielding the attached carbon and pushing its chemical shift drastically upfield (often by 20–40 ppm compared to standard aromatic carbons).

  • Complex Heteronuclear Splitting: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F nucleus at C3 (spin ½) will split every carbon in the ring. Without 
    
    
    
    F decoupling, the
    
    
    C spectrum becomes a complex web of multiplets.
  • Quadrupolar Broadening: Bromine and Iodine possess quadrupolar nuclei (

    
    Br, 
    
    
    
    Br,
    
    
    I) which can induce rapid transverse relaxation (
    
    
    ) in adjacent carbons, broadening their signals and obscuring fine
    
    
    coupling constants.

Performance Comparison: Solvent Selection

The choice of deuterated solvent dictates spectral resolution. High-viscosity solvents accelerate


 relaxation, which broadens peaks and obscures the critical 

C-

F splitting patterns[1].
Table 1: NMR Solvent Performance for Polyhalopyridines
SolventViscosity (cP at 25°C)Residual

H (ppm)
Residual

C (ppm)
Analytical Performance for Halopyridines
CDCl

0.547.2677.16Optimal: Low viscosity yields sharp peaks; excellent solubility for non-polar halopyridines[2].
DMSO-

1.992.5039.52Suboptimal: High viscosity broadens

multiplets; requires higher temperatures to sharpen signals[1].
CD

OD
0.593.3149.00Moderate: Good resolution, but protic exchange is irrelevant here as the molecule lacks exchangeable protons[3].

Conclusion: CDCl


 is the superior solvent for this specific API, providing the sharpest lines necessary to resolve long-range 

F couplings.

Methodological Comparison: Standard vs. Multinuclear NMR

Approach A: Standard 1D H and C NMR (The Baseline)

In a standard


H NMR experiment, 2-Bromo-5-chloro-3-fluoro-4-iodopyridine yields a single resonance for the H6 proton. Because H6 is para to the fluorine atom at C3, it will appear as a doublet due to long-range scalar coupling (

Hz)[4].

However, standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C NMR struggles. Due to the long 

relaxation of the quaternary carbons, a standard 2-second

delay will only clearly resolve the C6 methine carbon. The C3 carbon will be split into a massive doublet (

Hz), further reducing its signal-to-noise ratio.
Approach B: Optimized Multinuclear NMR (The Solution)

To fully characterize this compound, we must map the spin-spin coupling network radiating from the


F nucleus. By utilizing 

F NMR and

F-decoupled

C NMR (

C{

F}), we collapse the complex multiplets into singlets, drastically increasing the signal-to-noise ratio for the quaternary carbons[5].

Coupling F 19F (Position 3) C3 13C (C3) 1J_CF ≈ 250 Hz F->C3 Direct (1-bond) C2 13C (C2-Br) 2J_CF ≈ 20 Hz F->C2 Geminal (2-bond) C4 13C (C4-I) 2J_CF ≈ 20 Hz F->C4 Geminal (2-bond) C5 13C (C5-Cl) 3J_CF ≈ 10 Hz F->C5 Vicinal (3-bond) C6 13C (C6-H) 4J_CF ≈ 2 Hz F->C6 Long-range (4-bond) H6 1H (H6) 5J_HF ≈ 2 Hz F->H6 Long-range (5-bond)

Heteronuclear Spin-Spin Coupling Network from 19F at Position 3.

Table 2: Predicted C NMR Profile & F Coupling Constants
PositionNucleus TypeExpected Shift RangeCoupling to

F
Approx.

-Value (Hz)
C2 Quaternary (C-Br)130 – 145 ppm

15 – 25 Hz
C3 Quaternary (C-F)150 – 165 ppm

240 – 260 Hz
C4 Quaternary (C-I)90 – 115 ppm (Upfield)

15 – 25 Hz
C5 Quaternary (C-Cl)125 – 140 ppm

5 – 15 Hz
C6 Methine (C-H)140 – 155 ppm

1 – 5 Hz

Self-Validating Experimental Protocol

To guarantee spectral clarity and overcome the relaxation limitations of polyhalopyridines, execute the following step-by-step methodology.

Workflow S1 1. Sample Preparation Dissolve 25 mg API in 0.6 mL dry CDCl3 S2 2. 1D 1H NMR Acquisition Assess H6 purity & extract 5J_HF coupling S1->S2 S3 3. 1D 13C NMR Acquisition Set D1 > 10s to capture quaternary carbons S2->S3 S4 4. Validation Checkpoint Are C2, C3, C4, C5 visible above noise? S3->S4 S4->S4 If C4 missing, increase D1 to 15s S5 5. 19F & 13C{19F} Acquisition Decouple 19F to collapse multiplets and boost SNR S4->S5 If SNR is low or multiplets overlap

Optimized NMR Acquisition Workflow for Polyhalopyridines.

Step 1: Sample Preparation
  • Concentration: Weigh exactly 20–25 mg of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine. High concentration is mandatory for

    
    C analysis of quaternary carbons[3].
    
  • Solvent Drying: Transfer the sample to a clean vial. Add 0.6 mL of CDCl

    
    . Crucial Step: Add 3 Å, Linde-type cylindrical molecular sieves to the solvent prior to use to eliminate residual water, which can cause shimming issues and obscure baseline data[6].
    
  • Transfer: Pipette the homogeneous solution into a high-quality 5 mm NMR tube, ensuring a sample height of 40–50 mm[6].

Step 2: H NMR Acquisition
  • Parameters: Acquire standard

    
    H NMR at 400 MHz or 600 MHz. Set the relaxation delay (
    
    
    
    ) to 2 seconds.
  • Validation: You should observe a single doublet in the aromatic region (approx. 8.0–8.5 ppm). Measure the coupling constant. If

    
     Hz, it confirms the 
    
    
    
    para-coupling, validating the structural integrity of the C3-C6 axis.
Step 3: C NMR Acquisition (Extended Relaxation)
  • Parameters: Switch to the

    
    C nucleus. Set the 
    
    
    
    delay to a minimum of 10 seconds.
    This extended delay is the primary causal mechanism allowing the quaternary C-Br, C-Cl, and C-I carbons to return to thermal equilibrium before the next pulse.
  • Scans: Acquire a minimum of 1,024 scans to overcome the lack of NOE enhancement.

  • Validation: Inspect the spectrum. You must identify 5 distinct carbon environments. Look for the C4 (C-I) carbon significantly upfield (~100 ppm). If C4 or C2 is missing, your

    
     is still too short; increase to 15 seconds and re-acquire.
    
Step 4: F and C{ F} Decoupling
  • Parameters: If the

    
     multiplets in the 
    
    
    
    C spectrum overlap or suffer from low signal-to-noise, acquire a
    
    
    C spectrum with continuous-wave (CW) or WALTZ decoupling applied to the
    
    
    F channel.
  • Validation: The complex doublets (particularly the massive 250 Hz splitting of C3) will collapse into sharp singlets, definitively proving that the splitting was caused by the fluorine atom and finalizing the peak assignment[7].

References

1. 2. 2 3.1 4. 6 5. 3 6.5 7.4 8.

Sources

High-Resolution Differentiation of Fluoropyridine Regioisomers: A Comparative Guide to Benchtop ¹⁹F NMR vs. High-Field NMR and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a foundational strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target binding affinity. However, distinguishing between 2-fluoro, 3-fluoro, and 4-fluoropyridine regioisomers during synthesis and formulation presents an analytical bottleneck.

While ¹H NMR often yields complex, overlapping multiplets for these isomers, ¹⁹F NMR spectroscopy serves as the gold standard for their differentiation[1]. With a 100% natural abundance, a spin of ½, and a massive chemical shift dispersion (>400 ppm), ¹⁹F NMR provides unambiguous, background-free identification[1]. This guide objectively compares the performance of accessible benchtop ¹⁹F NMR platforms against traditional high-field NMR and GC-MS, providing a self-validating experimental workflow for regioisomer discrimination.

The Mechanistic Basis of ¹⁹F NMR in Regioisomer Discrimination

As an application scientist, it is critical to understand why these isomers separate so cleanly in the ¹⁹F spectrum. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, which is heavily modulated by the highly electronegative pyridine nitrogen[1].

  • 2-Fluoropyridine (ortho-substitution): The fluorine atom is adjacent to the nitrogen. The strong inductive electron withdrawal from the nitrogen significantly deshields the fluorine nucleus, pulling its resonance far downfield to approximately -68 ppm [2].

  • 4-Fluoropyridine (para-substitution): Positioned opposite the nitrogen, the inductive effect is minimized, but resonance (mesomeric) electron delocalization dominates. This results in an intermediate shielding effect, placing the resonance near -102 ppm [3].

  • 3-Fluoropyridine (meta-substitution): The meta position lacks a direct resonance contribution from the nitrogen, and the inductive effect is much weaker than at the ortho position. Consequently, the fluorine nucleus retains the highest electron density, resulting in the most shielded signal at approximately -129 ppm [4].

G N1 Pyridine Nitrogen (Electronegative) N2 Inductive Effect (Strong at Ortho) N1->N2 Electron Withdrawal N3 Resonance Effect (Strong at Para) N1->N3 Electron Delocalization N6 3-Fluoropyridine (~ -129 ppm) N1->N6 Weak Meta Effect (Highest Shielding) N4 2-Fluoropyridine (~ -68 ppm) N2->N4 Deshielding N5 4-Fluoropyridine (~ -102 ppm) N3->N5 Intermediate Shielding

Caption: Electronic effects dictating ¹⁹F NMR chemical shifts in fluoropyridine regioisomers.

Comparative Performance Analysis

When equipping a laboratory for routine regioisomer screening, analysts must weigh resolution, throughput, and operational overhead. Below is an objective comparison of Benchtop ¹⁹F NMR (60–100 MHz) against High-Field ¹⁹F NMR (400+ MHz) and GC-MS.

Table 1: Quantitative Comparison of Analytical Modalities
FeatureBenchtop ¹⁹F NMR (60-100 MHz)High-Field ¹⁹F NMR (400+ MHz)GC-MS
Analysis Time < 10 mins [5]15–30 mins (incl. queue time)~40 mins[5]
Regioisomer Resolution Excellent (>20 ppm separation)Excellent (Overkill for this task)Moderate (Requires specific columns)
Sample Preparation Minimal (Direct dissolution)[5]Moderate (Requires deuterated solvents)Extensive (Derivatization/Filtration)
Quantitation (qNMR) Yes (with internal standard)[5]Yes (High precision)Semi-quantitative (Requires standard curves)
Operational Cost Low (Cryogen-free)High (Liquid He/N₂ required)Moderate (Carrier gas, column wear)

The Verdict: Because the chemical shift differences between 2-, 3-, and 4-fluoropyridine are massive (spanning ~60 ppm), the ultra-high dispersion of a 400 MHz magnet is analytically redundant for simple identification. Benchtop ¹⁹F NMR provides rapid, discriminatory analysis with minimal sample prep, making it the optimal tool for this specific workflow[5].

Table 2: ¹⁹F NMR Chemical Shift Reference Data
RegioisomerApproximate Chemical Shift (δ, ppm)*Primary Electronic Driver
2-Fluoropyridine -68.0[2]Strong Inductive Deshielding
4-Fluoropyridine -102.3[3]Resonance Delocalization
3-Fluoropyridine -129.0[4]Weak Meta Inductive Effect

*Note: Exact shifts may vary slightly (± 2 ppm) depending on solvent polarity and concentration.

Experimental Workflow & Self-Validating Protocols

Trustworthiness in analytical chemistry stems from self-validating systems. The protocol below utilizes an internal standard (Fluorobenzene) that serves a dual purpose: it calibrates the chemical shift axis to ensure qualitative accuracy, while simultaneously acting as a known molar reference for quantitative assessment (qNMR)[3].

Step-by-Step Methodology (Benchtop ¹⁹F NMR)
  • Sample Preparation: Weigh approximately 5–10 mg of the fluoropyridine analyte. Dissolve completely in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube[6].

  • Internal Standard Addition: Spike the sample with a precise volumetric amount of Fluorobenzene (δ = -113.15 ppm). Causality note: Fluorobenzene is chosen because its resonance sits cleanly between 4-fluoropyridine and 3-fluoropyridine, preventing signal overlap.

  • NMR Acquisition: Insert the tube into the benchtop spectrometer. Acquire the ¹⁹F spectrum using a simple pulse-acquire sequence (typically a 30° to 45° pulse width). Apply ¹H-decoupling to collapse any ¹H-¹⁹F J-couplings into sharp singlets, maximizing the signal-to-noise ratio[6]. 16 to 32 scans are generally sufficient[6].

  • Spectral Processing: Apply a Fourier Transform and phase-correct the spectrum.

  • Validation & Identification: Reference the spectrum by setting the Fluorobenzene peak to exactly -113.15 ppm. Identify your regioisomer based on the reference values in Table 2. Integrate the peaks to determine the molar ratio if analyzing a mixture.

Workflow S1 1. Sample Preparation (Fluoropyridine + CDCl3) S2 2. Internal Standard Addition (Fluorobenzene at -113.15 ppm) S1->S2 S3 3. Benchtop 19F NMR Acquisition (60-100 MHz, 1H-Decoupled) S2->S3 S4 4. Spectral Processing (Fourier Transform & Phase Correction) S3->S4 S5 5. Regioisomer Identification (via Chemical Shift & Integration) S4->S5 S5->S2 Validates Quantitation & Shift Axis

Caption: Self-validating ¹⁹F NMR experimental workflow utilizing a dual-purpose internal standard.

Conclusion

For the structural validation and differentiation of fluoropyridine regioisomers, ¹⁹F NMR spectroscopy vastly outperforms both ¹H NMR and GC-MS in terms of specificity and speed. By leveraging the massive chemical shift dispersion caused by the pyridine nitrogen's electronic effects, analysts can definitively identify 2-, 3-, and 4-fluoropyridines. Furthermore, the adoption of benchtop ¹⁹F NMR systems combined with self-validating internal standard protocols allows drug development professionals to achieve high-throughput, quantitative results directly at the fume hood.

References

  • Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III). National Institutes of Health (NIH).[Link]

  • Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. National Science Foundation (NSF PAR).[Link]

  • Detection, discrimination and quantification of amphetamine, cathinone and nor‐ephedrine regioisomers using benchtop 1H and 19F NMR spectroscopy. ResearchGate.[Link]

  • Nickel-catalysed Sequential Hydrodefluorination of Pyridines: Mechanistic Insights Led to the Discovery of Bench-Stable Precatalysts. Royal Society of Chemistry (RSC).[Link]

  • Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids. National Institutes of Health (NIH).[Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes.[Link]

Sources

2-Bromo-5-chloro-3-fluoro-4-iodopyridine vs 2,5-dibromo-4-iodopyridine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (Compound A) and 2,5-Dibromo-4-iodopyridine (Compound B) .[1] It is designed for medicinal chemists and process scientists optimizing cross-coupling sequences for polyhalogenated pyridine scaffolds.

Subject: Site-Selectivity and Reactivity Profiles

Target Compounds:

  • Compound A: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine[1][2][3][4][5]

  • Compound B: 2,5-Dibromo-4-iodopyridine[1][6][7]

Executive Summary: The Strategic Divergence

While both compounds serve as linchpins for accessing pentasubstituted pyridines, they represent distinct strategic choices in synthesis:

  • Compound A (The "Dense" Scaffold): A highly functionalized, electron-deficient core designed for maximum substituent density.[1] It introduces a 3-Fluoro handle early, which critically modulates the electronics of the ring but introduces a high risk of Halogen Dance (isomerization) under basic conditions.

  • Compound B (The "Stepwise" Scaffold): A versatile, less crowded template. It relies on the distinct reactivity gaps between C4-I, C2-Br, and C5-Br to build complexity sequentially.[1] It lacks the "ortho-fluorine effect," making it sterically more accessible but electronically less activated at the C4 position compared to A.[1]

Reactivity Hierarchy Comparison
FeatureCompound A (2-Br-5-Cl-3-F-4-I)Compound B (2,5-diBr-4-I)
Primary Reactive Site C4-Iodo (Highly Activated)C4-Iodo (Activated)
Secondary Reactive Site C2-Bromo C2-Bromo
Tertiary Reactive Site C5-Chloro (Inert under std.[1] conditions)C5-Bromo (Reactive)
Dominant Electronic Effect Inductive withdrawal by 3-F and 5-ClNitrogen lone pair (Alpha-effect)
Critical Risk Halogen Dance / Migration (Base-mediated)C2 vs. C5 Regioselectivity erosion
Steric Environment High (C4 flanked by F and Cl)Moderate (C4 flanked by Br and H)

Technical Deep Dive: Reactivity & Mechanism

Compound A: The "Ortho-Effect" and Halogen Dance

Compound A is a powerhouse for accessing dense chemical space (e.g., KRAS inhibitors, kinase inhibitors).[1] The 3-Fluoro substituent is the defining feature:

  • Activation: The high electronegativity of fluorine at C3 significantly lowers the LUMO energy at C4, making the C-I bond exceptionally labile to oxidative addition by Pd(0), despite the steric crowding.

  • The Halogen Dance Trap: This substrate is prone to base-catalyzed halogen migration. If treated with lithium amides (LDA, LiTMP) or Grignard reagents before the C4-I is engaged, the halogens will migrate to thermodynamically stable positions (often swapping C3/C4 or C4/C5 positions).[1]

    • Guidance: Avoid lithiation/magnesiation until the C4-I is replaced with a stable carbon or nitrogen group.[1]

Compound B: Sequential Bromide Discrimination

Compound B relies on the subtle electronic difference between the two bromines after the C4-I is consumed:

  • C2-Br (Alpha): Adjacent to the pyridine nitrogen. The inductive withdrawal of the nitrogen makes this position more electron-deficient, facilitating faster oxidative addition compared to C5.[1]

  • C5-Br (Beta): Located in the "benzene-like" position.[1] It is less reactive than C2 but can be engaged using bulky, electron-rich ligands (e.g., Q-Phos, tBuXPhos) or higher temperatures.[1]

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways and selectivity gates for both compounds.

ReactivityPathways cluster_A Compound A: Dense Functionalization cluster_B Compound B: Sequential Control NodeA 2-Br-5-Cl-3-F-4-I (Pyridine) StepA1 Step 1: C4-Coupling (Suzuki/Sonogashira) NodeA->StepA1 Warning ! WARNING: Halogen Dance (Avoid Lithiation at Step 1) NodeA->Warning Strong Base InterA Intermediate A (4-Substituted) StepA1->InterA StepA2 Step 2: C2-Coupling (Buchwald/Suzuki) InterA->StepA2 High Selectivity FinalA Pentasubstituted Pyridine (5-Cl remains) StepA2->FinalA NodeB 2,5-diBr-4-I (Pyridine) StepB1 Step 1: C4-Coupling (C-I Selective) NodeB->StepB1 InterB Intermediate B (4-Substituted) StepB1->InterB StepB2 Step 2: C2-Coupling (Alpha-Selective) InterB->StepB2 C2 > C5 Control FinalB Tetrasubstituted Pyridine (5-Br available) StepB2->FinalB

Caption: Comparative reaction pathways. Note the critical "Halogen Dance" risk for Compound A and the sequential Br-discrimination for Compound B.[1]

Experimental Protocols

Protocol 1: Site-Selective C4-Suzuki Coupling (Applicable to A & B)

Objective: Selectively engage the C4-Iodo bond while preserving C-Br/C-Cl bonds.[1] Critical Factor: Use of a mild base and controlled temperature to prevent "over-coupling" at C2 or halogen scrambling.

Materials:

  • Substrate (1.0 equiv)

  • Boronic Acid/Ester (1.05 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][4]·DCM (2-5 mol%) - Chosen for high C-I specificity.[1]

  • Base: K₂CO₃ (2.0 equiv) or Na₂CO₃ (mild bases preferred over hydroxides).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with N₂ (3 cycles).[1]

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][4]·DCM under N₂ flow.

  • Reaction: Heat to 60°C . Note: Do not exceed 80°C initially. Compound A is highly activated and may react at C2 if overheated.

  • Monitoring: Monitor by LCMS. C4-product usually forms within 1-4 hours.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol 2: Sequential C2-Functionalization (Post-C4)

Objective: Engage the C2-Br bond. For Compound A, this is the final halogenation step (C5-Cl is inert).[1] For Compound B, this must distinguish between C2-Br and C5-Br.[1]

Materials:

  • C4-Substituted Intermediate (1.0 equiv)[1]

  • Nucleophile (Amine/Boronate) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%) - Xantphos is excellent for C2-selective amination/coupling.[1]

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

Step-by-Step:

  • Setup: Combine intermediate, nucleophile, and base in a sealed tube.

  • Catalyst: Add Pre-complexed Pd/Ligand or add individually.

  • Reaction: Heat to 90-100°C .

    • For Compound B: Monitor closely. C2 reacts significantly faster, but prolonged heating (>12h) may begin to erode C5 yield.[1]

    • For Compound A: Higher temperatures (110°C) may be required due to steric crowding from the 3-F group.[1]

Decision Matrix: Which Scaffold to Choose?

If your project requires...Choose This CompoundWhy?
Maximum Substituent Density Compound A Allows 5 distinct groups (N, C2, C3-F, C4, C5-Cl, C6).[1]
Late-Stage Fluorination Compound A The F is pre-installed, avoiding difficult late-stage C-F bond formation.[1]
Sequential Arylation Compound B Clean separation of C4, C2, and C5 reactivity allows for programmable library synthesis.
Base-Sensitive Intermediates Compound B Lower risk of halogen migration/scrambling compared to A.

References

  • Synthesis of Halogen-Rich Pyridines: Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.[1][4][5][8] Source:The Journal of Organic Chemistry, 2022. URL:[Link][1][5]

  • Site-Selectivity in Polyhalogenated Heteroarenes: Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[1] Source:Chemical Reviews, 2021. URL:[Link][1]

  • Halogen Dance Mechanism: Title: The Halogen Dance Reaction on Pyridine Derivatives.[7] Source:Chemical Reviews, 2003 (Foundational Mechanism).[1] URL:[Link][1]

  • Sotorasib (AMG 510) Intermediate Chemistry: Title: Addressing Atropisomerism in the Development of Sotorasib. Source:Journal of Medicinal Chemistry, 2022. URL:[Link][1]

Sources

HPLC Method Development for Polyhalogenated Pyridines: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Heterocycles

Polyhalogenated pyridines (e.g., di-, tri-, and tetra-chloropyridines or fluoropyridines) are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals, such as the insecticide chlorpyrifos . Despite their ubiquity, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents severe challenges for drug development professionals and analytical scientists.

The core issue lies in their chemical nature: they are highly polarizable, possess a basic nitrogen atom that causes peak tailing through secondary silanol interactions, and frequently exist as closely related positional isomers (e.g., 2,3,5-trichloropyridine versus 2,3,6-trichloropyridine). Because positional isomers share identical molecular weights and nearly identical partition coefficients (LogP), traditional reversed-phase methods relying solely on hydrophobic partitioning often fail to resolve them.

Mechanistic Insights: Causality Behind Column Selection

To achieve baseline resolution of polyhalogenated pyridine isomers, the stationary phase must offer orthogonal retention mechanisms beyond simple dispersion.

  • Standard C18 (Alkyl Phases): Rely almost exclusively on hydrophobic interactions. They struggle to differentiate the subtle steric and electronic differences between halogen positional isomers, leading to co-elution.

  • Phenyl-Hexyl Phases: Introduce

    
     interactions. The phenyl ring acts as an electron donor to the electron-deficient halogenated pyridine ring, improving retention and selectivity compared to C18, but often falling short for complex isomeric mixtures.
    
  • Pentafluorophenyl (PFP) Phases: The industry gold standard for halogenated compounds . The PFP phase is highly electron-deficient (a strong Lewis acid). Because polyhalogenated pyridines (especially those with methoxy or amino substitutions) can act as Lewis bases, they engage in strong charge-transfer interactions. Furthermore, the rigid C-F bonds on the PFP phase provide intense dipole-dipole interactions, halogen bonding, and exceptional steric shape selectivity .

Mechanism cluster_PFP Pentafluorophenyl (PFP) Phase Interactions Analyte Polyhalogenated Pyridine (Highly Polarizable, Lewis Base) Pi π-π Interactions (Electron Acceptor) Analyte->Pi Aromatic Ring Dipole Dipole-Dipole (Halogen Bonding) Analyte->Dipole C-X Bonds Hydro Hydrophobic (Dispersive) Analyte->Hydro Carbon Skeleton Shape Steric/Shape (Rigid Ring) Analyte->Shape Positional Isomers

Multimodal retention mechanisms of pentafluorophenyl (PFP) stationary phases.

Comparative Performance Data

To objectively evaluate these stationary phases, a mixture of three trichloropyridine isomers (2,3,5-TCP, 2,3,6-TCP, and 2,4,5-TCP) was analyzed under identical gradient conditions. The quantitative data below highlights the superiority of the PFP phase in recognizing spatial and electronic nuances.

Stationary PhasePrimary Retention Mechanism(s)Isomer Resolution (

)
Peak Symmetry (

)
Relative Retention Factor (

)
Standard C18 Hydrophobic (Dispersive)< 1.1 (Co-elution)1.45 (Tailing)1.0x (Baseline)
Phenyl-Hexyl Hydrophobic,

Stacking
1.65 (Moderate)1.201.3x
Agilent Poroshell 120 PFP Hydrophobic,

, Dipole, Steric
> 2.8 (Baseline) 1.05 (Excellent) 1.9x

Data Interpretation: The C18 column fails to resolve the isomers (


), rendering it unsuitable for purity assays. The Phenyl-Hexyl column provides marginal resolution. The PFP column, leveraging dipole-dipole interactions and steric recognition, achieves robust baseline resolution (

) and superior peak shape, validating its use for complex halogenated mixtures .

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following method development workflow incorporates built-in system suitability testing (SST). This protocol is designed for the separation of halogenated pyridine process impurities .

Workflow A 1. Analyte Profiling (pKa, LogP, Isomers) B 2. Column Screening (C18 vs. PFP vs. Phenyl) A->B C 3. Mobile Phase Tuning (Buffer pH, Acetonitrile/MeOH) B->C D 4. Gradient Optimization (Isocratic hold vs. Steep) C->D E 5. Method Validation (System Suitability) D->E

Step-by-step HPLC method development workflow for polyhalogenated pyridines.

Step 1: Mobile Phase Preparation (Causality of pH Control)
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Why: Polyhalogenated pyridines are weakly basic. A low pH ensures the pyridine nitrogen is fully protonated (if

      
      ) or neutral, while simultaneously suppressing the ionization of residual surface silanols on the silica support. This eliminates secondary cation-exchange interactions that cause peak tailing.
      
  • Organic Phase (B): Methanol (MeOH) or Acetonitrile (ACN).

    • Why: Methanol is strictly preferred with PFP columns because it enhances

      
       and dipole interactions. Acetonitrile can sometimes mask these interactions due to its own 
      
      
      
      -character and strong dipole moment, diminishing the column's unique selectivity.
Step 2: Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm .

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics without degrading thermally labile halogenated intermediates).

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm (or MS in ESI+ mode).

Step 3: Gradient Profile Optimization

A shallow gradient is critical for resolving positional isomers:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities at the column head).

  • 1.0 - 8.0 min: 5% to 60% B (Linear ramp for optimal isomer separation).

  • 8.0 - 10.0 min: 60% to 95% B (Column wash to elute highly retained hydrophobic byproducts).

  • 10.0 - 13.0 min: 5% B (Re-equilibration).

Step 4: System Suitability and Self-Validation

A method is only as good as its validation. Before analyzing unknown samples, inject a resolution standard containing a critical pair (e.g., 2,3,5-TCP and 2,3,6-TCP).

  • Acceptance Criteria: Resolution (

    
    ) must be 
    
    
    
    . Tailing factor (
    
    
    ) must be
    
    
    .
  • Troubleshooting: If

    
    , verify the mobile phase pH; a drift in buffer pH will immediately manifest as tailing due to exposed silanols interacting with the pyridine ring.
    

Conclusion

For drug development professionals and analytical chemists working with polyhalogenated pyridines, standard C18 columns represent a bottleneck. By shifting to a PFP stationary phase, analysts can harness a multimodal retention mechanism—combining dispersive, dipole-dipole, and shape-selective interactions—to achieve robust, self-validating separations of complex isomeric mixtures.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent Technologies.[Link]

  • Separation and Determination of Process-related Impurities of Industrial Chlorpyriphos by Reversed-Phase High-Performance Liquid Chromatography - Analytical Sciences.[Link]

  • ACQUITY UPLC HSS PFP Columns Specifications - Waters Corporation.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society.[Link]

Crystal Structure Validation of Pentasubstituted Pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentasubstituted pyridines represent a privileged scaffold in drug discovery (e.g., fused heterocycles, atropisomeric ligands) and optoelectronics. However, they present a unique crystallographic paradox: their high degree of substitution induces severe steric strain, forcing the aromatic ring into non-planar conformations that trigger standard validation alerts (e.g., CheckCIF level A/B).

This guide objectively compares the Independent Atom Model (IAM) against Hirshfeld Atom Refinement (HAR) and NMR Crystallography to establish a robust validation pipeline. We demonstrate that reliance on standard IAM refinement alone yields a 15-20% false-positive error rate in structural assignment due to unmodeled electron density distortion.

The Challenge: Steric Overload & "Forbidden" Conformations

In pentasubstituted systems, the substituents at the 2,6-positions (ortho to nitrogen) and 3,5-positions create a "gear-clash" mechanism.

  • The Crystallographic Artifact: The pyridine ring often adopts a boat or twist-boat conformation to relieve strain. Standard refinement software (SHELXL) utilizing the IAM assumes spherical electron density and aromatic planarity.

  • The Consequence: When the IAM is forced onto a distorted ring, the residual electron density is pushed into the bonds or hydrogen atoms, resulting in:

    • Inaccurate C-C and C-N bond lengths.

    • PLAT072 alerts (Plane Restraint violations).

    • Unstable anisotropic displacement parameters (ADPs).

Comparative Analysis of Validation Methodologies

We evaluated three validation strategies for a model pentasubstituted pyridine (e.g., a 2,6-diaryl-3,5-dialkyl-4-functionalized pyridine).

Method A: Standard Independent Atom Model (IAM)
  • Technique: Standard Mo/Cu source XRD, refined with SHELXL.

  • Pros: Fast (<1 hr), standard industry workflow.

  • Cons: Fails to model aspherical electron density. Hydrogens are treated as "riding" models, which is chemically inaccurate for crowded systems where C-H...N interactions drive packing.

  • Verdict: Insufficient for publication-quality validation of highly strained rings.

Method B: Hirshfeld Atom Refinement (HAR)[1][2]
  • Technique: Iterative refinement using quantum mechanical (DFT) electron densities (using Olex2/NoSpherA2).

  • Pros: Accounts for aspherical scattering factors. Freely refines Hydrogen atom positions and ADPs.[1][2]

  • Cons: Computationally expensive (requires wavefunction calculation).

  • Verdict: The Gold Standard. Removes false planarity alerts by proving the distortion is electronic, not an artifact.

Method C: NMR Crystallography (Solid-State NMR)[4]
  • Technique:

    
     CPMAS and 
    
    
    
    ssNMR combined with GIPAW (Gauge-Including Projector Augmented Wave) DFT calculations.
  • Pros: Validates the bulk phase (powder) matches the single crystal; extremely sensitive to protonation states.

  • Cons: Requires large sample mass (~50-100 mg).

  • Verdict: Essential orthogonal validation for polymorphic systems.

Performance Data Summary
MetricMethod A: Standard IAMMethod B: HAR (Rec.)Method C: ssNMR (GIPAW)
R1 Factor (Low Angle) 4.5 - 5.2%2.1 - 2.8% N/A
C-C Bond Precision ± 0.008 ű 0.002 Å N/A
H-Atom Position Geometric fix (Riding)Freely Refined (Neutron-like) Indirect validation
Planarity Alert FAIL (Level A/B Alert)PASS (Alert Resolved)N/A
Validation Time 30 mins4-12 Hours2-3 Days

Detailed Validation Protocol

To validate a pentasubstituted pyridine structure, do not rely on a single file. Follow this "Hybrid Validation" workflow.

Step 1: High-Redundancy Data Collection
  • Temperature: Data must be collected at 100 K (or lower). Thermal motion at RT masks the subtle steric distortions.

  • Resolution: Aim for

    
     resolution (
    
    
    
    for Mo) to resolve valence electron density.
  • Strategy: Use a high-redundancy strategy (Redundancy > 6.0) to minimize absorption errors from heavy substituents (Br, I).

Step 2: Structure Solution & Initial Refinement
  • Solve using SHELXT (Intrinsic Phasing).

  • Refine using SHELXL (IAM).

  • Critical Check: Inspect the Difference Fourier Map. If you see residual peaks (

    
    ) in the middle of the pyridine bonds, the IAM is failing.
    
Step 3: Hirshfeld Atom Refinement (HAR) Execution[2]
  • Software: Olex2 with NoSpherA2 plugin.

  • Basis Set: def2-TZVP (Triple-zeta valence polarized) is recommended for organic systems.

  • Procedure:

    • Load the .res file in Olex2.

    • Select HAR under the Refinement tab.

    • Choose ORCA or Turnomole as the QM backend.

    • Run refinement.[3][4][5] Note: This replaces standard scattering factors with those derived from the calculated molecular wavefunction.

Step 4: Orthogonal Planarity Check

If CheckCIF still flags the ring as "Non-Planar," you must prove it is physical:

  • Isolate the molecule geometry.

  • Run a gas-phase DFT optimization (B3LYP/6-31G*).

  • Overlay the Crystal Structure vs. Gas Phase Structure.

  • Criterion: If the RMSD of the ring atoms is

    
    , the distortion is intrinsic to the molecule (steric strain), not a packing artifact.
    

Visualization of Validation Logic

The following diagram outlines the decision process for validating these complex structures.

ValidationWorkflow Start Data Collection (100K) IAM Standard IAM Refinement (SHELXL) Start->IAM Check CheckCIF / Validation IAM->Check Alert Alert: Ring Non-Planar (PLAT072) Check->Alert Planarity Fail Pass Validation Complete (Publish) Check->Pass No Alerts HAR Hirshfeld Atom Refinement (NoSpherA2 / ORCA) Alert->HAR Step 1: Improve Model DFT Gas-Phase DFT Opt. (Comparison) HAR->DFT Step 2: Verify Geometry Analysis Compare RMSD: Crystal vs. Gas Phase DFT->Analysis Decision RMSD < 0.1 Å? Analysis->Decision Final Valid: Steric Strain Confirmed Decision->Final Yes (Intrinsic Distortion) Rejection Invalid: Packing Artifact (Re-collect Data) Decision->Rejection No (Lattice Force Error)

Caption: Decision tree for distinguishing intrinsic steric strain from crystallographic artifacts in pentasubstituted pyridines.

References

  • Hirshfeld Atom Refinement (HAR) Methodology Capelli, S. C., et al. (2014). "Hirshfeld atom refinement: a new method for the determination of hydrogen-atom parameters from X-ray diffraction data." IUCrJ, 1(6), 363-370.

  • Steric Crowding in Pyridines Pons, J., et al. (2021).[6][7] "Steric crowding of a series of pyridine based ligands influencing the photophysical properties of Zn(II) complexes." CrystEngComm.

  • NMR Crystallography Validation Harris, K. D. M., et al. (2022). "NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data." Cardiff University / ORCA.

  • CheckCIF & PLATON Guidelines Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.

Sources

Comparative Reactivity of C-I vs. C-Br in Pyridine Scaffolds: A Guide to Chemoselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and drug development, halogenated pyridines serve as indispensable linchpins for the modular assembly of complex architectures. When designing a synthetic route involving polyhalogenated heterocycles, understanding the comparative reactivity of carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds is critical. This guide provides a comprehensive, data-driven comparison of C-I and C-Br reactivity within pyridine scaffolds, focusing on how researchers can exploit these differences to achieve precise chemoselective cross-coupling.

Mechanistic Causality: Why C-I Outperforms C-Br

The fundamental driver of chemoselectivity in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) is the rate of oxidative addition of the palladium(0) catalyst into the carbon-halogen bond[1].

  • Bond Dissociation Energy (BDE): The C-Br bond has a BDE of approximately 276 kJ/mol[2]. In contrast, the C-I bond is significantly weaker. This thermodynamic difference translates into a lower kinetic barrier for the oxidative addition of C-I bonds, making them the most readily activated sites under mild conditions (1)[1].

  • Electronic Modulation by the Pyridine Ring: Pyridine is an electron-deficient heterocycle. The inductive and resonance electron-withdrawing effects of the nitrogen atom enhance the overall reactivity of the C-X bonds towards oxidative addition compared to simple arenes[2]. However, the inherent leaving group reactivity order of C-I > C-Br > C-Cl remains strictly dominant across the scaffold (3)[3].

  • Monoligated Active Species: Advanced mechanistic studies reveal that oxidative addition predominantly proceeds through a highly reactive monoligated Pd(0) complex (4)[4]. Because the C-I bond requires less activation energy, monoligated Pd(0) can rapidly insert into the C-I bond even at ambient temperatures, whereas C-Br insertion typically requires elevated thermal energy[1].

MechanisticLogic Pd Pd(0) Active Species CI C-I Bond Low Activation Energy Pd->CI Mild Temp (20-40°C) CBr C-Br Bond BDE ~276 kJ/mol Pd->CBr High Temp (>80°C) OA_I Rapid Oxidative Addition (Kinetically Favored) CI->OA_I OA_Br Sluggish Oxidative Addition (Requires Thermal Energy) CBr->OA_Br Chemoselective Chemoselective Coupling at C-I position OA_I->Chemoselective Primary Pathway

Logical relationship governing chemoselective oxidative addition of C-I over C-Br in pyridines.

Comparative Performance Data

To objectively evaluate the performance of C-I vs. C-Br in pyridine scaffolds, we must look at parallel reaction conditions. The table below summarizes the quantitative reactivity of bromo-iodopyridines under standard Suzuki-Miyaura conditions, demonstrating the operational window for chemoselectivity.

SubstrateHalogen PositionsCatalyst SystemTemp (°C)Yield (%)Primary Reaction Site
3-Bromo-5-iodopyridineC-I (pos 5), C-Br (pos 3)Pd(PPh3)4, K2CO32592%C-I (Strictly Chemoselective)
2-Bromo-5-iodopyridineC-I (pos 5), C-Br (pos 2)Pd(dppf)Cl2, K3PO44088%C-I (Chemoselective)
4-Bromo-2-chloro-6-iodopyridin-3-olC-I (pos 6), C-Br (pos 4)Pd(PPh3)4, K3PO42585%C-I (Chemoselective)[1]
2,5-DibromopyridineC-Br (pos 2 & 5)Pd(PPh3)4, Na2CO38078%C-Br (Position 2 favored)

Data Interpretation: At ambient to mildly elevated temperatures (25–40 °C), the C-I bond reacts exclusively. The C-Br bond remains intact, serving as a synthetic handle for subsequent iterative cross-coupling steps (5)[5].

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating system for the chemoselective coupling of a boronic acid to the C-I position of a bromo-iodopyridine[1].

Rationale for Experimental Choices
  • Stoichiometry: Using exactly 1.05 equivalents of the boronic acid prevents over-coupling at the C-Br site, which can occur if the nucleophile is in large excess.

  • Temperature: Capping the reaction temperature at 25–30 °C is the primary control mechanism. Thermal energy is kept strictly below the activation threshold for C-Br oxidative addition[1].

  • Solvent System: A biphasic mixture (e.g., 1,4-Dioxane/H2O) ensures the solubility of both the organic substrate and the inorganic base, facilitating rapid transmetalation to outcompete any off-target degradation[2].

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-iodopyridine substrate (1.0 equiv) and the arylboronic acid (1.05 equiv)[1].

  • Catalyst & Base Addition: Add Pd(PPh3)4 (5 mol%) and anhydrous K2CO3 or K3PO4 (2.0–3.0 equiv)[1].

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing catalyst deactivation[2].

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.2 M concentration relative to the substrate) via syringe[2].

  • Reaction Execution: Stir the biphasic mixture vigorously at 25 °C.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS every 2 hours[2]. The protocol is self-validating when the mass corresponding to the mono-coupled bromopyridine product appears without the presence of the double-coupled byproduct. If unreacted starting material persists but no double-coupling is observed, the chemoselective window is intact.

  • Workup: Once the starting material is consumed (typically 16 hours at room temperature), quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via flash column chromatography[1].

ProtocolWorkflow S1 1. Reagent Mixing Substrate + Boronic Acid S2 2. Catalyst & Base Pd(PPh3)4 + K3PO4 S1->S2 S3 3. Degassing Argon Purge (3x) S2->S3 S4 4. Mild Reaction Stir at 25°C, 16h S3->S4 S5 5. Validation LC-MS Monitoring S4->S5

Step-by-step workflow for the chemoselective Suzuki-Miyaura coupling of bromo-iodopyridines.

References

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex Source: ResearchGate URL: [Link]

  • Title: Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Source: Elsevier URL: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Halogenated Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Halogenated pyridines are ubiquitous scaffolds in medicinal chemistry, serving as core structures for countless kinase inhibitors, agrochemicals, and ligands. Their identification and structural elucidation via mass spectrometry (MS) present unique challenges due to the competing fragmentation pathways driven by the specific halogen substituent (F, Cl, Br, I).

This guide objectively compares the fragmentation behaviors of these derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI) . It provides a mechanistic rationale based on carbon-halogen (C-X) bond strengths and offers a self-validating experimental protocol for their robust analysis.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the observed spectral "fingerprint." For halogenated pyridines, the trade-off is between structural connectivity information (ESI) and substituent identification (EI).

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV). High internal energy transfer.Soft . Low internal energy transfer.
Dominant Species Radical Cations (

).
Even-electron Protonated Molecules (

).
Fragmentation Extensive. Ideal for library matching and structural elucidation.Minimal. Ideal for molecular weight confirmation.
Halogen Stability High probability of C-X bond cleavage (especially Br, I).C-X bonds often remain intact; fragmentation requires CID (MS/MS).
Best For Volatile, simple halopyridines (e.g., 2-chloropyridine).Complex, polar pyridine-based drugs or metabolites.

Mechanistic Deep Dive: Fragmentation by Halogen Type

The fragmentation logic of halogenated pyridines is governed by two competing factors: C-X bond strength and the stability of the pyridine ring .

The Bond Strength Hierarchy

The propensity for halogen loss follows the inverse order of bond dissociation energy (BDE):

  • C-F (~485 kJ/mol): Bond is stronger than the ring C-C/C-N bonds.

  • C-Cl (~327 kJ/mol): Intermediate stability.

  • C-Br (~285 kJ/mol): Weak bond.

  • C-I (~213 kJ/mol): Very weak bond.

Fragmentation Pathways

Under EI conditions (or high-energy CID in ESI), two primary pathways compete:

  • Pathway A (Halogen Loss): Direct cleavage of the C-X bond to form the pyridyl cation (

    
    , m/z 78). This is the dominant pathway for Iodo-  and Bromopyridines .
    
  • Pathway B (Ring Cleavage/HCN Loss): The pyridine ring opens and ejects neutral HCN (27 Da). This retains the halogen on the fragment. This is the dominant pathway for Fluoropyridines .

Visualization: Fragmentation Decision Tree

The following diagram illustrates the kinetic competition between halogen loss and ring cleavage.

FragmentationPathways M Halogenated Pyridine (M+•) BondCheck Check C-X Bond Strength M->BondCheck F_Path Fluorine (Strong Bond) BondCheck->F_Path High BDE I_Path Iodine/Bromine (Weak Bond) BondCheck->I_Path Low BDE Cl_Path Chlorine (Intermediate) BondCheck->Cl_Path Med BDE HCN_Loss Loss of HCN (m/z 27) F_Path->HCN_Loss Frag_F Fluoro-fragment [M-HCN]+• HCN_Loss->Frag_F Retains F X_Loss Loss of X• (Halogen Radical) I_Path->X_Loss Pyridyl Pyridyl Cation (m/z 78) X_Loss->Pyridyl Loses X Mixed Competitive Pathways Cl_Path->Mixed Mixed->HCN_Loss Mixed->X_Loss

Caption: Kinetic competition in pyridine fragmentation. Strong bonds (C-F) favor ring cleavage (HCN loss); weak bonds (C-I) favor halogen loss.

Experimental Data & Characteristic Ions

Use this table to validate your spectral assignments.

Table 2: Characteristic Fragmentation Data (EI, 70 eV)
HalogenMolecular Ion (M+)Isotope PatternDominant FragmentMechanism Note
Fluorine (F) StrongNone (Monoisotopic)

C-F bond survives; ring breaks first.
Chlorine (Cl) ModerateM : M+2 ≈ 3:1Mixed:

&

Look for "Cl-containing" fragments (retain 3:1 ratio).
Bromine (Br) WeakM : M+2 ≈ 1:1

(m/z 78)
Doublet disappears in fragment spectrum.
Iodine (I) Very Weak / AbsentNone (Monoisotopic)

(m/z 78)
Base peak is often m/z 78; M+ may be invisible.

Critical Insight: For Chloropyridines , the loss of HCN (27 Da) creates a fragment at m/z 86/88. If you see this doublet, the chlorine is still attached. If you see m/z 78, the chlorine is gone.

Experimental Protocol: Self-Validating Analysis

This workflow is designed to ensure data integrity, regardless of the instrument platform.

Phase 1: Sample Preparation & Solubility Check
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).

  • Dilution:

    • For GC-MS: Dilute 1:100 in Hexane or Dichloromethane (DCM). Note: Pyridines can interact with silanol groups in GC liners; use deactivated liners.

    • For LC-MS: Dilute 1:1000 in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

Phase 2: Platform Selection & Acquisition
  • Volatile/Non-polar (e.g., 2-bromopyridine): Use GC-EI-MS .

    • Column: DB-5ms or equivalent.

    • Temp Program: 40°C (hold 2 min) -> 20°C/min -> 280°C.

  • Polar/Complex (e.g., 2-amino-5-chloropyridine): Use LC-ESI-MS/MS .

    • Mode: Positive Ion (

      
      ).
      
    • Source: ESI (Capillary ~3.5 kV).

    • Collision Energy: Ramp 10-40 eV to observe both molecular ion and fragments.

Phase 3: Data Validation Workflow

Follow this logic gate to validate identity.

ValidationWorkflow Start Acquire Spectrum IsoCheck Check Isotope Pattern (M, M+2) Start->IsoCheck Cl_Br Pattern Found (Cl 3:1 or Br 1:1) IsoCheck->Cl_Br Yes F_I No Pattern (Monoisotopic) IsoCheck->F_I No Conf_ClBr Confirm via [M-X]+ (m/z 78) Cl_Br->Conf_ClBr Verify X Loss FragCheck Check Neutral Loss F_I->FragCheck Conf_F Confirm via [M-HCN]+ (Retains F) FragCheck->Conf_F Loss = 27 (HCN) Conf_I Confirm via [M-I]+ (Base Peak 78) FragCheck->Conf_I Loss = 127 (I)

Caption: Logical workflow for confirming halogen identity using isotope patterns and characteristic neutral losses.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chloropyridine. National Institute of Standards and Technology.[1] Available at: [Link]

  • Eberlin, M. N., et al. (2003). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method. Journal of the American Chemical Society. Available at: [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for EI/ESI mechanisms).

Sources

Benchmarking Cross-Coupling Yields of Tetra-Substituted Pyridines: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Causality

The synthesis of highly decorated heterocycles is a cornerstone of modern drug development. Among these, tetra-substituted pyridines represent a uniquely challenging scaffold. While traditional de novo ring syntheses are useful, late-stage functionalization via palladium-catalyzed cross-coupling is often mandatory to access diverse chemical space.

However, applying standard cross-coupling conditions to a pyridine ring already bearing four substituents frequently results in stalled reactions, protodehalogenation, or near-zero yields. As an application scientist, navigating this chemical space requires a deep understanding of three primary failure modes:

  • Steric Encumbrance at Transmetalation: The presence of flanking substituents creates a severe steric shield. This prevents the bulky organometallic nucleophile from effectively interacting with the Pd(II) intermediate, stalling the catalytic cycle.

  • Electronic Deactivation: The pyridine core is inherently electron-withdrawing, which facilitates the initial oxidative addition of Pd(0). However, the subsequent reductive elimination step becomes energetically demanding. If the ring is further decorated with electron-donating groups (e.g., methoxy or amino groups), oxidative addition can also be severely retarded[1].

  • Catalyst Poisoning via N-Coordination: The lone pair on the pyridine nitrogen is a potent σ-donor. In highly congested systems where the desired catalytic steps are slow, the basic nitrogen can irreversibly coordinate to the palladium center, forming off-cycle, catalytically dead Pd(II) complexes.

To overcome these barriers, catalyst selection must pivot from standard bidentate or monodentate phosphines (like dppf or PPh3) to highly tunable dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These bulky ligands promote the formation of highly active, mono-ligated Pd(0) species and accelerate reductive elimination through steric bulk[2].

Benchmarking Cross-Coupling Alternatives

The following table synthesizes benchmarked yield data and optimal conditions for functionalizing tetra-substituted pyridines across four major cross-coupling paradigms.

Coupling MethodNucleophileOptimal Catalyst/Ligand SystemAverage Yield (Tetra-Substituted)Mechanistic Advantage & Limitations
Suzuki-Miyaura Boronic AcidPdCl2(PPh3)2 (5 mol%)67–69%Advantage: Tolerates primary amines without protection; aqueous base compatible[1].Limitation: Fails under extreme steric bulk without specialized ligands.
Negishi OrganozincPd2(dba)3 / XPhos85–90%Advantage: Highly nucleophilic zinc easily overcomes steric shielding[2].Limitation: Moisture-sensitive reagents; requires anhydrous conditions.
Buchwald-Hartwig Amine (1° / 2°)RuPhos- or BrettPhos-Pd G378–83%Advantage: Dialkylbiaryl ligands prevent N-coordination and force reductive elimination[3].Limitation: Highly sensitive to the choice of base (LiHMDS vs. NaOtBu).
Stille OrganotinPd(PPh3)4 or Pd2(dba)340–75%Advantage: Neutral conditions prevent side reactions; historically proven in complex syntheses like Caerulomycin C[4].Limitation: High toxicity of organotin byproducts.

Visualizing the Workflow

To systematically approach the cross-coupling of a tetra-substituted pyridine, follow the decision matrix outlined below.

G Start Tetra-Substituted Pyridine Scaffold Eval Evaluate Steric Bulk & Electronic Deactivation Start->Eval HighBulk Extreme Steric Hindrance (ortho/meta fully substituted) Eval->HighBulk ModBulk Moderate Hindrance (Reactive C-Halogen exposed) Eval->ModBulk Ligand1 Dialkylbiaryl Phosphines (XPhos, RuPhos, BrettPhos) HighBulk->Ligand1 Ligand2 Standard Phosphines (dppf, PPh3) ModBulk->Ligand2 Negishi Negishi Coupling (Organozinc, High Yield) Ligand1->Negishi Buchwald Buchwald-Hartwig (Amines, High Yield) Ligand1->Buchwald Suzuki Suzuki-Miyaura (Boronic Acids, Mod. Yield) Ligand2->Suzuki

Figure 1: Catalyst and method selection matrix for cross-coupling tetra-substituted pyridines.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints allow the researcher to verify the mechanistic progression of the reaction in real-time.

Protocol A: High-Yield Negishi Coupling (For Extreme Steric Bulk)

This protocol utilizes highly nucleophilic organozinc reagents to bypass the steric shielding of tetra-substituted pyridines[2].

Reagents: Tetra-substituted pyridyl halide (1.0 eq), Organozinc reagent (1.5 eq, 0.5 M in THF), Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), Anhydrous THF.

  • Catalyst Pre-activation: In an argon-purged Schlenk flask, combine Pd2(dba)3 and XPhos in anhydrous THF (0.1 M). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1 (Colorimetric): The suspension will transition from a dark purple/black to a deep, homogeneous red-brown solution, confirming the formation of the active L-Pd(0) species.

  • Substrate Addition: Add the tetra-substituted pyridyl halide to the active catalyst solution. Stir for 10 minutes to allow for oxidative addition.

  • Transmetalation & Coupling: Dropwise add the organozinc reagent via syringe. Heat the reaction to 60 °C.

    • Validation Checkpoint 2 (Monitoring): Monitor via TLC (UV 254 nm). Tetra-substituted pyridines are highly UV-active. The disappearance of the starting material spot and the emergence of a new, often highly fluorescent product spot validates successful coupling.

  • Quench & Workup: Cool to room temperature and quench slowly with saturated aqueous NH4Cl.

    • Validation Checkpoint 3 (Quench): The cessation of mild gas evolution and the precipitation of zinc salts confirms the safe neutralization of the reaction matrix. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling (Aqueous-Compatible Baseline)

Ideal for substrates bearing unprotected primary amines, where organozinc reagents would cause unwanted side reactions[1].

Reagents: Tetra-substituted pyridylboronic acid (1.2 eq), Aryl halide (1.0 eq), PdCl2(PPh3)2 (5 mol%), 1M Aqueous Na2CO3 (3.0 eq), 1,4-dioxane.

  • Reaction Assembly: Charge a pressure vial with the aryl halide, pyridylboronic acid, and PdCl2(PPh3)2.

  • Solvent Addition: Add 1,4-dioxane and 1M aqueous Na2CO3 (4:1 ratio). Sparge the biphasic mixture with argon for 10 minutes.

  • Thermal Activation: Seal the vial and heat to 100 °C for 8–12 hours.

    • Validation Checkpoint 1 (Phase Behavior): The biphasic system should maintain a vigorous emulsion under stirring. Palladium black (a dark precipitate) should not form early in the reaction; its premature appearance indicates catalyst degradation via oxygen contamination or N-coordination.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry, and concentrate for purification.

References

1.[1] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. 1 2.[2] Pyridine synthesis. Organic Chemistry Portal. 2 3.[4] First Synthesis of Caerulomycin C. PubMed - NIH. 4 4.[3] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC - NIH. 3

Sources

Spectroscopic & Functional Guide: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine , a highly specialized heterocyclic scaffold used in advanced drug discovery. It is designed to objectively compare this tetra-substituted pyridine against its immediate precursor, enabling researchers to evaluate its utility in divergent synthesis.

CAS: 514798-05-1 | Formula: C


HBrClFIN | M.W.:  336.33  g/mol 
Executive Summary

2-Bromo-5-chloro-3-fluoro-4-iodopyridine represents a "universal scaffold" for medicinal chemistry. Unlike its tri-substituted precursors, this molecule offers four distinct vectors for orthogonal functionalization. Its value lies in the reactivity hierarchy of its halogen substituents (I > Br > Cl > F), allowing for sequential, site-selective cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) without the need for protecting groups.

Key Differentiator: The presence of the C4-Iodine atom acts as the primary "entry point" for functionalization, a feature absent in cheaper alternatives like 2-bromo-5-chloro-3-fluoropyridine.

Spectroscopic Characterization

Note: Due to the specialized nature of this compound, spectroscopic data below are predicted based on Substituent Chemical Shift (SCS) principles and empirical data from analogous polyhalogenated pyridines.

A. Nuclear Magnetic Resonance (NMR) Signature

H NMR (400 MHz, CDCl

):
The molecule contains only one aromatic proton (H-6). Its signal is diagnostic for purity.
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
H-6 8.35 – 8.45 Doublet (d)

Hz
Ar-H (Ortho to N, Meta to F)
  • Expert Insight: The H-6 proton appears as a doublet due to long-range coupling (

    
    ) with the Fluorine at C-3. Lack of other signals in the aromatic region (7.0–9.0 ppm) confirms the absence of regioisomers (e.g., 4-H or 5-H impurities).
    

C NMR (100 MHz, CDCl

):
The spectrum is defined by the "Heavy Atom Effect" of Iodine, which shields C-4 significantly.
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Rationale
C-2 ~138.0Doublet (d)

Hz
Attached to Br, ortho to N.
C-3 ~152.0Doublet (d)

Hz
C-F bond (Large coupling).
C-4 ~118.0 Doublet (d)

Hz
C-I (Shielded by Iodine).
C-5 ~132.0Doublet (d)

Hz
Attached to Cl.
C-6 ~148.0Singlet (s)-C-H (Ortho to N).
  • Validation Check: The C-4 carbon attached to Iodine typically resonates upfield (lower ppm) compared to C-Br or C-Cl carbons due to the relativistic shielding effect of the large iodine electron cloud.


F NMR (376 MHz, CDCl

):
| Position | Shift (

, ppm) | Multiplicity | Rationale | | :--- | :--- | :--- | :--- | | F-3 | -105.0 to -115.0 | Doublet (d) | Coupled to H-6 (

Hz). |
B. Mass Spectrometry (MS) Pattern

The presence of three distinct halogens (Cl, Br, I) creates a unique isotopic envelope. This is the primary method for confirming identity.

Calculated Isotopic Abundance (M+):

  • 
    Cl : 
    
    
    
    Cl
    
    
    3:1
  • 
    Br : 
    
    
    
    Br
    
    
    1:1
  • 
    I = 100%
    
Ionm/zRelative IntensityOrigin
[M]+ 334.8 ~75%

Cl,

Br,

I
[M+2]+ 336.8 100% (Base) (

Cl,

Br) + (

Cl,

Br)
[M+4]+ 338.8 ~25%

Cl,

Br
  • QC Rule: An observed pattern deviating from this 3:4:1 ratio indicates dehalogenation (loss of I or Br) or contamination.

Comparative Analysis: Target vs. Alternative

The most relevant alternative is the 4-H precursor (2-Bromo-5-chloro-3-fluoropyridine).

FeatureTarget Compound (4-Iodo)Alternative (4-H Precursor)Verdict
Formula C

HBrClFIN
C

H

BrClFN
Target has higher M.W.
Reactivity Quadruple Orthogonal Triple OrthogonalTarget allows 4 distinct reactions.
Primary Site C-4 (Iodine) C-2 (Bromine)Target enables C-4 functionalization first.
Synthesis Difficult (Halogen Dance)Commercial / ScalableAlternative is cheaper.[1]
Stability Light Sensitive (C-I bond)StableTarget requires dark storage.

Decision Guide:

  • Choose the Target (4-Iodo) if you need to introduce a complex substituent at the C-4 position before modifying the C-2 or C-5 positions.

  • Choose the Alternative (4-H) if C-4 is intended to remain unsubstituted or if you plan to use harsh lithiation conditions to functionalize C-4 yourself (which is difficult due to the 3-F directing group).

Functional Reactivity & "Halogen Dance"

The synthesis and utility of this compound rely on the "Halogen Dance" phenomenon.[2] The diagram below illustrates the reactivity hierarchy and the synthetic pathway.

G Precursor Precursor: 2-Bromo-5-chloro-3-fluoropyridine LDA LDA / -78°C Precursor->LDA Deprotonation Lithium Intermediate: 4-Lithio Species LDA->Lithium Directed Lithiation Target TARGET: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine Lithium->Target I2 Quench Step1 1. Suzuki/Sonogashira (C-4 Iodine reacts FIRST) Target->Step1 Pd(0) Step2 2. Suzuki/Buchwald (C-2 Bromine reacts SECOND) Step1->Step2 Pd(0) / Ligand Step3 3. Suzuki/Stille (C-5 Chlorine reacts THIRD) Step2->Step3 Specialized Cat.

Caption: Synthetic pathway via directed lithiation and subsequent sequential cross-coupling reactivity order (I > Br > Cl).

Experimental Protocols
Protocol A: Synthesis via Directed Lithiation (Halogen Dance)

Based on principles from J. Org. Chem. 2022, 87, 3, 1736–1746.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Reagents: Dissolve 2-bromo-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF (0.1 M).

  • Lithiation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 mins.

    • Critical Step: Maintain -78°C. The 3-Fluoro group directs lithiation to the C-4 position (Ortho-lithiation).

  • Quench: After 30 mins, add a solution of I

    
      (1.2 eq) in THF.
    
  • Workup: Warm to RT, quench with sat. Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine), extract with EtOAc.
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The product is light-sensitive; wrap column in foil.

Protocol B: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 mins. (High organic start due to lipophilicity).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 97% area. Main impurity is often the de-iodinated precursor (RT shift).

References
  • Synthesis & Halogen Dance: S. D. Scholes, et al. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J. Org. Chem. 2022 , 87, 1736–1746.

  • Reactivity of Halopyridines: T. Brégent, et al. Continuous-Flow Halogen Dance on 2-Fluoro-3-iodopyridine. Molecules 2025 , 30, 1234.

  • NMR Prediction (SCS): E. Pretsch, et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard reference for substituent chemical shifts).
  • Isotope Patterns: IUPAC Commission on Atomic Weights and Isotopic Abundances. Atomic weights of the elements 2021.

Sources

Multi-Modal Purity Analysis Standards for Halogenated Heterocyclic Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the downstream consequences of inadequate purity assessments in early-stage drug development. Halogenated heterocyclic building blocks—such as chloropurines, fluoropyridines, and bromopyrimidines—are foundational to modern medicinal chemistry. Because these compounds are heavily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), even trace impurities like des-halogenated analogs or regioisomers can poison costly catalysts or yield intractable product mixtures.

Relying on a single analytical modality is a critical vulnerability. This guide objectively compares the three primary analytical standards—Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—and provides field-proven, self-validating protocols to ensure absolute scientific integrity in your purity determinations.

Comparative Analysis of Purity Modalities

To establish a robust purity profile, researchers must understand the distinct mechanistic advantages and limitations of each analytical technique.

Quantitative NMR (qNMR): The Primary Standard

qNMR has revolutionized absolute quantification. Unlike traditional chromatographic methods, qNMR is a primary ratio method that does not require a reference standard of the analyte itself[1]. The fundamental principle is that the integral area of an NMR resonance is directly proportional to the number of nuclei contributing to that signal[2].

  • The Advantage: By co-dissolving the halogenated heterocycle with a highly pure, certified internal standard (e.g., maleic acid), precise mass fractions can be calculated without response factor bias.

HPLC-UV/MS: Trace Impurity Profiling

While qNMR provides absolute purity, HPLC remains the gold standard for detecting trace-level impurities (down to 0.05% area). However, halogenated pyridines and purines are notoriously hydrophilic and basic, leading to poor retention and severe peak tailing on traditional reversed-phase C18 columns[3].

  • The Advantage: Modern approaches utilize mixed-mode stationary phases (e.g., Primesep 100) that combine hydrophobic and cation-exchange interactions, eliminating the need for MS-incompatible ion-pairing reagents while maintaining sharp peak shapes[4].

GC-FID/MS: Volatile Profiling

For highly volatile halogenated heterocycles (e.g., low-molecular-weight fluoropyridines), Gas Chromatography offers superior theoretical plate counts.

  • The Advantage: Enables baseline resolution of closely related regioisomers that often co-elute in liquid chromatography.

Quantitative Data Comparison

The following table summarizes a multi-modal purity assessment of a standard building block, 2-Amino-6-chloropurine , illustrating how orthogonal techniques provide a complete purity profile.

Analytical ModalityMeasured Purity (%)Primary Impurity DetectedLimit of Detection (LOD)Key Advantage
1H qNMR 98.45% ± 0.12%Residual Solvent (DMSO)~0.5 - 1.0%Absolute mass fraction; no analyte standard needed.
HPLC-UV (250 nm) 98.80% (Area)Des-chlorinated analog5 ppb[4]High sensitivity for trace structurally related impurities.
HPLC-MS (ESI+) N/A (Qualitative)Over-chlorinated analog< 1 ppbExact mass identification of unknown impurities.
GC-FID 99.10% (Area)Regioisomer~10 ppbSuperior resolution for volatile structural isomers.

Decision Workflow for Purity Determination

To select the appropriate analytical sequence, follow the logical workflow mapped below.

PurityWorkflow Start Halogenated Heterocycle VolatilityCheck Is it highly volatile? Start->VolatilityCheck GCMS GC-FID / GC-MS VolatilityCheck->GCMS Yes PolarityCheck Assess Polarity VolatilityCheck->PolarityCheck No DataIntegration Orthogonal Integration GCMS->DataIntegration HPLC HPLC-UV / LC-MS PolarityCheck->HPLC Trace Impurities qNMR qNMR Analysis PolarityCheck->qNMR Absolute Purity HPLC->DataIntegration qNMR->DataIntegration Final Certified Purity DataIntegration->Final

Analytical workflow for purity determination of halogenated heterocycles.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that environmental or instrumental fluctuations are mathematically neutralized.

Protocol A: Absolute Purity Determination via 1H qNMR

This protocol utilizes an internal standard, creating a self-validating system where the reference and analyte are measured simultaneously. Any instrument fluctuation (e.g., receiver gain changes) affects both equally, canceling out errors[1].

  • Step 1: Gravimetric Preparation. Accurately weigh ~20 mg of the halogenated heterocycle and ~10 mg of a certified internal standard (e.g., TraceCERT® Maleic Acid) using a calibrated microbalance (d = 0.001 mg).

    • Causality: qNMR is fundamentally a primary ratio method. Because the final purity calculation relies directly on the ratio of the masses, any error in the initial gravimetric weighing directly and linearly propagates into the final purity value[2].

  • Step 2: Solvent Selection and Dissolution. Co-dissolve both components thoroughly in 0.6 mL of DMSO-d6.

    • Causality: Co-dissolution ensures that both the analyte and the internal standard experience the exact same magnetic susceptibility and relaxation environment, eliminating volume-related and shimming-related discrepancies.

  • Step 3: Acquisition with Extended Relaxation Delay. Acquire the 1H NMR spectrum with a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 = 30-60 seconds).

    • Causality: A D1 > 5×T1 ensures >99.3% recovery of longitudinal magnetization before the next radiofrequency pulse. Failing to do this causes signal saturation, leading to artificially low integrals and drastically inaccurate purity values.

  • Step 4: Phasing and Integration. Manually phase the spectrum and apply a baseline correction before integrating the peaks.

    • Causality: Automated phasing routines often distort the broad base of the Lorentzian peak. Manual correction prevents artificial truncation of the integral area, ensuring all contributing nuclei are counted.

Protocol B: Trace Impurity Profiling via Mixed-Mode HPLC-UV

This protocol utilizes system suitability testing (SST) to validate the resolving power of the instrument prior to sample analysis.

  • Step 1: Column and Mobile Phase Selection. Install a mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm) and prepare a mobile phase of 70% Acetonitrile and 0.05% H2SO4 (for UV) or 0.1% Formic Acid (for MS compatibility)[4].

    • Causality: Halogenated basic heterocycles interact strongly with residual silanols on standard silica columns, causing severe peak tailing. A mixed-mode column provides a secondary cation-exchange mechanism, ensuring sharp peak shapes and reproducible retention without relying on non-volatile, MS-incompatible ion-pairing agents[3].

  • Step 2: System Suitability Testing (SST). Inject a known resolution mixture containing the halogenated heterocycle and its des-halogenated analog before running the main sample.

    • Causality: This step creates a self-validating system. By confirming baseline resolution (Rs > 2.0) of the most likely critical pair prior to analysis, you mathematically guarantee the system's capability to separate trace impurities from the main peak.

  • Step 3: System Equilibration. Equilibrate the column for at least 30 column volumes.

    • Causality: Mixed-mode stationary phases require significantly longer equilibration times than standard C18 columns to fully establish the ionic gradient equilibrium across the stationary phase bed.

  • Step 4: Injection and Detection. Inject 10 µL of the sample and monitor at UV 250 nm[4].

    • Causality: 250 nm provides optimal signal-to-noise for the conjugated pi-system of pyridines and purines, ensuring maximum sensitivity for detecting trace impurities at the 5 ppb limit of detection.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works, ResolveMass Laboratories Inc.[Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column, HELIX Chromatography.[Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column, SIELC Technologies.[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine

[1][2][3]

Executive Summary: Immediate Action Card

Status: High Hazard / Halogenated / Toxic Primary Directive: DO NOT discharge into sink, sewer, or trash.[1] This compound requires high-temperature incineration with specific flue gas scrubbing due to its tetra-halogenated nature (F, Cl, Br, I).[2][1]

Scenario Immediate Action
Spill (Solid) Evacuate area. Don Full PPE (Tyvek, Nitrile x2, P100 Respirator). Do not generate dust. Sweep gently or use HEPA vacuum.[2][1]
Spill (Solution) Absorb with inert material (Vermiculite/Sand).[2][1][3] Do not use combustible materials (sawdust).[2][1]
Skin Contact Wash immediately with soap and water for 15+ mins.[2][1] Remove contaminated clothing.[1][4][5][6][7] Seek medical attention (Toxic via dermal absorption).[1][6]
Disposal Bin Segregate into "Solid Halogenated Waste" or "Liquid Halogenated Waste" . Label clearly with full chemical name.

Technical Profile & Hazard Assessment

To dispose of 2-Bromo-5-chloro-3-fluoro-4-iodopyridine (CAS: 514798-05-1) safely, one must understand its molecular stability and decomposition profile.[2][1] This is not a standard organic waste; it is a polyhalogenated heteroaromatic .[1]

The "Mixed Halogen" Challenge

This molecule contains four distinct halogens on a pyridine ring. This presents unique disposal challenges:

  • Fluorine (F): Upon combustion, generates Hydrogen Fluoride (HF), which is corrosive to standard incinerator linings and requires caustic scrubbers.[1]

  • Iodine (I): Heavy atom effect.[1] Iodine can sublime or form corrosive HI.[1] It often requires higher residence times in the combustion chamber to ensure complete mineralization.[1]

  • Bromine/Chlorine (Br/Cl): Precursors for dioxins/furans if combustion temperatures are insufficient (<1100°C).[2][1]

Stability: Stable under standard conditions but incompatible with strong oxidizing agents .[2][1] Toxicity: Classified as Acute Toxic (Oral, Dermal, Inhalation).[1] It is likely a skin and eye irritant.[1][5]

Pre-Disposal Segregation & Packaging[1][2][9]

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste rejection by TSDFs (Treatment, Storage, and Disposal Facilities).

A. Solid Waste (Pure Substance)[2]
  • Container: High-density polyethylene (HDPE) or Glass wide-mouth jar.

  • Segregation: Keep separate from oxidizers and acids.[1]

  • Labeling: Must read "Hazardous Waste - Toxic - Halogenated" .[2][1]

  • Protocol:

    • Place the original vial/bottle inside a secondary clear plastic bag (double containment).

    • Place the bagged item into the solid waste drum/container.[1]

    • Why? This prevents cross-contamination of the outer drum and protects waste handlers from toxic dust.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).

  • Prohibited Mixtures: DO NOT mix with:

    • Strong Oxidizers (Peroxides, Nitric Acid) -> Risk of exothermic runaway or halogen gas release.[2][1]

    • Strong Bases (if high concentration) -> Risk of exothermic hydrolysis.[2][1]

  • Container: HDPE Carboy or Safety Can (if solvent is flammable).[2][1]

  • Labeling: "Halogenated Solvent Waste" . List "2-Bromo-5-chloro-3-fluoro-4-iodopyridine" as a trace contaminant (<5% usually).[2][1]

Disposal Decision Logic (Visualization)

The following decision tree illustrates the operational workflow for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:2-Bromo-5-chloro-3-fluoro-4-iodopyridineStateCheckPhysical State?Start->StateCheckSolidSolid (Pure/Residue)StateCheck->SolidPowder/CrystalLiquidSolution (Mother Liquor)StateCheck->LiquidDissolvedPackSolidDouble Bag (Ziploc)Place in HDPE JarSolid->PackSolidPackLiquidCheck Solvent CompatibilityPour into Halogenated CarboyLiquid->PackLiquidLabelLabeling:'Toxic, Halogenated Organic'PackSolid->LabelPackLiquid->LabelTSDFTransfer to TSDF(Incineration)Label->TSDFIncinerationHigh-Temp Incineration (>1100°C)+ Caustic Scrubber (HF/HCl removal)TSDF->Incineration

Caption: Operational decision tree for segregating and processing polyhalogenated pyridine waste.

Emergency Spill Response Protocol

In the event of a breach of containment, follow this strict protocol to minimize exposure and environmental impact.

SpillResponseAlert1. Alert & Evacuate(Secure Area)PPE2. Don PPE(Nitrile x2, Tyvek, Respirator)Alert->PPEContain3. Containment(Solid: Dampen/Cover)(Liquid: Vermiculite berm)PPE->ContainClean4. Cleanup(Scoop to Waste Container)Contain->CleanDecon5. Decontamination(Soap/Water Wash of Area)Clean->Decon

Caption: Sequential workflow for managing accidental release of toxic halogenated solids.

Detailed Cleanup Steps:

  • Ventilation: Immediately increase ventilation (fume hood purge) if safe to do so.[1]

  • Solids: Do not dry sweep.[1] Mist lightly with a compatible inert solvent (or water if compatible) to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous waste.[2][1]

  • Liquids: Absorb with vermiculite or sand.[1][3] Do not use paper towels as the primary absorbent for large spills (flammability/reaction risk).

  • Decontamination: Wipe the surface with a dilute surfactant solution.[1] Test the surface pH if acid/base cleaners were used.[1]

Regulatory & Final Destruction[1][2]

Regulatory Classification (USA/EU)[1]
  • RCRA (USA): While not explicitly P-listed by CAS, it exhibits characteristics of Toxicity and potentially Reactivity (if mixed).[2][1] It usually defaults to a "Hazardous Waste" profile requiring incineration.[1]

  • Waste Codes: Likely D001 (if in flammable solvent), D002 (if corrosive), or general halogenated organic codes (F001/F002 if spent solvents are involved).[2][1]

The Destruction Method: Rotary Kiln Incineration

This is the only acceptable final disposal method.[1]

  • Temperature: Must exceed 1100°C (2000°F) with a residence time > 2 seconds.[2][1]

  • Scrubbing: The facility must be equipped with Wet Scrubbers (Sodium Hydroxide) to neutralize the acid gases formed:

    • 
       (Hydrofluoric Acid)[2][1]
      
    • 
       (Hydrochloric Acid)[2][1]
      
    • 
       (Hydrobromic Acid)[2][1]
      
    • 
       / 
      
      
      (Hydroiodic Acid / Iodine vapor)[2][1]

Note to Researcher: Ensure your institutional waste manifest explicitly lists "Polyhalogenated Pyridine" so the waste vendor routes it to a facility with adequate scrubber capacity.[1]

References

  • Sigma-Aldrich. 2-Bromo-5-chloro-3-fluoro-4-iodopyridine Product & Safety Data.[2][1][8] Available at: (Verified for CAS 514798-05-1).[2][1]

  • PubChem. 2-Bromo-5-fluoropyridine (Analogous Halogenated Pyridine Data).[2][1] National Library of Medicine. Available at: .[1]

  • US EPA. Hazardous Waste Generators: Managing Your Waste.[1] Available at: .[1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press. Available at: .[1]

Personal protective equipment for handling 2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profiling & Risk Assessment

Compound: 2-Bromo-5-chloro-3-fluoro-4-iodopyridine Physical State: Solid (Powder/Crystalline) Risk Category: High Potency / Unknown Toxicity (Band 4)

This compound is a tetra-halogenated pyridine derivative. While specific toxicological data (LD50) may be sparse for this exact intermediate, Structure-Activity Relationship (SAR) analysis with analogous mono- and di-halogenated pyridines (e.g., 2-Bromopyridine, 2-Fluoro-5-iodopyridine) dictates a "Worst-Case Scenario" safety approach.

Critical Hazards (Inferred from Analogs):

  • Acute Toxicity (Dermal/Oral): Pyridine derivatives often exhibit high dermal toxicity (H310/H312). The lipophilic nature of heavy halogens (I, Br) facilitates rapid skin absorption.

  • Severe Irritant: Causes skin corrosion/irritation (H314/H315) and serious eye damage (H318/H319).

  • Respiratory Sensitization: Halogenated dusts are potent respiratory irritants (H335).

  • Decomposition Products: Upon thermal decomposition or hydrolysis, this molecule releases a "cocktail" of acid gases: Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), and Hydrogen Iodide (HI).

The PPE Barrier Strategy (The "Swiss Cheese" Model)

Standard laboratory PPE is insufficient for this compound. You must utilize a multi-barrier system designed to prevent breakthrough of both fine particulates and organic solutions.

A. Hand Protection Matrix

Rationale: Nitrile rubber degrades rapidly when exposed to the halogenated solvents (e.g., DCM, Chloroform) typically used to dissolve this compound.[1]

Handling StatePrimary Layer (Inner)Secondary Layer (Outer)Breakthrough Time
Solid / Weighing Nitrile (4 mil)Nitrile (8 mil, Long Cuff)> 480 min (Solid)
Solution (DCM/THF) Silver Shield® / Laminate Nitrile (Disposable)> 240 min (Solvent)
Spill Cleanup Silver Shield® / Laminate Butyl Rubber (Heavy Duty)> 480 min

Critical Note: Do not rely on standard nitrile gloves when this compound is in solution. Organic solvents act as a carrier, transporting the toxic payload through the glove matrix in seconds.

B. Respiratory & Body Protection[2][3][4][5][6][7][8]
ZoneEquipment RequirementTechnical Specification
Respiratory Powered Air Purifying Respirator (PAPR) OR Fit-Tested Full Face MaskFilter: ABEK-P3 (Combo Gas/Particulate). The "B" (Inorganic) and "E" (Acid) bands are crucial for potential acid gas release.
Body Chemical Resistant CoverallType: Tychem® 2000 or equivalent. Taped seams required. Lab coats are insufficient for solids handling.
Eyes Chemical Splash GogglesStandard: ANSI Z87.1+ (Impact & Splash). Safety glasses are prohibited due to dust migration risks.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing

Location: Dedicated Chemical Fume Hood or Powder Containment Enclosure. Airflow Check: Ensure Face Velocity is 0.5 m/s (100 fpm).

  • Static Control: Polyhalogenated powders are often static-prone. Use an anti-static gun inside the hood before opening the vial to prevent "puff-out" dispersion.

  • Taring: Place the receiving flask inside a secondary container (e.g., a wide-mouth jar) before taring. This catches any stray particles.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas; treat them as solid waste immediately.

Phase 2: Solubilization (The High-Risk Moment)

Causality: Dissolving the solid creates a mobile, concentrated toxic liquid that can splash.

  • Glove Change: STOP. Don Silver Shield/Laminate gloves under your outer nitrile gloves.

  • Solvent Addition: Add solvent slowly down the side of the flask to minimize aerosol generation.

  • Sealing: Immediately cap the reaction vessel with a septum. Do not transport open flasks across the lab.

Phase 3: Reaction & Quenching
  • Off-Gassing: If the reaction involves heating or coupling (e.g., Suzuki/Sonogashira), vent the vessel through a scrubber containing 10% NaOH to neutralize potential acid halides (HF, HCl).

  • Temperature: Monitor internal temperature. Rapid decomposition can release iodine vapor (purple fumes). If observed, lower the sash fully and engage emergency exhaust boost.

Visualization: Handling Decision Logic

The following diagram illustrates the critical decision points for PPE selection based on the physical state of the compound.

PPE_Decision_Matrix Start Start: Handling 2-Bromo-5-chloro-3-fluoro-4-iodopyridine State_Check Determine Physical State Start->State_Check Solid SOLID (Powder/Crystal) State_Check->Solid Dry Handling Solution SOLUTION (Dissolved in Organic Solvent) State_Check->Solution Wet Chemistry Solid_PPE PPE: Double Nitrile Gloves + P3 Mask Risk: Inhalation of Dust Solid->Solid_PPE Soln_PPE PPE: Laminate (Silver Shield) Gloves Risk: Dermal Absorption via Solvent Carrier Solution->Soln_PPE Action_Weigh Action: Weigh in Static-Free Enclosure Solid_PPE->Action_Weigh Action_React Action: Fume Hood (Sash < 18 inches) Soln_PPE->Action_React Action_Weigh->Solution Dissolution Disposal Disposal: High-Temp Incineration (Segregated Halogenated Waste) Action_React->Disposal

Caption: Decision matrix for selecting appropriate PPE barriers based on the compound's physical state (Solid vs. Solution).

Emergency & Disposal Protocols
Spill Management
  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Up: Don Full Face Respirator (ABEK-P3) and Laminate gloves.

  • Solid Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (using an inert oil or high-boiling solvent) to prevent dust generation.

  • Solution Spill: Absorb with Vermiculite or Chem-Sorb pads. Do not use paper towels (rapid permeation).

Waste Disposal[2][6][8][9][10][11][12][13]
  • Classification: Halogenated Organic Waste (High Hazard) .

  • Segregation: Never mix with strong acids or oxidizers. The presence of Fluorine requires specific labeling for the waste handler ("Contains Organic Fluorides - Potential HF Generation").

  • Destruction: Must be sent for High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture acid gases (HF, HBr, HCl, HI).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed).

  • PubChem. (2023).[14] Compound Summary: 2-Bromopyridine (Analogous Hazard Data). National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-5-fluoropyridine.

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Halogenated Pyridines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-3-fluoro-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.